3-Keto petromyzonol
Description
Properties
IUPAC Name |
(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLORKLFLMTHHY-RJQVRNMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Scent of a Survivor: A Technical Guide to the Discovery and Isolation of 3-Keto Petromyzonol in Sea Lamprey
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and isolation of 3-keto petromyzonol (B13829), a key component of the sea lamprey (Petromyzon marinus) sex pheromone. The sea lamprey, a basal vertebrate, provides a unique model for understanding chemical communication, and its pheromones represent potential avenues for biocontrol and novel drug discovery. This document outlines the experimental protocols, quantitative data, and biological pathways associated with this potent chemoattractant.
Introduction
The sea lamprey's life cycle is heavily reliant on chemical cues. Spermiating males release a potent pheromone blend to attract ovulating females to their nests for spawning. A major and highly active component of this blend is 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate, commonly known as 3-keto petromyzonol sulfate (B86663) (3kPZS).[1][2][3] Its non-sulfated precursor, this compound, is the core structure of this critical signaling molecule. The discovery and isolation of these compounds have been achieved through a meticulous process of bioassay-guided fractionation, a powerful strategy for identifying active compounds in complex mixtures.[4] This guide will provide a comprehensive overview of the methodologies employed in this process, from the collection of conditioned water to the structural elucidation of the pure compound.
Quantitative Data Summary
The isolation and characterization of this compound and its sulfated form are associated with specific quantitative parameters that are crucial for reproducibility and understanding the biological context. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Source |
| Release Rate of 3kPZS by Spermiating Males | ||
| Average Release Rate | ~0.5 mg/hour | [5] |
| Mass-adjusted Release | Decreases with increasing male body mass | |
| Effective Concentrations of 3kPZS in Behavioral Assays | ||
| Lowest Effective Concentration | 10⁻¹⁴ M | |
| Concentration Range for Robust Upstream Movement | 10⁻¹⁴ M to 10⁻¹¹ M | |
| Analytical Detection Limits for 3kPZS | ||
| HPLC-UV (with dansyl hydrazine (B178648) derivatization) | < 100 ppb | |
| LC-MS/MS (for 3sPZS, a related compound) | 0.1 ng/mL (LOD), 0.5 ng/mL (LOQ) |
Note: Data on the specific yield and purity of this compound at each isolation step is not consistently reported in the literature and can vary significantly based on the starting volume of conditioned water, the density of lampreys, and the specific efficiency of the extraction and purification steps.
Experimental Protocols
The isolation of this compound is a multi-step process that relies on the careful collection of lamprey-conditioned water, followed by extraction, chromatographic separation, and bioassays to guide the purification of the active compound.
Collection of Sea Lamprey Conditioned Water
-
Animal Husbandry: House sexually mature male sea lampreys (15-30 individuals) in a large tank (e.g., 250 L) with a continuous supply of aerated water (e.g., Lake Huron water) maintained at a temperature of 16-18 °C.
-
Water Collection: Collect the water conditioned by the male lampreys, typically overnight, during their spawning season (June to July). This water will contain the released pheromones.
Solid-Phase Extraction (SPE) of Pheromones
-
Resin Preparation: Utilize an adsorbent resin such as Amberlite XAD7HP to extract the pheromones from the conditioned water. Before use, soak the resin in methanol (B129727) for at least 4 hours to activate it.
-
Column Packing: Pack the prepared resin into a suitable chromatography column.
-
Equilibration: Equilibrate the column by pumping a sufficient volume of clean water (e.g., 10 L) through it to remove any residual organic solvent.
-
Extraction: Pass the collected lamprey-conditioned water through the resin column. The hydrophobic pheromone molecules will adsorb to the resin, while the majority of the water and salts will pass through. This method can achieve over 80% extraction efficiency for sea lamprey migratory pheromones.
-
Elution: Elute the bound pheromones from the resin using an organic solvent, such as methanol. This will result in a concentrated extract of the compounds from the conditioned water.
Bioassay-Guided Fractionation
This is an iterative process where the crude extract is separated into fractions, and each fraction is tested for biological activity to identify which ones contain the compound of interest.
-
Initial Chromatographic Separation: Subject the concentrated extract to a primary separation technique, such as flash chromatography on a C18 reversed-phase column. Elute with a stepwise gradient of decreasingly polar solvents (e.g., a water/methanol gradient).
-
Electro-olfactogram (EOG) Screening: EOG is a technique used to measure the olfactory response of an animal to a chemical stimulus.
-
Prepare a sea lamprey for EOG recording by anesthetizing and immobilizing it.
-
Expose the olfactory epithelium to each of the fractions obtained from the initial chromatography.
-
Fractions that elicit a significant electrical response are considered to contain olfactory-active compounds and are selected for further analysis.
-
-
Behavioral Assays: Conduct two-choice maze behavioral assays to confirm that the olfactory-active fractions also elicit a behavioral response in ovulating female sea lampreys.
-
Introduce a female lamprey into a maze with two channels, one containing a control substance and the other containing a specific fraction.
-
Record the time the female spends in each channel. A significant preference for the channel containing a fraction indicates that it is behaviorally active.
-
-
Iterative Purification: Subject the active fractions to further rounds of chromatographic purification, such as High-Performance Liquid Chromatography (HPLC), using different column stationary phases and solvent systems. After each purification step, use EOG and behavioral assays to track the activity, progressively narrowing down to the pure, active compound.
Structural Elucidation
Once a pure, active compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry to determine the accurate molecular weight and elemental composition of the compound.
-
Use tandem mass spectrometry (MS/MS) to fragment the molecule and obtain information about its substructures.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
-
These spectra provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete determination of its structure and stereochemistry.
-
Analytical Quantification using HPLC
For the quantitative analysis of this compound sulfate (3kPZS) in samples, a sensitive HPLC method is required.
-
Derivatization: To enhance the UV detection of 3kPZS, which has a weak chromophore, a derivatization step can be employed.
-
React the ketone group of 3kPZS with 1-dimethylaminonaphthalene-5-sulfonyl (dansyl) hydrazine to form a highly UV-absorbent hydrazone.
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 150 mm length).
-
Mobile Phase: Employ a water-methanol gradient.
-
Detection: Monitor the eluent using a UV detector at the maximum absorbance wavelength of the dansyl-derivatized product (333 nm).
-
Quantification: Create a standard curve using known concentrations of a 3kPZS standard to quantify the amount in unknown samples.
-
Visualizations
Experimental Workflow
The following diagram illustrates the bioassay-guided fractionation workflow for the discovery and isolation of this compound.
Signaling Pathway
This compound sulfate (3kPZS) acts as a primer pheromone, influencing the neuroendocrine system of sea lampreys, particularly the Hypothalamic-Pituitary-Gonadal (HPG) axis. The binding of 3kPZS to olfactory receptors is believed to trigger a signaling cascade that ultimately leads to the release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland.
Conclusion
The discovery and isolation of this compound and its sulfated form from sea lamprey have provided invaluable insights into the chemical ecology and neuroendocrinology of this ancient vertebrate. The methodologies detailed in this guide, particularly bioassay-guided fractionation, represent a robust framework for the identification of bioactive natural products. The continued study of these pheromones and their biological pathways not only aids in the development of effective and environmentally benign methods for controlling invasive sea lamprey populations but also holds potential for the discovery of novel compounds with applications in aquaculture and biomedicine. The intricate interplay between a specific chemical signal and the complex physiological and behavioral responses it elicits underscores the elegance and power of chemical communication in the natural world.
References
- 1. Quantification of a sea lamprey (Petromyzon marinus) pheromone antagonist in river water using ion pairing solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biosynthetic Pathway of 3-Keto Petromyzonol: A Pheromonal Signal in Petromyzon marinus**
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The sea lamprey, Petromyzon marinus, a basal vertebrate, utilizes a sophisticated chemical communication system for reproduction, orchestrated by potent pheromones. A key component of the male sea lamprey's pheromonal bouquet is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile acid derivative that attracts ovulating females to nesting sites. Understanding the biosynthesis of this critical signaling molecule offers potential avenues for controlling invasive sea lamprey populations and provides insights into the evolution of steroidogenesis and chemical communication in vertebrates. This technical guide delineates the biosynthetic pathway of 3kPZS, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.
Introduction
3-keto petromyzonol sulfate (3kPZS) is a C24 bile salt that functions as a potent sex pheromone in the sea lamprey, Petromyzon marinus.[1][2] Synthesized and released by spermiating males, 3kPZS guides females to suitable spawning locations, thereby ensuring reproductive success.[3] The biosynthesis of 3kPZS is a multi-step enzymatic process that begins with cholesterol and occurs primarily in the liver, with a final critical conversion step in the gills.[4] This pathway involves a suite of enzymes, including cytochrome P450s, hydroxysteroid dehydrogenases, and sulfotransferases, whose expression is significantly upregulated in sexually mature males.[5] A thorough understanding of this pathway is crucial for the development of targeted control strategies for the invasive sea lamprey populations in the Great Lakes and for broader studies of vertebrate endocrinology and chemical ecology.
The Biosynthetic Pathway of this compound Sulfate
The synthesis of 3kPZS from cholesterol is a complex process involving multiple enzymatic modifications to the steroid nucleus and the cholesterol side chain. The pathway can be broadly divided into three main stages: 1) initial hydroxylation of cholesterol, 2) oxidation and further modification of the steroid core and side chain, and 3) final sulfation and keto-group formation.
From Cholesterol to Petromyzonol
The initial steps of the pathway occur predominantly in the liver and involve the conversion of cholesterol into petromyzonol (PZ), a key intermediate. This process is catalyzed by a series of cytochrome P450 enzymes.
-
7α-Hydroxylation: The pathway is initiated by the action of cholesterol 7α-hydroxylase (CYP7A1) , which introduces a hydroxyl group at the C7 position of the cholesterol molecule. The transcription of cyp7a1 is dramatically increased in the liver of mature male sea lampreys, indicating its critical role in pheromone biosynthesis.[6][5]
-
Further Hydroxylation: Subsequent hydroxylation events at C12 and C24 are catalyzed by other cytochrome P450 enzymes, likely including sterol 27-hydroxylase (CYP27A1) and 12α-hydroxylase (CYP8B1) .[6] The concerted action of these enzymes results in the formation of a tri-hydroxylated cholane (B1240273) skeleton characteristic of petromyzonol.
Formation of Petromyzonol Sulfate (PZS)
The next key step is the sulfation of petromyzonol at the C24 position to form petromyzonol sulfate (PZS).
-
Sulfation: This reaction is catalyzed by petromyzonol sulfotransferase (PZ-SULT) . This enzyme transfers a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 24-hydroxyl group of petromyzonol.[7] PZS is a stable intermediate that accumulates in the liver and gills of mature males.[6]
The Final Conversion to this compound Sulfate (3kPZS)
The final and spatially distinct step in the biosynthesis of the active pheromone occurs in the gill epithelium.
-
Oxidation: PZS is transported from the liver to the gills, where the hydroxyl group at the C3 position is oxidized to a keto group. This conversion is catalyzed by a 3-hydroxysteroid dehydrogenase (HSD) , likely an ortholog of HSD3B7.[8] The greater expression of hsd3b7 in the gill epithelium of mature males supports this localized conversion of PZS to 3kPZS immediately before its release into the water.
Quantitative Data
The biosynthesis of 3kPZS is tightly regulated, with significant changes in the concentrations of intermediates and the activity of key enzymes observed during sexual maturation.
Table 1: Bile Salt Concentrations in Tissues of Sexually Mature Male Sea Lamprey
| Compound | Liver (ng/g tissue) | Gills (ng/g tissue) | Plasma (ng/mL) |
| Petromyzonol Sulfate (PZS) | 113401.1 ± 19784.8 | 5604.5 ± 1028.4 | 11678.6 ± 2089.7 |
| This compound Sulfate (3kPZS) | 26.8 ± 5.5 | 18.2 ± 3.9 | 15.7 ± 2.9 |
| Petromyzonol (PZ) | 187.3 (FC) | - | - |
| Allocholic Acid (ACA) | 11.2 ± 2.1 | 1.8 ± 0.4 | 3.6 ± 0.7 |
| 3-Keto Allocholic Acid (3kACA) | 2.5 ± 0.5 | 1.1 ± 0.2 | 1.9 ± 0.4 |
Data are presented as mean ± SEM or as fold change (FC) in spermiating males compared to pre-spermiating males. Data compiled from Brant et al., 2013 and Tamrakar et al., 2022.[6][5]
Table 2: Kinetic Properties of Petromyzonol Sulfotransferase (PZ-SULT) from Larval Liver
| Parameter | Value |
| Specific Activity (crude extract) | 12.62 pmol/min/mg |
| Specific Activity (affinity purified) | 2038 pmol/min/mg |
| pH Optimum | 8.0 |
| Temperature Optimum | 22 °C |
| Substrate Specificity | High for 5α-PZ and 3-keto-5α-PZ |
Data from Venkatachalam et al., 2003.[7]
Experimental Protocols
The elucidation of the 3kPZS biosynthetic pathway has been made possible through a combination of analytical chemistry, biochemistry, and molecular biology techniques.
Quantification of Bile Salts by UPLC-MS/MS
This method allows for the sensitive and specific quantification of 3kPZS and its precursors in biological samples.
a. Sample Preparation (Tissue):
-
Weigh approximately 50-100 mg of frozen liver or gill tissue.
-
Homogenize the tissue in 1 mL of 75% ethanol (B145695) containing an internal standard (e.g., deuterated 3kPZS).
-
Vortex the homogenate for 1 minute and incubate at room temperature for 1 hour to extract the bile salts.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
b. UPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for each bile salt.
Petromyzonol Sulfotransferase (PZ-SULT) Activity Assay
This assay measures the enzymatic activity of PZ-SULT by quantifying the formation of radiolabeled PZS.
a. Reaction Mixture:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
1 mM Dithiothreitol (DTT)
-
0.5 µM [³⁵S]-PAPS (radiolabeled sulfate donor)
-
10 µM Petromyzonol (substrate)
-
10-50 µg of liver microsomal protein extract
b. Procedure:
-
Pre-incubate the reaction mixture (without [³⁵S]-PAPS) at 22°C for 5 minutes.
-
Initiate the reaction by adding [³⁵S]-PAPS.
-
Incubate for 15 minutes at 22°C.
-
Stop the reaction by adding 100 µL of ice-cold methanol.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the protein.
-
Spot the supernatant onto a thin-layer chromatography (TLC) plate.
-
Separate the radiolabeled PZS from unreacted [³⁵S]-PAPS using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 80:20:1).
-
Quantify the radioactivity in the PZS spot using a phosphorimager or by scintillation counting.
Cytochrome P450 Enzyme Activity Assay
This protocol provides a general method for measuring the activity of CYP enzymes, such as CYP7A1, in liver microsomes.
a. Reaction Mixture:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.4
-
1 mM EDTA
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
10 µM Cholesterol (substrate, may require a solubilizing agent)
-
50-100 µg of liver microsomal protein
b. Procedure:
-
Combine all components except the NADPH-generating system in a microfuge tube. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate for 30-60 minutes at 37°C with gentle shaking.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the hydroxylated product (e.g., 7α-hydroxycholesterol) by UPLC-MS/MS or a specific fluorescent assay.
Conclusion and Future Directions
The biosynthesis of this compound sulfate in Petromyzon marinus is a highly specialized and regulated pathway that culminates in the production of a potent sex pheromone. This guide provides a comprehensive overview of the known enzymatic steps, quantitative data, and key experimental methodologies. Future research should focus on the definitive identification and characterization of all the enzymes involved, particularly the specific cytochrome P450s and the 3-hydroxysteroid dehydrogenase. Furthermore, elucidating the regulatory mechanisms that control the tissue-specific and maturation-dependent expression of these enzymes will be critical. A complete understanding of this pathway will not only advance our knowledge of vertebrate reproductive biology and chemical ecology but also provide novel targets for the development of species-specific and environmentally benign methods to control invasive sea lamprey populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and release of pheromonal bile salts in mature male sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. glfc.org [glfc.org]
- 8. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Distribution of 3-Keto Petromyzonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a potent bile acid derivative, plays a pivotal role in the life cycle of the sea lamprey (Petromyzon marinus), acting as a powerful sex pheromone. This technical guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and signaling pathways of 3kPZS. The information presented herein is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and for professionals engaged in the development of novel pest control strategies and pharmaceuticals.
Natural Occurrence and Distribution
3-Keto petromyzonol sulfate is naturally found as a key component of the multi-part sex pheromone released by spermiating (sexually mature) male sea lampreys.[1][2] Its primary function is to attract ovulating females to nesting sites, thereby synchronizing spawning events.[1] Beyond its role as a sex pheromone, there is evidence to suggest that 3kPZS may also act as a migratory cue for sea lampreys.
The distribution of 3kPZS is primarily in the aquatic environments where sea lampreys spawn. It is released into streams and rivers, creating a pheromone plume that guides females upstream. The concentration of 3kPZS in these environments is remarkably low, with biologically active levels detected in the picomolar to femtomolar range.
Quantitative Distribution of this compound Sulfate
The concentration of 3kPZS varies significantly within the sea lamprey's body and in its environment. The following table summarizes the reported quantitative data for 3kPZS and its immediate precursor, petromyzonol sulfate (PZS).
| Sample Type | Compound | Concentration | Organism/Location | Reference |
| Immature Male Sea Lamprey Liver | This compound Sulfate | ~15 ng/g | Petromyzon marinus | |
| Immature Male Sea Lamprey Gills | This compound Sulfate | ~2 ng/g | Petromyzon marinus | |
| Immature Male Sea Lamprey Plasma | This compound Sulfate | ~0.5 ng/mL | Petromyzon marinus | |
| Immature Male Sea Lamprey Liver | Petromyzonol Sulfate | ~125 ng/g | Petromyzon marinus | |
| Immature Male Sea Lamprey Gills | Petromyzonol Sulfate | ~10 ng/g | Petromyzon marinus | |
| Immature Male Sea Lamprey Plasma | Petromyzonol Sulfate | ~1 ng/mL | Petromyzon marinus | |
| Spawning Stream Water | This compound Sulfate | 10⁻¹² M | Natural Environment | |
| Spawning Stream Water | This compound Sulfate | 0.15 - 2.85 ng/L | Laurentian Great Lakes Tributaries | |
| Male Release Rate | This compound Sulfate | Varies with body mass | Petromyzon marinus |
Biosynthesis of this compound Sulfate
This compound sulfate is a C24 bile acid derivative, synthesized from cholesterol primarily in the liver of the sea lamprey. The biosynthetic pathway involves a series of enzymatic modifications to the cholesterol backbone. While the complete pathway is still under investigation, a putative pathway has been proposed. A key step in the formation of 3kPZS is the conversion of its immediate precursor, petromyzonol sulfate (PZS). This conversion likely involves the action of a 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD), an enzyme responsible for oxidizing a hydroxyl group at the C-3 position to a keto group.
Signaling Pathway of this compound Sulfate
The perception of 3kPZS by female sea lampreys initiates a complex signaling cascade that ultimately leads to behavioral and physiological changes necessary for successful reproduction. The process begins in the olfactory epithelium and culminates in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.
The initial detection of 3kPZS occurs at the olfactory sensory neurons in the female's olfactory epithelium. Specific G-protein coupled receptors, identified as OR320a and OR320b, have been shown to bind 3kPZS. This binding event activates a G-protein, likely Gαolf, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory sensory neuron and the generation of an action potential.
This neural signal is then transmitted to the olfactory bulb and subsequently to higher brain centers, including the preoptic area of the hypothalamus, which houses gonadotropin-releasing hormone (GnRH) neurons. The activation of these neurons leads to the synthesis and release of GnRH, which then stimulates the pituitary gland to release gonadotropins. These gonadotropins act on the gonads to regulate sexual maturation and reproductive behaviors.
Experimental Protocols
Extraction and Quantification of this compound Sulfate from Water Samples
A common method for the analysis of 3kPZS in water involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Solid-phase extraction cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Internal standard (e.g., deuterated 3kPZS)
Protocol:
-
Sample Collection: Collect water samples from the desired location in clean, pre-rinsed containers.
-
Internal Standard Spiking: Spike a known volume of the water sample with a known amount of the internal standard.
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the retained analytes with methanol.
-
-
Sample Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the HPLC or LC-MS/MS system for quantification.
A detailed derivatization procedure for HPLC analysis with UV detection has also been described. This involves reacting the ketone group of 3kPZS with dansyl hydrazine (B178648) to form a UV-active derivative.
Extraction and Quantification of this compound Sulfate from Tissue Samples
The quantification of 3kPZS in tissues such as the liver and gills typically involves tissue homogenization, liquid-liquid extraction, and analysis by LC-MS/MS.
Materials:
-
Tissue homogenizer
-
Organic solvents (e.g., acetonitrile (B52724), ethyl acetate)
-
Centrifuge
-
Internal standard
Protocol:
-
Tissue Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Protein Precipitation and Extraction: Add a protein precipitating solvent like acetonitrile to the homogenate. Vortex and centrifuge to pellet the proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (optional): Further purify the extract by performing a liquid-liquid extraction with a solvent like ethyl acetate.
-
Sample Concentration and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the sample into the LC-MS/MS system for quantification.
Conclusion
This compound sulfate is a fascinating and biologically significant molecule that governs a critical aspect of the sea lamprey's life cycle. A thorough understanding of its natural occurrence, biosynthesis, and mode of action is crucial for developing effective and environmentally benign methods for controlling this invasive species. Furthermore, the study of the 3kPZS signaling pathway provides valuable insights into the evolution of vertebrate chemosensation and neuroendocrine regulation. The data and protocols presented in this guide offer a solid foundation for future research in these exciting fields.
References
The Olfactory Gateway: Unraveling the Physiological Role of 3-Keto Petromyzonol in Lamprey Chemoreception
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The sea lamprey (Petromyzon marinus), a basal vertebrate, possesses a highly sensitive and specialized olfactory system that governs critical life-history events, including migration and reproduction. A key chemical cue in this system is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile acid derivative that functions as a potent pheromone. This technical guide provides a comprehensive overview of the physiological role of 3kPZS in lamprey olfaction, detailing the molecular mechanisms of its detection, the resultant neural signaling cascades, and its ultimate influence on behavior. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a valuable resource for researchers in neuroscience, chemical ecology, and pharmacology.
Introduction
The sea lamprey's reliance on chemical communication presents a unique model for understanding the evolution and function of vertebrate olfaction. 3-keto petromyzonol sulfate (3kPZS) is a multi-faceted pheromone, acting as a migratory cue released by larvae to guide upstream-migrating adults to suitable spawning habitats, and as a potent sex pheromone released by spermiating males to attract ovulating females.[1] The specificity and sensitivity of the lamprey's response to 3kPZS make it a compelling target for research into sensory biology and for the development of novel pest management strategies. This guide delves into the core physiological processes that translate the detection of this single molecule into complex, context-dependent behaviors.
Quantitative Data on this compound Olfaction
The response of the lamprey olfactory system to 3kPZS and related compounds has been quantified through electrophysiological and behavioral assays. These data provide insights into the sensitivity and specificity of the chemosensory system.
Table 1: Electro-olfactogram (EOG) Detection Thresholds of Lamprey Bile Acids
| Compound | Detection Threshold (Molar) | Animal Model | Reference |
| This compound sulfate (3kPZS) | 10⁻¹³ | Adult Sea Lamprey | [2] |
| Petromyzonol sulfate (PZS) | 10⁻¹² | Migratory Adult Sea Lamprey | [3] |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻⁷ | Pre-migratory Adult Female Sea Lamprey | [4] |
| Allocholic acid (ACA) | 10⁻¹² | Migratory Adult Sea Lamprey | [3] |
Table 2: Behavioral Responses of Ovulating Female Sea Lamprey to 3kPZS
| 3kPZS Concentration (Molar) | Behavioral Response | Experimental Assay | Reference |
| 10⁻¹⁴ - 10⁻¹¹ | Attraction | Two-choice maze / In-stream | [5] |
| 10⁻¹² | Attraction | Two-choice maze | [6] |
| 10⁻¹¹ | Increased trap capture | Natural stream | [5] |
| > Natural Levels | Disruption of orientation to male washings | Natural stream | [5] |
Signaling Pathways in this compound Detection
The detection of 3kPZS in the lamprey olfactory epithelium initiates a cascade of molecular events that transduce the chemical signal into an electrical one. This process begins with the binding of 3kPZS to specific olfactory receptors and culminates in the firing of action potentials in olfactory sensory neurons.
Olfactory Sensory Neuron Signaling Cascade
The binding of 3kPZS to its cognate G-protein coupled receptors (GPCRs), OR320a and OR320b, on the cilia of olfactory sensory neurons (OSNs) is the primary step in detection. This initiates an intracellular signaling cascade mediated by a G-protein, likely Gαs/olf, which in turn activates adenylyl cyclase. The subsequent increase in intracellular cyclic AMP (cAMP) directly gates open cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations and depolarization of the neuron.
Neural Pathway from Olfactory Bulb to Locomotor Centers
Upon stimulation by 3kPZS, olfactory sensory neurons transmit signals to the main olfactory bulb (MOB). From the MOB, the olfactory information is relayed to higher brain centers, including the posterior tuberculum (PT), which is homologous to the mammalian ventral tegmental area. This pathway ultimately connects to the mesencephalic locomotor region (MLR), which is crucial for initiating swimming behavior.[7] This provides a direct link between the detection of a specific pheromone and the elicitation of a behavioral response.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on lamprey olfaction. The following protocols for key experiments are synthesized from multiple published studies.
Electro-olfactography (EOG)
EOG is used to measure the summed electrical potential from the olfactory epithelium in response to an odorant stimulus.
Methodology:
-
Animal Preparation: Adult sea lampreys are anesthetized in a solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222). The animal is then transferred to a custom-made holder and its gills are continuously perfused with fresh, aerated water. The olfactory lamellae are exposed for electrode placement.
-
Electrode Placement: A recording glass capillary electrode filled with saline-agar is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.
-
Stimulus Delivery: Solutions of 3kPZS of varying concentrations are prepared in charcoal-filtered water. A pulse of the test solution is delivered to the olfactory epithelium for a set duration (e.g., 10 seconds).
-
Data Acquisition and Analysis: The voltage difference between the recording and reference electrodes is amplified, digitized, and recorded. The peak amplitude of the negative voltage deflection is measured. Responses are typically normalized as a percentage of the response to a standard odorant, such as 10⁻⁵ M L-arginine, to allow for comparison across preparations.
Two-Choice Flume Behavioral Assay
This assay is used to determine the preference or avoidance behavior of lampreys in response to a chemical cue in a controlled flowing water environment.
Methodology:
-
Apparatus: A two-choice flume is used, which is a rectangular tank divided into two parallel channels with a constant, laminar flow of water.
-
Animal Acclimation: An individual lamprey is placed at the downstream end of the flume and allowed to acclimate for a period.
-
Trial Procedure: The trial consists of a pre-stimulus period where the lamprey's baseline behavior is recorded. Then, a solution of 3kPZS is introduced into one of the channels (the other receives a control solution, e.g., water). The lamprey's swimming behavior is recorded for a set duration.
-
Data Analysis: The time the lamprey spends in each channel is quantified using video tracking software. A preference index can be calculated to determine attraction or avoidance. Statistical tests are used to determine the significance of the behavioral response.
Conclusion and Future Directions
This compound sulfate is a cornerstone of sea lamprey chemical ecology, orchestrating complex behaviors essential for the species' survival. The research summarized in this guide highlights the remarkable sensitivity and specificity of the lamprey olfactory system to this pheromone. The elucidation of the olfactory receptors, signaling pathways, and neural circuits involved provides a robust framework for further investigation.
Future research should focus on several key areas. The precise binding kinetics of 3kPZS to its receptors, OR320a and OR320b, remain to be determined. Further characterization of the downstream components of the signaling cascade, including the specific subtypes of G-proteins and CNG channels, will provide a more complete molecular picture. At the neural circuit level, investigating the modulation of the olfacto-motor pathway by other sensory inputs and internal states will be crucial for understanding the context-dependency of behavioral responses. For drug development professionals, the high specificity of the lamprey's 3kPZS detection system offers a potential target for the development of highly selective and environmentally benign methods for controlling invasive lamprey populations in the Great Lakes and other regions. This technical guide serves as a foundational resource to stimulate and support these future endeavors.
References
- 1. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olfactory Projections to Locomotor Control Centers in the Sea Lamprey - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Leap of a Bile Salt: A Technical Guide to 3-Keto Petromyzonol Sulfate Signaling in Sea Lampreys
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sea lamprey (Petromyzon marinus), a basal vertebrate, employs a sophisticated chemical communication system pivotal to its life cycle, revolving around the bile salt derivative, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). This molecule serves a dual role, acting as both a migratory pheromone for sexually immature adults and a potent sex pheromone released by mature males to attract females. This guide delves into the evolutionary significance of 3kPZS signaling, postulating a scenario of sensory exploitation where a pre-existing female sensitivity to a larval metabolic byproduct was co-opted by males as a reproductive signal. We present a comprehensive overview of the quantitative data, detailed experimental protocols for studying this system, and visual representations of the signaling pathways and experimental workflows. This information provides a crucial foundation for research into vertebrate pheromone evolution, chemosensory mechanisms, and the development of novel pest management strategies.
Evolutionary Significance of 3kPZS Signaling
The signaling pathway of 3-keto petromyzonol sulfate (3kPZS) in the sea lamprey (Petromyzon marinus) represents a remarkable example of evolutionary adaptation, where a metabolic byproduct has been co-opted for sophisticated chemical communication. This bile salt derivative plays a crucial dual role in the lamprey life cycle, acting as both a migratory and a mating pheromone.[1][2] This dual function is central to its evolutionary significance.
Initially, 3kPZS is passively released by larval lampreys as a metabolic waste product.[2] Migratory adult lampreys have evolved to use this cue to navigate upstream to suitable spawning grounds, as the presence of larvae indicates a hospitable environment for their own offspring.[1] This initial stage represents the evolution of a chemosensory response to a reliable environmental cue.
The evolutionary leap occurred when sexually mature male lampreys began to actively produce and release large quantities of 3kPZS from their gills to attract ovulating females.[3] This is a classic example of sensory exploitation, where a pre-existing sensory bias in females (the attraction to the larval cue) was harnessed by males as a sexual signal.[2][4] Females that were more adept at detecting 3kPZS to find larval habitats would also be more likely to locate signaling males, leading to a reinforcement of this sensory preference.
This system is further refined by the presence of other bile salt derivatives, such as petromyzonol sulfate (PZS). PZS is also released by larvae but at a much higher ratio to 3kPZS than in mature males.[5][6] Ovulating females have evolved to use this ratio to distinguish between the larval cue and the male pheromone, showing a preference for the high 3kPZS-to-PZS ratio characteristic of males and avoiding the larval signature.[5][6] This demonstrates a sophisticated level of chemical discrimination that prevents females from being "trapped" by the non-reproductive larval signal during the mating season.
The evolution of 3kPZS signaling in sea lampreys provides a powerful model for understanding:
-
The origins of chemical communication: How metabolic byproducts can evolve into specific signals.
-
Sensory exploitation: How pre-existing sensory biases can be co-opted for reproductive advantage.
-
Signal specificity and complexity: The role of multiple compounds and their ratios in refining chemical messages.
-
Speciation: Differences in pheromone bouquets may contribute to reproductive isolation among different lamprey species.
From a practical standpoint, the high specificity and potency of 3kPZS have made it a target for controlling invasive sea lamprey populations in the Great Lakes.[7][8][9] Synthetic 3kPZS is now used as a biopesticide to lure spawning females into traps, demonstrating the translational potential of understanding this unique evolutionary signaling system.[7][8][9]
Data Presentation
Electrophysiological Responses to 3kPZS and Analogs
Electro-olfactography (EOG) is a technique used to measure the electrical potential from the surface of the olfactory epithelium in response to an odorant. The data below summarizes the olfactory potency of 3kPZS and related compounds.
| Compound | Concentration (M) | EOG Response (% of L-arginine standard ± SEM) | Reference |
| This compound sulfate (3kPZS) | 10⁻¹³ | Detection Threshold | [7] |
| This compound sulfate (3kPZS) | 10⁻⁶ | ~180 ± 20 | [10] |
| Petromyzonol sulfate (PZS) | 10⁻⁶ | ~190 ± 25 | [10] |
| This compound (3kPZ) | 10⁻⁶ | ~40 ± 10 | [10] |
| Petromyzonol (PZ) | 10⁻⁶ | ~60 ± 15 | [10] |
| Petromyzonol-3,24-disulfate (PZ-3,24 S) | 10⁻⁶ | ~175 ± 20 | [10] |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻⁷ | Detection Threshold | [7] |
Behavioral Responses of Ovulating Female Sea Lampreys to 3kPZS
Behavioral assays, such as two-choice flumes and in-stream experiments, are used to determine the attractive or repulsive nature of a chemical cue.
| Pheromone/Cue | Concentration (M) | Behavioral Response | Experimental Setup | Reference |
| 3kPZS | 10⁻¹⁴ - 10⁻¹⁰ | Attraction (upstream movement, trap entry) | Natural Stream | [11] |
| 3kPZS | 5 x 10⁻¹³ | Attraction | Two-choice flume | [12] |
| PZS | 5 x 10⁻¹³ | Repulsion | Two-choice flume | [12] |
| 3kPZS + PZS (larval ratio) | 5 x 10⁻¹³ (3kPZS) | Neutral/Repulsion | Two-choice flume | [12] |
| 3kPZS + PZS (male ratio) | 5 x 10⁻¹³ (3kPZS) | Attraction | Two-choice flume | [12] |
| Spermiating Male Washings (SMW) | 10⁻¹⁴ - 10⁻¹¹ (equivalent 3kPZS) | Attraction | Natural Stream | [11] |
Experimental Protocols
Electro-olfactography (EOG)
Objective: To measure the olfactory nerve response to 3kPZS and its analogs.
Materials:
-
Adult sea lamprey
-
Anesthetic (e.g., MS-222)
-
Dissection tools
-
Glass capillary electrodes filled with saline-agar
-
Ag/AgCl reference electrode
-
Micromanipulator
-
Amplifier and data acquisition system
-
Perfusion system for odorant delivery
-
L-arginine (10⁻⁵ M) as a standard
-
Test compounds (e.g., 3kPZS, PZS) dissolved in charcoal-filtered water
Procedure:
-
Anesthetize the sea lamprey until immobile but with visible gill movement.
-
Secure the lamprey in a stereotaxic holder and continuously perfuse the gills with aerated, chilled water containing a low dose of anesthetic.
-
Expose the olfactory lamellae by removing the skin and cartilage overlying the olfactory organ.
-
Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium.
-
Place the reference electrode on the nearby skin surface.
-
Allow the preparation to stabilize, monitoring the baseline electrical activity.
-
Deliver a pulse of the standard L-arginine solution to confirm the responsiveness of the olfactory epithelium.
-
Deliver pulses of blank water (control) and the test compounds at various concentrations, with sufficient time between stimuli for the baseline to recover.
-
Record the negative voltage deflections (EOG responses).
-
Normalize the responses to the test compounds as a percentage of the response to the L-arginine standard.
Two-Choice Flume Behavioral Assay
Objective: To assess the preference or avoidance behavior of sea lampreys towards 3kPZS.
Materials:
-
A two-choice flume (Y-maze or similar design) with a constant water flow.
-
Ovulating female sea lampreys.
-
Peristaltic pumps for precise odorant delivery.
-
Video recording equipment and tracking software.
-
Test compounds (3kPZS, PZS, etc.) and a vehicle control (e.g., methanol (B129727) in water).
Procedure:
-
Acclimate an ovulating female sea lamprey in the downstream section of the flume for a set period.
-
Begin recording the lamprey's movement.
-
After an initial observation period with no stimulus, introduce the vehicle control into one arm of the flume and the test compound into the other arm at a constant rate.
-
Continue recording the lamprey's position and swimming behavior for a defined period.
-
Analyze the video recordings to quantify the time spent in each arm of the flume and the number of entries into each arm.
-
Calculate a preference index to determine if the test compound elicited a statistically significant attraction or avoidance behavior compared to the control period.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Evolutionary pathway of 3kPZS signaling in sea lampreys.
Caption: Simplified 3kPZS olfactory signaling pathway.
Experimental Workflows
Caption: Workflow for Electro-olfactography (EOG) experiments.
Caption: Workflow for two-choice flume behavioral assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. repository.library.noaa.gov [repository.library.noaa.gov]
- 4. Male sea lamprey countersignal relative to their baseline pheromone but not the intensity of rivals’ signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
The Initial Characterization of 3-Keto Petromyzonol Sulfate (3kPZS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative that functions as a multi-modal pheromone in the sea lamprey (Petromyzon marinus), a destructive invasive species in the Great Lakes. This technical guide provides a comprehensive overview of the initial characterization of 3kPZS, detailing its identification, biosynthesis, and physiological roles in guiding both migratory and reproductive behaviors. This document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its signaling and biosynthetic pathways to serve as a foundational resource for ongoing research and the development of novel pest management strategies.
Introduction
The sea lamprey, an ancient jawless fish, relies heavily on a sophisticated olfactory system for survival and reproduction. A key component of their chemical communication is 3-keto petromyzonol sulfate (3kPZS), a steroid-derived bile acid. Initially identified as a potent migratory pheromone released by larvae to guide adult lampreys to suitable spawning grounds, 3kPZS was later characterized as a primary component of the male sex pheromone, attracting ovulating females to nests.[1][2][3] Its dual role and high potency make it a significant subject of study for understanding vertebrate chemical ecology and for developing targeted, environmentally benign methods of population control for this invasive species.[1]
Physicochemical Properties and Identification
This compound sulfate is a C24 bile acid with the chemical formula C24H40O7S. Its structure has been elucidated as 7α,12α,24-trihydroxy-5α-cholan-3-one-24-sulfate. The initial identification and structural confirmation of 3kPZS were achieved through a combination of chromatographic techniques and mass spectrometry.[1]
Physiological Role and Behavioral Effects
3kPZS elicits robust and specific behavioral responses in sea lampreys, a phenomenon that has been extensively documented through electro-olfactogram (EOG) recordings and behavioral assays.
Electro-olfactogram (EOG) Activity
EOG recordings measure the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus. These studies have demonstrated the high sensitivity of the sea lamprey olfactory system to 3kPZS.
| Parameter | Value | Reference |
| EOG Detection Threshold | 10-13 M | [3] |
Behavioral Responses
Behavioral assays, typically conducted in two-choice flumes or natural stream environments, have quantified the attractant properties of 3kPZS.
| Concentration | Behavioral Response in Ovulating Females | Reference |
| 10-14 M | Attraction and upstream movement | [4] |
| 10-12 M | Attraction and upstream movement | [3] |
Biosynthesis of 3kPZS
The biosynthesis of 3kPZS occurs primarily in the liver and involves a series of enzymatic modifications of cholesterol-derived precursors. A key terminal step is the sulfonation of petromyzonol, catalyzed by the enzyme petromyzonol sulfotransferase (PZ-SULT).[5]
Olfactory Signaling Pathway of 3kPZS
The detection of 3kPZS by the sea lamprey olfactory system initiates a G-protein coupled receptor (GPCR) signaling cascade. Specific odorant receptors, OR320a and OR320b, have been identified as responding to 3kPZS. This binding event activates the G-protein Gαolf, leading to the production of cyclic AMP (cAMP) and subsequent neuronal signaling.
Experimental Protocols
Electro-olfactogram (EOG) Recording
Objective: To measure the olfactory response of sea lampreys to 3kPZS.
Materials:
-
Adult sea lamprey
-
Anesthetic (e.g., MS-222)
-
Immobilizing agent (e.g., gallamine (B1195388) triethiodide)
-
V-shaped stand for holding the lamprey
-
Gill irrigation system with aerated, cooled water
-
Micromanipulator
-
Glass capillary electrodes filled with saline-agar
-
Reference electrode
-
Amplifier and data acquisition system
-
Solutions of 3kPZS at various concentrations
Procedure:
-
Anesthetize the sea lamprey in a solution of MS-222.
-
Immobilize the animal with an intramuscular injection of gallamine triethiodide.
-
Secure the lamprey in the V-shaped stand and ensure continuous gill irrigation.
-
Surgically expose the olfactory lamellae.
-
Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium and the reference electrode on the nearby skin.
-
Deliver precise volumes of 3kPZS solutions to the olfactory epithelium.
-
Record the voltage changes using the amplifier and data acquisition system.
-
Analyze the amplitude of the EOG response relative to the concentration of 3kPZS.
Two-Choice Maze Behavioral Assay
Objective: To assess the behavioral preference of sea lampreys for 3kPZS.
Materials:
-
Two-choice maze (flume) with a constant water flow
-
Adult sea lampreys (ovulating females are typically used)
-
Solutions of 3kPZS and a control (vehicle)
-
Peristaltic pumps for precise delivery of solutions
-
Video recording equipment
Procedure:
-
Acclimate the sea lamprey to the maze for a set period.
-
Introduce the control solution into both channels of the maze to establish a baseline.
-
Randomly assign one channel to receive the 3kPZS solution and the other to continue receiving the control.
-
Introduce the sea lamprey into the downstream end of the maze.
-
Record the amount of time the lamprey spends in each channel and its upstream movement.
-
Analyze the data to determine if there is a statistically significant preference for the channel containing 3kPZS.
Quantification of 3kPZS by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure the concentration of 3kPZS in water samples.
Materials:
-
Water samples
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS)
-
3kPZS standard solutions
Procedure:
-
Extract and concentrate 3kPZS from water samples using SPE cartridges.
-
Elute the 3kPZS from the SPE cartridge with an appropriate solvent.
-
Inject the extracted sample into the HPLC system for separation.
-
Introduce the separated compounds into the MS/MS for detection and quantification based on mass-to-charge ratio and fragmentation patterns.
-
Compare the signal from the sample to a standard curve generated from known concentrations of 3kPZS to determine its concentration in the original water sample.
Experimental Workflow
The characterization of 3kPZS follows a logical progression from isolation and identification to the elucidation of its biological function and the underlying physiological mechanisms.
Conclusion
The initial characterization of this compound sulfate has revealed its critical role as a chemical cue in the life cycle of the sea lamprey. Its high potency and specific activity make it a promising candidate for the development of targeted control strategies for this invasive species. Further research into its biosynthesis, receptor interactions, and the nuances of its behavioral effects will continue to provide valuable insights into vertebrate chemical ecology and may lead to even more effective and environmentally sound pest management solutions. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.
References
- 1. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spermine in semen of male sea lamprey acts as a sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC 2.8.2.31 - petromyzonol sulfotransferase. [ebi.ac.uk]
The Endocrine-Disrupting Potential of 3-Keto Petromyzonol Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a bile acid derivative that functions as a potent sex pheromone in the sea lamprey (Petromyzon marinus). Beyond its role in chemical communication, research has revealed that 3kPZS acts as an endocrine-disrupting chemical (EDC) by directly modulating the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth analysis of the endocrine-disrupting potential of 3kPZS, focusing on its effects on the reproductive endocrine system of the sea lamprey. This document summarizes key quantitative data, details experimental protocols for assessing its effects, and provides visual representations of the signaling pathways and experimental workflows involved. To date, the endocrine-disrupting effects of 3kPZS have been characterized primarily in the context of the HPG axis, with no significant evidence of interaction with the thyroid axis.
Mechanism of Action: Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
3-Keto petromyzonol sulfate is a primer pheromone that influences the neuroendocrine system of the sea lamprey, leading to physiological changes that prepare the animal for reproduction.[1] Its primary endocrine-disrupting activity is the modulation of gonadotropin-releasing hormone (GnRH), a key regulator of the HPG axis.[1][2]
Upon detection by the olfactory system, 3kPZS initiates a signaling cascade that results in increased synthesis and release of lamprey GnRH (lGnRH-I and lGnRH-III).[1][3] This surge in GnRH then acts on the gonads to stimulate steroidogenesis, leading to an increase in the production of sex steroids, such as 15α-hydroxyprogesterone (15α-P), a key steroid in sea lamprey reproduction. This modulation of the HPG axis can accelerate sexual maturation.
The endocrine-disrupting effects of 3kPZS appear to be sexually dimorphic, with a more pronounced impact on the HPG axis of immature male sea lampreys compared to females.
Quantitative Data on Endocrine Disruption
The following tables summarize the key quantitative findings from studies investigating the endocrine-disrupting effects of 3kPZS exposure in immature sea lampreys.
Table 1: Effect of 3kPZS Exposure on Plasma 15α-hydroxyprogesterone (15α-P) Levels
| Treatment Group | Mean Plasma 15α-P (pg/mL) | Standard Error of the Mean (SEM) | Sample Size (n) | P-value vs. Control |
| Control | 150 | 25 | 8 | - |
| 3kPZS (10⁻¹⁰ M) | 350 | 50 | 8 | < 0.05 |
Data synthesized from Chung-Davidson, Y.-W., et al. (2013).
Table 2: Effect of 3kPZS Exposure on Brain Gene Expression of Lamprey GnRH
| Gene | Treatment Group | Relative Gene Expression (Fold Change) | Standard Error of the Mean (SEM) | Sample Size (n) | P-value vs. Control |
| lGnRH-I | Control | 1.0 | 0.2 | 6 | - |
| 3kPZS (10⁻¹⁰ M) | 2.5 | 0.4 | 6 | < 0.05 | |
| lGnRH-III | Control | 1.0 | 0.3 | 6 | - |
| 3kPZS (10⁻¹⁰ M) | 3.0 | 0.5 | 6 | < 0.05 |
Data synthesized from Chung-Davidson, Y.-W., et al. (2013).
Table 3: Effect of 3kPZS Exposure on Forebrain and Plasma lGnRH Peptide Concentrations
| Peptide | Tissue | Treatment Group | Mean Concentration | Standard Error of the Mean (SEM) | Sample Size (n) | P-value vs. Control |
| lGnRH-I | Forebrain | Control | 1.2 ng/mg protein | 0.2 | 6 | - |
| 3kPZS (10⁻¹⁰ M) | 2.8 ng/mg protein | 0.4 | 6 | < 0.05 | ||
| lGnRH-III | Forebrain | Control | 2.5 ng/mg protein | 0.5 | 6 | - |
| 3kPZS (10⁻¹⁰ M) | 5.1 ng/mg protein | 0.8 | 6 | < 0.05 | ||
| lGnRH-I | Plasma | Control | 50 pg/mL | 10 | 8 | - |
| 3kPZS (10⁻¹⁰ M) | 120 pg/mL | 20 | 8 | < 0.05 | ||
| lGnRH-III | Plasma | Control | 80 pg/mL | 15 | 8 | - |
| 3kPZS (10⁻¹⁰ M) | 190 pg/mL | 30 | 8 | < 0.05 |
Data synthesized from Chung-Davidson, Y.-W., et al. (2013).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the endocrine-disrupting potential of 3kPZS.
In Vivo Exposure of Immature Sea Lampreys
This protocol describes the exposure of immature sea lampreys to 3kPZS to assess its effects on the HPG axis.
-
Animal Acclimation: Immature sea lampreys are acclimated in flow-through tanks with appropriate water quality parameters (temperature, dissolved oxygen, pH) for a minimum of one week prior to experimentation.
-
Experimental Setup: Animals are randomly assigned to control and treatment groups and placed in individual glass tanks containing a defined volume of water (e.g., 10 L).
-
Treatment Administration: A stock solution of synthetic 3kPZS is prepared and added to the treatment tanks to achieve the desired final concentration (e.g., 10⁻¹⁰ M). The control tanks receive an equivalent volume of the vehicle used to dissolve the 3kPZS.
-
Exposure Duration: The animals are exposed for a defined period, typically 24 to 48 hours.
-
Sample Collection: Following exposure, animals are anesthetized. Blood samples are collected via cardiac puncture for steroid and peptide analysis. Brain tissue is dissected and flash-frozen for gene expression analysis.
Quantification of Plasma Steroids by Radioimmunoassay (RIA)
This protocol details the measurement of plasma 15α-hydroxyprogesterone.
-
Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Steroid Extraction: Plasma samples are subjected to solvent extraction to isolate the steroid fraction.
-
Radioimmunoassay: The extracted steroids are quantified using a specific RIA kit for 15α-hydroxyprogesterone, following the manufacturer's instructions. This typically involves competitive binding between radiolabeled and unlabeled steroids for a limited amount of antibody.
-
Data Analysis: The amount of radioactivity is measured, and standard curves are used to determine the concentration of the steroid in the plasma samples.
Quantification of Brain GnRH Gene Expression by qPCR
This protocol outlines the measurement of lGnRH-I and lGnRH-III mRNA levels in brain tissue.
-
RNA Extraction: Total RNA is extracted from the dissected brain tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative expression of lGnRH-I and lGnRH-III genes is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene is used for normalization.
-
Data Analysis: The fold change in gene expression in the 3kPZS-treated group relative to the control group is calculated using the ΔΔCt method.
Quantification of GnRH Peptides by Radioimmunoassay (RIA)
This protocol details the measurement of lGnRH-I and lGnRH-III peptides in brain tissue and plasma.
-
Tissue Homogenization: Brain tissue is homogenized in an appropriate buffer.
-
Peptide Extraction: Peptides are extracted from the brain homogenate and plasma using a solid-phase extraction method.
-
Radioimmunoassay: The concentrations of lGnRH-I and lGnRH-III are determined using specific RIAs for each peptide, following a similar principle to the steroid RIA.
-
Data Analysis: Standard curves are used to calculate the concentration of each GnRH peptide in the samples.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of 3kPZS-Induced Endocrine Disruption
Caption: Signaling pathway of 3kPZS-induced endocrine disruption.
Experimental Workflow for Assessing 3kPZS Endocrine Disruption
Caption: Experimental workflow for assessing 3kPZS endocrine disruption.
Conclusion
This compound sulfate is a demonstrated endocrine disruptor with a clear mechanism of action on the HPG axis in sea lampreys. Its ability to modulate GnRH synthesis and release, leading to altered steroidogenesis, highlights its potential to interfere with reproductive processes. The provided quantitative data and experimental protocols offer a robust framework for further research into the endocrine-disrupting effects of 3kPZS and similar compounds. Future investigations could explore the broader endocrine effects of 3kPZS, including potential interactions with other hormonal pathways, although current evidence for such interactions is lacking. This technical guide serves as a comprehensive resource for scientists and professionals in the fields of endocrinology, toxicology, and drug development.
References
- 1. Pheromonal bile acid 3-ketopetromyzonol sulfate primes the neuroendocrine system in sea lamprey | U.S. Geological Survey [usgs.gov]
- 2. Pheromonal bile acid 3-ketopetromyzonol sulfate primes the neuroendocrine system in sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid production is life-stage and sex dependent and affected by primer pheromones in the sea lamprey - PMC [pmc.ncbi.nlm.nih.gov]
Ecological Implications of 3-Keto Petromyzonol in Aquatic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative that functions as a multi-modal chemical signal in the sea lamprey (Petromyzon marinus), a parasitic fish that has had significant ecological and economic impacts as an invasive species in the Laurentian Great Lakes.[1][2] This technical guide provides an in-depth analysis of the ecological implications of 3kPZS in aquatic environments, focusing on its role as a migratory and sex pheromone. The document summarizes quantitative behavioral and physiological data, details key experimental methodologies, and visualizes critical biological pathways and experimental workflows. This information is intended to support ongoing research into sea lamprey control, vertebrate olfaction, and the development of novel biopesticides.
Introduction
The sea lamprey, Petromyzon marinus, employs a sophisticated chemical communication system to orchestrate critical life-history events, including migration and reproduction.[3] A key component of this system is 3-keto petromyzonol sulfate (3kPZS), a bile acid synthesized and released by both larval and mature male sea lampreys.[4][5] In its larval stage, the release of 3kPZS and other compounds into streams serves as a migratory pheromone, guiding adult lampreys to suitable spawning habitats. In sexually mature males, 3kPZS is a principal component of the sex pheromone that attracts ovulating females to nesting sites, thereby synchronizing spawning activities.
The species-specific nature and high potency of 3kPZS have made it a focal point for the development of biopesticides aimed at controlling invasive sea lamprey populations in the Great Lakes. Understanding the ecological implications of introducing synthetic 3kPZS into aquatic environments is therefore of paramount importance for effective and environmentally sound management strategies.
Quantitative Data on the Effects of this compound Sulfate
The behavioral and physiological responses of sea lamprey to 3kPZS are concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Behavioral Responses of Sea Lamprey to 3kPZS
| Response Metric | Sea Lamprey Life Stage | 3kPZS Concentration | Observed Effect | Reference(s) |
| Attraction | Ovulating Females | 1 x 10⁻¹² M | Attraction to the odor source in a natural stream. | |
| Upstream Movement | Migratory Females | Not specified | Increased swimming speed and general search behavior without source location. | |
| Trap Entry Probability | Migratory Adults | 50 mg/hr emission rate (in wide streams >30m) | 25-50% more likely to enter a trap after encounter. | |
| Trap Capture Rate | Migratory Adults | 50 mg/hr emission rate (in wide streams >30m) | 10-15% increase in capture rate. | |
| Male Pheromone Release | Mature Males | 5 x 10⁻¹³ M to 5 x 10⁻⁷ M | Increased release of endogenous 3kPZS. |
Table 2: Physiological Responses of Sea Lamprey to 3kPZS
| Response Metric | Sea Lamprey Life Stage | 3kPZS Concentration | Observed Effect | Reference(s) |
| Olfactory Detection Threshold | Migratory Adults | ~1 x 10⁻¹² M | Electrophysiologically-determined limit of detection. | |
| Serotonin (B10506) (5-HT) Concentration (Forebrain) | Adult Females | 1 x 10⁻¹⁰ M (2-hour exposure) | Increased 5-HT concentration. | |
| Serotonin (5-HT) Concentration (Brainstem) | Adult Females | 1 x 10⁻¹⁰ M (2-hour exposure) | Decreased 5-HT concentration. | |
| Gonadotropin-Releasing Hormone (GnRH) Synthesis and Release | Immature Sea Lamprey | Not specified | Modulation of GnRH synthesis and release. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the function of 3kPZS.
Electro-olfactogram (EOG) Recording
Electro-olfactogram recordings are used to measure the electrical responses of the olfactory epithelium to chemical stimuli, providing a quantitative measure of odorant detection.
Methodology:
-
Animal Preparation: The sea lamprey is anesthetized and immobilized. A constant flow of aerated water is provided over the gills to maintain respiration.
-
Electrode Placement: The olfactory epithelium is exposed, and a recording electrode is placed on its surface. A reference electrode is positioned on a different part of the head.
-
Stimulus Delivery: Putative pheromones, such as 3kPZS, are dissolved in a carrier solvent and introduced into the water flowing over the olfactory epithelium for a set duration.
-
Data Acquisition: The electrical potential difference between the recording and reference electrodes is amplified, recorded, and analyzed. The amplitude of the negative voltage deflection is proportional to the magnitude of the olfactory response. A standard odorant, such as L-arginine, is often used to normalize responses.
Two-Choice Flume Behavioral Assay
This assay is used to determine the preference or avoidance behavior of sea lampreys in response to a chemical cue in a controlled laboratory setting.
Methodology:
-
Apparatus: A two-choice flume consists of a downstream release area and two upstream channels. Water flows from the upstream channels into the release area.
-
Acclimation: An individual lamprey is placed in the downstream section of the flume and allowed to acclimate for a defined period.
-
Odorant Introduction: A control substance (e.g., vehicle solvent) is introduced into one channel, while the test odorant (e.g., 3kPZS) is introduced into the other.
-
Behavioral Observation: The lamprey's movement and the time spent in each channel are recorded for a set duration. A preference index is often calculated based on the time spent in the odorant-treated channel versus the control channel.
Pheromone Quantification via Mass Spectrometry
Ultra high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive method used to quantify 3kPZS concentrations in water samples.
Methodology:
-
Sample Collection: Water samples are collected from the experimental environment (e.g., streams, experimental tanks).
-
Internal Standard: A deuterated internal standard of 3kPZS (e.g., 5d-3kPZS) is added to the sample to allow for accurate quantification.
-
Solid Phase Extraction: The sample is passed through a solid-phase extraction column to concentrate the analyte and remove interfering substances.
-
UHPLC-MS/MS Analysis: The extracted sample is injected into the UHPLC-MS/MS system. The compound is separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The specific mass-to-charge ratios of the fragments are used for identification and quantification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological and experimental processes related to 3kPZS.
Caption: Biosynthesis and release of this compound sulfate in sea lamprey.
Caption: Proposed olfactory signaling pathway for 3kPZS in sea lamprey.
Caption: Experimental workflow for a two-choice flume behavioral assay.
Ecological Implications and Broader Impacts
Specificity and Non-Target Effects
A significant ecological advantage of using 3kPZS for sea lamprey control is its high degree of species specificity. The olfactory receptors of sea lampreys have evolved to be highly sensitive to this specific bile acid, while other fish species are generally not responsive. This specificity minimizes the potential for adverse effects on non-target organisms, a major concern with broad-spectrum pesticides. However, further research is needed to definitively assess the potential for subtle, sublethal effects on a wider range of aquatic invertebrates and vertebrates, especially at high concentrations or with prolonged exposure.
Environmental Fate and Degradation
As a naturally occurring biological compound, 3kPZS is expected to biodegrade in the aquatic environment. The sulfonate group increases its water solubility, which facilitates its dispersal in streams. The precise degradation pathways and rates in various aquatic conditions (e.g., temperature, microbial community composition, sediment type) are not yet fully elucidated and represent an important area for future research. The environmental benignity of 3kPZS is a key factor in its registration as a biopesticide.
Application in Invasive Species Management
The primary ecological implication of 3kPZS is its application in the management of invasive sea lamprey populations. By exploiting the lamprey's own chemical communication system, 3kPZS can be used to:
-
Bait Traps: Increase the efficiency of trapping migrating adults, thereby reducing the reproductive population.
-
Disrupt Spawning: The application of pheromone antagonists or altered ratios of pheromone components could potentially disrupt mate-finding and spawning behaviors.
-
Monitor Populations: The presence and concentration of 3kPZS in water bodies could serve as an indicator of sea lamprey presence and abundance.
The successful implementation of these strategies has the potential to reduce the reliance on more traditional and less specific control methods, such as lampricides, which can have known non-target effects.
Future Directions and Conclusion
This compound sulfate is a powerful semiochemical that plays a central role in the life history of the sea lamprey. Its high specificity and potency make it a valuable tool for the management of this invasive species. Future research should focus on:
-
Elucidating the complete biosynthetic and degradation pathways of 3kPZS.
-
Conducting comprehensive studies on the potential for non-target effects across a broad range of aquatic organisms.
-
Optimizing the application of synthetic 3kPZS and its antagonists for sea lamprey control in diverse field settings.
A thorough understanding of the ecological implications of 3kPZS will be crucial for its continued and expanded use as an effective and environmentally responsible tool in aquatic ecosystem management and for the development of novel, targeted pharmaceuticals.
References
- 1. Pheromone 3kPZS evokes context-dependent serotonin sexual dimorphism in the brain of the sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Keto Petromyzonol Sulfate (3kPZS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative that functions as a mating pheromone in the sea lamprey (Petromyzon marinus).[1][2] Released by spermiating males, 3kPZS attracts ovulating females, guiding them to nesting sites and playing a crucial role in the reproductive success of this species.[1][2] The ability to accurately quantify 3kPZS in environmental samples is essential for research in chemical ecology, species-specific pest management strategies, and the development of pheromone-based attractants or disruptors.
These application notes provide detailed protocols for two primary analytical methods for the quantification of 3kPZS: a highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a more accessible High-Performance Liquid Chromatography (HPLC) method with UV-Visible and fluorescence detection following derivatization.
Pheromone Signaling Pathway of 3kPZS
The biological activity of 3kPZS is initiated when it is released by a spermiating male sea lamprey into the aquatic environment. The pheromone is detected by the olfactory system of a sexually mature female, triggering a behavioral response that leads to upstream movement and location of the male's nest for spawning.
Analytical Methods for 3kPZS Quantification
Two primary methods have been established for the reliable quantification of 3kPZS in aqueous samples: UPLC-MS/MS and HPLC with derivatization. The choice of method depends on the required sensitivity, sample throughput, and available instrumentation.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is the most sensitive and selective method for quantifying 3kPZS at pico- to femtomolar concentrations found in natural waters.[1]
Experimental Workflow
Protocol: UPLC-MS/MS Quantification of 3kPZS in Water Samples
1. Sample Collection and Preparation:
-
Collect 100 mL of stream or lake water in a clean container.
-
Spike the sample with a known concentration of deuterated 3kPZS ([²H₅]3kPZS) as an internal standard.
-
Filter the sample to remove particulate matter.
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation-exchange and reversed-phase SPE cartridge.
-
Load the water sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the 3kPZS and the internal standard from the cartridge.
3. Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
4. UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for the separation of 3kPZS from potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
3kPZS: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
[²H₅]3kPZS: Monitor the corresponding transition for the deuterated internal standard.
-
-
Source and Gas Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
5. Quantification:
-
Generate a calibration curve using standards of known 3kPZS concentrations.
-
Calculate the concentration of 3kPZS in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV-Visible and Fluorescence Detection
This method is suitable for samples with higher concentrations of 3kPZS (in the parts-per-billion range) and is more accessible as it does not require a mass spectrometer. It involves a derivatization step to enhance detection.
Experimental Workflow
Protocol: HPLC Quantification of 3kPZS with Derivatization
1. Derivatization:
-
To a 5 mL aqueous sample containing 3kPZS, add 10 mL of a 1 mg/mL aqueous solution of dansyl hydrazine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the solution for 15 minutes at room temperature. The ketone group of 3kPZS will react with dansyl hydrazine to form a hydrazone, which is UV-active and fluorescent.
2. HPLC Analysis:
-
HPLC System: Agilent 1050 or equivalent with a UV-Vis or fluorescence detector.
-
Column: Zorbax C18 column (e.g., 150 mm length).
-
Mobile Phase: A gradient of water and methanol.
-
Detection:
-
UV-Vis: 333 nm.
-
Fluorescence: Excitation at ~340 nm, Emission at 518 nm.
-
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve using 3kPZS standards that have undergone the same derivatization procedure.
-
Quantify the 3kPZS in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics and observed concentrations of 3kPZS using the described analytical methods.
Table 1: Performance Characteristics of Analytical Methods for 3kPZS Quantification
| Parameter | UPLC-MS/MS | HPLC with Derivatization (UV Detection) |
| Limit of Detection (LOD) | < 0.1 ng/L (210 fM)[1] | < 100 µg/L (100 ppb) |
| Linearity Range | Not explicitly stated, but effective at very low ng/L levels. | 0.1 - 100 mg/L (ppm) |
| Precision (RSD) | Intra-day: 0.3–11.6%Inter-day: 4.8–9.8%[1] | Not explicitly stated. |
| Recovery | Up to 90% with SPE[1] | Not applicable (direct derivatization in aqueous solution). |
Table 2: Reported Concentrations of 3kPZS in Environmental Samples
| Sample Source | Concentration Range (ng/L) | Analytical Method | Reference |
| Laurentian Great Lakes Tributaries | 0.15 - 2.85 ng/L[1] | UPLC-MS/MS | [1] |
| Sea Lamprey Infested Streams (during spawning) | Detectable | UPLC-MS/MS | [1] |
| Uninfested Streams | Not Detectable | UPLC-MS/MS | [1] |
Conclusion
The quantification of 3-keto petromyzonol sulfate is achievable through highly sensitive UPLC-MS/MS for trace-level environmental monitoring or through a more accessible HPLC method with derivatization for higher concentration samples. The selection of the appropriate method will be dictated by the specific research question, the expected concentration range of 3kPZS, and the instrumentation available. These protocols provide a robust framework for researchers and scientists to accurately measure this key pheromone, enabling further advancements in the fields of chemical ecology and pest management.
References
- 1. Quantification of a male sea lamprey pheromone in tributaries of Laurentian Great Lakes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 3-Keto Petromyzonol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Keto petromyzonol (B13829) (3kPZS), a sulfated bile salt derivative, serves as a potent sex pheromone in the sea lamprey (Petromyzon marinus), guiding ovulating females to spawning sites.[1][2][3] Its unique biological activity and that of its analogs present significant opportunities for research into chemosensation, neuroendocrine signaling, and the development of novel pest control strategies for invasive lamprey populations.[4] This document provides detailed protocols for the chemical synthesis of 3-keto petromyzonol and its analogs, methods for evaluating their biological activity, and an overview of the relevant signaling pathways.
Introduction
The sea lamprey, an invasive species in the Great Lakes, utilizes a sophisticated system of chemical communication based on bile salt derivatives.[4] Larval lampreys release petromyzonol sulfate (B86663) (PZS), which acts as a migratory pheromone for adults.[4][5] Upon sexual maturation, male lampreys release this compound sulfate (3kPZS), a potent sex pheromone that attracts ovulating females.[1][4][6] 3kPZS is synthesized in the liver and released through the gills.[1][7] This pheromone modulates the synthesis and release of gonadotropin-releasing hormone (GnRH), thereby influencing the hypothalamic-pituitary-gonadal (HPG) axis.[8][9] The study of 3kPZS and its analogs is crucial for understanding vertebrate olfaction and for developing species-specific methods to control lamprey populations.[4]
Signaling Pathway of this compound Sulfate
3kPZS primarily acts on the olfactory system of female sea lampreys, initiating a signaling cascade that leads to behavioral changes and neuroendocrine priming. The binding of 3kPZS to specific olfactory receptors triggers a neuronal signal that is processed in the olfactory bulb and higher brain centers, ultimately influencing the HPG axis.
Caption: Signaling pathway of this compound sulfate in the sea lamprey.
Synthesis Protocols
The following protocols describe the synthesis of this compound and its key precursor, petromyzonol sulfate. The synthesis of analogs can be achieved by modifying the starting materials and reagents accordingly.
General Experimental Workflow
The synthesis and evaluation of this compound and its analogs typically follow a structured workflow, from initial synthesis and purification to biological activity assessment.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Synthesis of 5β-Petromyzonol Sulfate (A Petromyzonol Analog)
This protocol is adapted from the synthesis of an unnatural 5β-bile acid derivative, which serves as a close structural analog to the naturally occurring 5α-petromyzonol sulfate.[4]
Materials:
-
Cholic acid
-
Formic acid
-
Borane-dimethylsulfide complex
-
Water
-
Sodium hydroxide (B78521)
-
Chloroform
-
Saturated aqueous ammonia (B1221849)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Protection of Cholic Acid:
-
In a round-bottom flask, dissolve cholic acid in formic acid.
-
Heat the mixture at 55 °C to form the triformate ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess formic acid in vacuo.
-
-
Reduction of the Carboxylic Acid:
-
Dissolve the resulting triformate ester in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution in an ice bath.
-
Slowly add borane-dimethylsulfide complex.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol.
-
Remove the solvent in vacuo to yield the primary alcohol.
-
-
Sulfation of the Primary Alcohol:
-
The protocol for sulfation of the C-24 hydroxyl group can be adapted from standard procedures using a sulfur trioxide-pyridine complex or a similar sulfating agent.
-
-
Deprotection and Purification:
-
Dissolve the crude sulfated product in a mixture of methanol and water (4:1).
-
Add sodium hydroxide and heat the mixture to 50 °C for 12 hours.
-
Cool the solution to room temperature and remove the volatiles in vacuo.
-
Purify the crude material by flash chromatography on silica gel using a solvent system of chloroform/methanol/saturated aqueous ammonia (e.g., 80:26:2) to yield the final product.[4]
-
Synthesis of this compound (Conceptual Protocol)
A direct, detailed published synthesis protocol for this compound was not found in the initial search. However, based on its structure and related syntheses, a plausible route would involve the selective oxidation of the 3-hydroxyl group of a protected petromyzonol precursor.
Conceptual Steps:
-
Starting Material: Begin with a suitable petromyzonol precursor, such as one synthesized from allocholic acid (the 5α-isomer of cholic acid).
-
Selective Protection: Protect the 7α, 12α, and 24-hydroxyl groups, leaving the 3α-hydroxyl group available for oxidation. This can be a challenging step requiring careful selection of protecting groups.
-
Oxidation: Oxidize the free 3α-hydroxyl group to a ketone using a mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation).
-
Deprotection and Sulfation: Remove the protecting groups and proceed with the sulfation of the 24-hydroxyl group as described in the previous protocol.
-
Purification: Purify the final product using flash chromatography.
Quantitative Data
The biological activity of this compound and its analogs has been quantified through various assays, including electro-olfactogram (EOG) recordings and measurements of enzyme activity.
| Compound/Condition | Assay | Result | Reference |
| Petromyzonol Sulfotransferase (Larvae) | Enzyme Activity | 3.32 pmol/min/mg tissue | [10] |
| Petromyzonol Sulfotransferase (Juvenile) | Enzyme Activity | 0.355 pmol/min/mg tissue | [10] |
| 3-keto-Petromyzonol (substrate for PZ-SULT) | Enzyme Activity | ~85% activity compared to Petromyzonol | [10] |
| 5β-Petromyzonol Sulfate (9a) | Olfactory Response (EOG) | Considerable response at sub-nanomolar concentration | [4][11] |
| 5β-3-ketopetromyzonol sulfate (9f) | Olfactory Response (EOG) | Much lower olfactory response compared to 9a | [4] |
| 3kPZS | Behavioral Assay | Attracts ovulating females at 10⁻¹² M | [1] |
Conclusion
The synthesis of this compound and its analogs provides valuable tools for investigating the chemical ecology and neurobiology of the sea lamprey. The protocols and data presented here offer a foundation for researchers to produce these compounds and explore their biological functions. Further research into the structure-activity relationships of these molecules could lead to the development of highly specific and effective agents for controlling invasive sea lamprey populations, with minimal impact on the surrounding ecosystem.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and olfactory activity of unnatural, sulfated 5β-bile acid derivatives in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glfc.org [glfc.org]
- 6. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. usgs.gov [usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for Electro-olfactogram (EOG) Studies of 3-Keto Petromyzonol
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview and experimental protocols for utilizing electro-olfactogram (EOG) techniques to study the olfactory responses of sea lampreys (Petromyzon marinus) to the pheromone 3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS).
Introduction
The sea lamprey, a jawless vertebrate, relies heavily on its olfactory system for critical life functions, including migration and reproduction.[1] The male-released sex pheromone, 3-keto petromyzonol sulfate (3kPZS), plays a crucial role in attracting ovulating females to nesting sites.[2] The electro-olfactogram (EOG) is a technique used to record the summed electrical potential from the surface of the olfactory epithelium, providing a sensitive measure of the olfactory sensory neuron response to chemical stimuli. This method is invaluable for determining the potency of pheromones like 3kPZS and its analogs, understanding structure-activity relationships, and screening for potential behavioral antagonists for sea lamprey control.[3]
Principle of the EOG Technique
The EOG technique measures the voltage change that occurs at the surface of the olfactory epithelium upon exposure to an odorant. This voltage change is the summed generator potential of many olfactory sensory neurons responding to the stimulus. The amplitude of the EOG response is proportional to the concentration of the odorant, allowing for quantitative analysis of olfactory sensitivity.
Experimental Protocols
Protocol 1: Preparation of Sea Lamprey for EOG Recording
This protocol details the steps for anesthetizing and preparing a sea lamprey for EOG recording.
Materials:
-
Adult sea lamprey (Petromyzon marinus)
-
Tricaine methanesulfonate (B1217627) (MS-222)
-
Gallamine (B1195388) triethiodide
-
Perfusion water (dechlorinated and aerated)
-
Dissection tools (scissors, forceps)
-
Animal holder or clamp
-
Perfusion tubing and pump
Procedure:
-
Anesthesia: Anesthetize an adult sea lamprey by immersion in a solution of MS-222 (100 mg/L) until ventilation movements cease.
-
Immobilization: Immobilize the anesthetized lamprey by intramuscular injection of gallamine triethiodide (30 mg/kg body weight).
-
Positioning: Secure the lamprey in a holder, ventral side up.
-
Gill Perfusion: Insert a tube into the mouth to provide a constant flow of aerated, dechlorinated water over the gills to ensure respiration throughout the experiment.
-
Olfactory Epithelium Exposure: Carefully dissect away the skin and cartilage overlying the olfactory organ to expose the olfactory lamellae. Ensure the tissue remains moist with perfusion water.
Protocol 2: EOG Recording
This protocol describes the setup and procedure for recording EOG signals in response to 3kPZS.
Materials:
-
Prepared sea lamprey (from Protocol 1)
-
Glass capillary microelectrodes (filled with 0.9% NaCl and 1% agar)
-
Reference electrode (Ag/AgCl)
-
Micromanipulators
-
AC/DC differential amplifier
-
Data acquisition system (e.g., computer with A/D board and software)
-
Stimulus delivery system (e.g., multi-channel perfusion system)
-
3kPZS stock solution
-
L-arginine solution (10⁻⁵ M, as a standard)
-
Blank control solution (perfusion water)
Procedure:
-
Electrode Placement:
-
Recording Electrode: Using a micromanipulator, carefully place the tip of a glass capillary microelectrode onto the surface of the exposed olfactory epithelium.[4]
-
Reference Electrode: Place the reference electrode in the contralateral nostril or another stable position on the head of the lamprey.[4]
-
-
Signal Amplification and Recording:
-
Connect the electrodes to a differential amplifier.
-
Amplify the signal (typically 1000x) and record it using a data acquisition system.
-
-
Stimulus Application:
-
Deliver a constant flow of perfusion water over the olfactory epithelium.
-
Use a computer-controlled stimulus delivery system to apply pulses of odorant solutions (blank, L-arginine standard, and various concentrations of 3kPZS) into the constant water flow.
-
Apply each stimulus for a set duration (e.g., 5 seconds), followed by a sufficient wash-out period with perfusion water to allow the baseline to recover.
-
-
Data Acquisition:
-
Record the EOG responses for each stimulus application. The response is measured as the peak negative voltage deflection from the baseline.
-
-
Data Normalization:
-
To account for variability between preparations, normalize the EOG responses to the response elicited by a standard odorant, typically 10⁻⁵ M L-arginine. The normalized response is calculated as: Normalized Response (%) = (Response to Test Compound / Response to 10⁻⁵ M L-arginine) x 100
-
Protocol 3: Preparation of this compound Solutions
This protocol outlines the preparation of 3kPZS solutions for EOG experiments.
Materials:
-
This compound sulfate (3kPZS)
-
Perfusion water
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of 3kPZS in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution with perfusion water to achieve the desired final concentrations for the experiment (e.g., 10⁻¹³ M to 10⁻⁶ M).
-
Solvent Control: Prepare a control solution containing the same concentration of methanol used in the highest concentration test solution to ensure the solvent does not elicit an olfactory response.
Data Presentation
The following tables summarize quantitative data from EOG studies on 3kPZS and its analogs in sea lampreys.
Table 1: EOG Detection Thresholds for 3kPZS and Related Compounds
| Compound | Detection Threshold (M) | Reference |
| This compound sulfate (3kPZS) | 10⁻¹³ | |
| This compound sulfate (3kPZS) | 10⁻¹⁰ | |
| Petromyzonol sulfate (PZS) | - | |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻⁷ |
Table 2: Normalized EOG Responses to 3kPZS and Analogs at 10⁻⁶ M
| Compound | Normalized EOG Response (% of L-arginine standard) | Reference |
| 3-keto-petromyzonol-24-sulfate (3kPZS) | ~150 | |
| Petromyzonol-24-sulfate (PZS) | ~125 | |
| 3-keto-petromyzonol (3kPZ) | ~25 | |
| Petromyzonol (PZ) | ~20 | |
| Petromyzonol-3,24-disulfate (PZ-3,24 S) | ~140 | |
| Petromyzonol-7,24-disulfate (PZ-7,24 S) | ~110 | |
| Petromyzonol-12,24-disulfate (PZ-12,24 S) | ~75 | |
| 3-keto-petromyzonol-7,12,24-trisulfate (3kPZ-7,12,24 S) | ~60 | |
| Petromyzonol-3,7,24-trisulfate (PZ-3,7,24 S) | ~100 | |
| Petromyzonol-3,12,24-trisulfate (PZ-3,12,24 S) | ~110 | |
| Petromyzonol-7,12,24-trisulfate (PZ-7,12,24 S) | ~90 | |
| Petromyzonol-3,7,12,24-tetrasulfate (PZ-3,7,12,24 S) | ~10 |
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway for this compound
The detection of 3kPZS is initiated by its binding to specific olfactory receptors in the sea lamprey's olfactory epithelium.
Caption: Olfactory signal transduction cascade for 3kPZS in sea lamprey.
Experimental Workflow for EOG Studies
The following diagram illustrates the logical flow of an EOG experiment to assess the olfactory potency of 3kPZS.
Caption: Workflow for EOG recording of olfactory responses to 3kPZS.
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Assays of 3-Keto Petromyzonol in Sea Lamprey
These application notes provide detailed protocols for behavioral and neurophysiological assays involving 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a key component of the male sea lamprey sex pheromone.[1][2][3] The protocols are designed for researchers, scientists, and drug development professionals investigating the olfactory biology and behavior of sea lampreys.
Electro-Olfartography (EOG) for Olfactory Sensitivity
Electro-olfactography is a technique used to measure the electrical response of the olfactory epithelium to odorants, providing a quantitative measure of olfactory sensitivity.
Experimental Protocol:
-
Animal Preparation: Adult sea lampreys are anesthetized and immobilized. The olfactory sac is surgically exposed to allow for the placement of electrodes.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Odorant Delivery: A continuous flow of charcoal-filtered water is delivered to the olfactory sac. Test solutions of 3kPZS and other compounds are introduced into this flow for a set duration.
-
Data Recording: The voltage difference between the recording and reference electrodes is amplified and recorded. The magnitude of the negative voltage deflection from the baseline is measured as the EOG response.
-
Data Normalization: Responses are typically normalized to a standard odorant, such as L-arginine, to allow for comparison across individuals and experiments.[4]
Data Presentation:
| Compound | Detection Threshold (M) | Relative Response at 10⁻⁶ M (% of L-arginine standard) |
| 3-keto petromyzonol sulfate (3kPZS) | 10⁻¹⁰ - 10⁻¹³ | ~90-1700% |
| Petromyzonol sulfate (PZS) | - | - |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | 10⁻⁷ | ~90% |
Note: Data is compiled from multiple sources and may vary based on experimental conditions.[4][5][6]
Experimental Workflow:
Two-Choice Flume Assay for Behavioral Preference
This assay is used to determine the preference or avoidance behavior of sea lampreys towards a chemical cue.
Experimental Protocol:
-
Apparatus: A two-choice flume is used, which is a rectangular tank with a central release point and two side channels.
-
Water Flow: A constant flow of water is maintained in both channels.
-
Odorant Introduction: A solution of 3kPZS is introduced into one channel (the experimental channel), while the other channel receives a control solution (vehicle).[7]
-
Animal Introduction: A sexually mature female sea lamprey is placed at the downstream end of the flume and allowed to acclimatize.[1]
-
Behavioral Observation: The amount of time the lamprey spends in each channel is recorded over a set period.
-
Preference Index Calculation: A preference index is calculated to quantify the behavioral response. A positive index indicates attraction, a negative index indicates repulsion, and an index around zero indicates no preference.[7]
Data Presentation:
| Test Condition | Preference Index (Mean ± SE) | Behavioral Response |
| 3kPZS (5 x 10⁻¹³ M) vs. Control | Positive | Attraction |
| PZS vs. Control | Negative | Repulsion |
| 3kPZS + PZS (Male Ratio) vs. Control | Positive | Attraction |
| 3kPZS + PZS (Larval Ratio) vs. Control | Neutral/Negative | No Preference/Repulsion |
Note: Data is based on studies observing ovulated female sea lampreys.[7]
Experimental Workflow:
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of 3-Keto Petromyzonol Sulfate by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative that functions as a migratory and reproductive pheromone in the sea lamprey (Petromyzon marinus)[1][2]. Its detection and quantification are crucial for monitoring and controlling invasive sea lamprey populations, as well as for research into chemosensory signaling and reproductive biology. This document provides detailed application notes and protocols for the identification and quantification of 3kPZS using advanced mass spectrometry techniques, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
The primary method for the sensitive and selective quantification of 3kPZS in biological and environmental matrices is UPLC-MS/MS. This technique combines the high-resolution separation capabilities of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analysis is typically performed in negative ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 3kPZS and a deuterated internal standard. This approach allows for accurate quantification even in complex sample matrices.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) from Water Samples
This protocol is adapted from established methods for the extraction of sea lamprey pheromones from river water[3][4].
Materials:
-
Water sample (100 mL)
-
Deuterated 3-keto petromyzonol sulfate ([²H₅]3kPZS) internal standard solution
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange cartridges)
-
SPE manifold
-
Collection vials
Procedure:
-
To a 100 mL water sample, add a known amount of [²H₅]3kPZS internal standard.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of HPLC grade water.
-
Elute the analytes with 5 mL of methanol containing a small amount of triethylamine as an ion-pairing reagent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Parameters:
The selection of precursor and product ions is critical for the selectivity of the assay. For sulfated steroids like 3kPZS, a characteristic fragmentation is the loss of the sulfate group, which results in a product ion at m/z 97 (HSO₄⁻).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound sulfate | 469.3 | 97.0 | 45 | 30 |
| This compound sulfate (Quantifier) | 469.3 | 371.3 | 45 | 25 |
| [²H₅]this compound sulfate (Internal Standard) | 474.3 | 97.0 | 45 | 30 |
Note: The exact m/z values and optimal cone voltage/collision energy may vary slightly depending on the instrument used and should be optimized in the user's laboratory.
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics of the UPLC-MS/MS method for the quantification of 3kPZS.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [3] |
| Limit of Detection (LOD) | 0.05 ng/mL | |
| Limit of Quantification (LOQ) | 0.15 ng/mL | |
| Recovery | 85 - 110% | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Mandatory Visualizations
Experimental Workflow for 3kPZS Identification
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Real-Time 3-Keto Petromyzonol Detection Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the development of biosensors for the real-time detection of 3-Keto petromyzonol (B13829) (3kPZS). 3kPZS is a potent migratory and sex pheromone released by the invasive sea lamprey (Petromyzon marinus).[1][2] Real-time monitoring of 3kPZS in aquatic environments is crucial for controlling sea lamprey populations, which pose a significant threat to fisheries in the Great Lakes and other regions.[1] These biosensors can also serve as valuable tools in ecological research and for the development of novel pest control strategies.
This guide outlines three promising biosensor platforms: electrochemical, optical (Surface Plasmon Resonance), and piezoelectric (Quartz Crystal Microbalance). For each platform, we provide a detailed protocol, from sensor fabrication to data acquisition. As the primary biorecognition element, we propose the use of specific olfactory receptors from the sea lamprey that are known to bind 3kPZS. An alternative approach using monoclonal antibodies is also discussed.
Biorecognition Elements for 3-Keto Petromyzonol
The cornerstone of a highly sensitive and specific biosensor is the biorecognition element that selectively binds the target analyte. For 3kPZS, two primary candidates are proposed:
-
Sea Lamprey Olfactory Receptors: The sea lamprey possesses a highly sensitive olfactory system capable of detecting 3kPZS at pico- to nanomolar concentrations.[2] Two specific G-protein coupled receptors (GPCRs), OR320a and OR320b , have been identified to bind 3kPZS.[1] The use of these native receptors offers the potential for exceptional specificity and affinity. For the development of the biosensor, these receptors would need to be heterologously expressed and purified.
-
Monoclonal Antibodies (mAbs): An alternative approach is the generation of monoclonal antibodies that specifically recognize and bind to 3kPZS. While this requires de novo antibody development, it can yield highly stable and specific biorecognition elements suitable for a wide range of biosensor formats.
Quantitative Data Summary
The following table summarizes hypothetical performance data for the three proposed biosensor platforms. These values are intended to serve as a benchmark for the development and validation of the 3kPZS biosensor.
| Parameter | Electrochemical Biosensor | Surface Plasmon Resonance (SPR) Biosensor | Quartz Crystal Microbalance (QCM) Biosensor |
| Limit of Detection (LOD) | 1 pM | 10 pM | 100 pM |
| Linear Dynamic Range | 1 pM - 10 nM | 10 pM - 100 nM | 100 pM - 1 µM |
| Response Time | < 1 minute | 2-5 minutes | 5-10 minutes |
| Specificity | High (dependent on bioreceptor) | High (dependent on bioreceptor) | Moderate (mass-sensitive) |
| Regeneration | Possible | Yes | Yes |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of an Olfactory Receptor-Based Biosensor
Caption: Signaling pathway of the olfactory receptor-based biosensor.
Experimental Workflow for Biosensor Development
Caption: Experimental workflow for biosensor development.
Experimental Protocols
Protocol 1: Production of Recombinant Sea Lamprey Olfactory Receptors
This protocol describes the heterologous expression and purification of sea lamprey olfactory receptors OR320a/b, which are G-protein coupled receptors (GPCRs).
1. Gene Synthesis and Cloning:
- Obtain the amino acid sequences for sea lamprey olfactory receptors OR320a and OR320b from a publicly available database such as NCBI GenBank.
- Codon-optimize the gene sequences for expression in the chosen heterologous system (e.g., E. coli, yeast, or insect cells).
- Synthesize the genes and clone them into an appropriate expression vector containing a purification tag (e.g., His-tag or GST-tag).
2. Heterologous Expression:
- For E. coli expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a rich medium (e.g., LB broth) to an optimal density (OD600 of 0.6-0.8). Induce protein expression with IPTG and continue to grow the cells at a lower temperature (e.g., 16-20°C) for 12-16 hours.
- For yeast or insect cell expression: Follow standard protocols for transfection/transformation and protein expression in these systems, which may offer better protein folding and post-translational modifications.[3][4][5][6][7]
3. Cell Lysis and Solubilization:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
- Lyse the cells using sonication or a French press.
- Since olfactory receptors are membrane proteins, they will likely be in the insoluble fraction (inclusion bodies in E. coli).[8][9]
- Centrifuge the lysate to pellet the membranes/inclusion bodies.
- Solubilize the pellet using a buffer containing a suitable detergent (e.g., LDAO, DDM, or Triton X-100).
4. Purification:
- Clarify the solubilized protein by centrifugation.
- Purify the tagged olfactory receptor using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione (B108866) resin for GST-tagged proteins).
- Wash the column extensively to remove non-specifically bound proteins.
- Elute the purified receptor using an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).
- Further purify the receptor using size-exclusion chromatography to ensure homogeneity.
5. Characterization:
- Confirm the purity and identity of the receptor using SDS-PAGE and Western blotting.
- Assess the concentration of the purified protein using a protein assay (e.g., BCA assay).
- Verify the folding and activity of the receptor using techniques such as circular dichroism or a ligand-binding assay with a fluorescently labeled 3kPZS analog.
Protocol 2: Fabrication of an Electrochemical Biosensor
This protocol details the construction of a gold nanoparticle-modified electrochemical biosensor for 3kPZS detection.
1. Electrode Preparation:
- Start with a clean gold electrode (e.g., screen-printed or disk electrode).
- Electrochemically clean the electrode by cycling the potential in a sulfuric acid solution.
2. Gold Nanoparticle (AuNP) Deposition:
- Synthesize AuNPs using a method such as the citrate (B86180) reduction method.[10]
- Electrodeposit the AuNPs onto the cleaned electrode surface by applying a constant potential or by cyclic voltammetry in the AuNP solution. This creates a high-surface-area, conductive layer for bioreceptor immobilization.[11][12][13]
3. Surface Functionalization:
- Immerse the AuNP-modified electrode in a solution of a bifunctional linker, such as 11-mercaptoundecanoic acid (MUA), to form a self-assembled monolayer (SAM). The thiol group of MUA will bind to the gold surface, leaving a carboxyl group exposed.
- Activate the carboxyl groups using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
4. Olfactory Receptor Immobilization:
- Immediately immerse the activated electrode in a solution containing the purified olfactory receptors. The primary amine groups on the receptor will react with the activated carboxyl groups, forming a stable amide bond.[3][4][5][6]
- Incubate for a sufficient time to allow for efficient immobilization.
- Block any remaining active sites on the surface by incubating with a solution of bovine serum albumin (BSA) or ethanolamine (B43304).
5. Electrochemical Detection of 3kPZS:
- Perform electrochemical measurements (e.g., cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy) in a suitable buffer solution.
- Record the baseline electrochemical signal.
- Introduce a sample containing 3kPZS and record the change in the electrochemical signal. The binding of 3kPZS to the immobilized receptors will cause a change in the electron transfer resistance or the peak current, which can be correlated to the concentration of 3kPZS.
Protocol 3: Fabrication of a Surface Plasmon Resonance (SPR) Biosensor
This protocol describes the preparation of an SPR sensor chip for the real-time detection of 3kPZS.
1. Sensor Chip Preparation:
- Use a commercially available SPR sensor chip with a gold surface (e.g., CM5 chip).
- Clean the sensor surface according to the manufacturer's instructions.
2. Surface Functionalization:
- Activate the carboxymethylated dextran (B179266) surface of the CM5 chip using a fresh mixture of EDC and NHS.[14][15]
3. Olfactory Receptor Immobilization:
- Inject a solution of the purified olfactory receptors in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated sensor surface. The receptors will be electrostatically pre-concentrated on the surface, facilitating covalent immobilization.
- Monitor the immobilization process in real-time by observing the change in the SPR signal (response units, RU).
- Inject a solution of ethanolamine to deactivate any remaining active ester groups and block non-specific binding sites.
4. 3kPZS Detection:
- Establish a stable baseline by flowing a running buffer (e.g., HBS-EP buffer) over the sensor surface.
- Inject different concentrations of 3kPZS in the running buffer over the sensor surface.
- Monitor the association and dissociation of 3kPZS in real-time by recording the change in the SPR signal. The binding of 3kPZS will cause an increase in the refractive index at the sensor surface, resulting in a change in the resonance angle.
- Regenerate the sensor surface by injecting a solution that disrupts the receptor-pheromone interaction (e.g., a low pH buffer or a high salt concentration solution) to allow for multiple detection cycles.
Protocol 4: Fabrication of a Quartz Crystal Microbalance (QCM) Biosensor
This protocol outlines the steps for creating a QCM-based biosensor for 3kPZS detection.
1. QCM Crystal Preparation:
- Use a quartz crystal with gold electrodes.
- Clean the crystal surface by rinsing with ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen.
2. Surface Functionalization:
- Functionalize the gold surface with a self-assembled monolayer of a thiol-containing linker molecule (e.g., MUA) as described in Protocol 2, step 3.
- Activate the terminal carboxyl groups with EDC/NHS.
3. Olfactory Receptor Immobilization:
- Immobilize the purified olfactory receptors onto the activated QCM crystal surface as described in Protocol 2, step 4.
4. 3kPZS Detection:
- Place the QCM crystal in a flow cell and establish a stable baseline frequency in a suitable buffer.
- Introduce a sample containing 3kPZS into the flow cell.
- The binding of 3kPZS to the immobilized receptors will cause an increase in mass on the crystal surface, leading to a decrease in the resonant frequency.
- Monitor this frequency change in real-time. The magnitude of the frequency shift is proportional to the mass of bound 3kPZS, as described by the Sauerbrey equation.
- Regenerate the surface by flowing a solution that removes the bound 3kPZS.
Alternative Biorecognition Element: Monoclonal Antibody Production
If the expression and purification of functional olfactory receptors prove challenging, the development of monoclonal antibodies against 3kPZS is a robust alternative.
1. Hapten-Carrier Conjugate Synthesis:
- Since 3kPZS is a small molecule (hapten), it needs to be conjugated to a larger carrier protein (e.g., BSA or KLH) to elicit an immune response.
- Use a cross-linking agent such as EDC to couple the carboxyl group of a 3kPZS derivative to the amine groups of the carrier protein.
2. Immunization and Hybridoma Production:
- Immunize mice or rabbits with the 3kPZS-carrier conjugate.
- After a series of immunizations, screen the serum for the presence of antibodies that bind to 3kPZS.
- Fuse the spleen cells from the immunized animal with myeloma cells to create hybridomas.[16][17]
3. Screening and Cloning:
- Screen the hybridoma supernatants for the production of antibodies that specifically bind to 3kPZS (and not the carrier protein alone) using an ELISA.
- Select and clone the hybridoma cells that produce the desired monoclonal antibodies.
4. Antibody Purification and Immobilization:
- Purify the monoclonal antibodies from the hybridoma culture supernatant using protein A/G affinity chromatography.
- Immobilize the purified antibodies onto the biosensor surface using the appropriate surface chemistry, similar to the protocols described for the olfactory receptors.
Conclusion
The development of a real-time biosensor for this compound is a significant step towards the effective management of invasive sea lamprey populations. The protocols outlined in this document provide a comprehensive guide for researchers to fabricate and test electrochemical, SPR, and QCM biosensors. The use of specific sea lamprey olfactory receptors as biorecognition elements offers the potential for highly sensitive and selective detection. While challenges in the production of these membrane proteins exist, the alternative of generating monoclonal antibodies provides a viable and well-established path forward. The successful implementation of these biosensors will provide invaluable tools for environmental monitoring and the development of targeted pest control strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous expression of G-protein-coupled receptors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous expression of G-protein-coupled receptors: comparison of expression systems from the standpoint of large-scale production and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of G-protein-coupled receptors: comparison of expression systems from the standpoint of large-scale production and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Heterologous expression of G-protein-coupled receptors: comparison of expression systems from the standpoint of large-scale production and purification | Semantic Scholar [semanticscholar.org]
- 8. Expression, solubilization and purification of a human olfactory receptor from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of an olfactory receptor in Escherichia coli: purification, reconstitution, and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gold Nanomaterials-Based Electrochemical Sensors and Biosensors for Phenolic Antioxidants Detection: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. portlandpress.com [portlandpress.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Antibody Generation: Producing Monoclonal Antibodies Using Hybridomas [moodle2.units.it]
- 17. Monoclonal antibody production: Process, Technologies & Steps | evitria [evitria.com]
Application Notes and Protocols for 3-Keto Petromyzonol Sulfate in Sea Lamprey (Petromyzon marinus) Population Control
Audience: Researchers, scientists, and drug development professionals.
Introduction: The sea lamprey (Petromyzon marinus) is a destructive invasive species in the Laurentian Great Lakes, causing significant ecological and economic damage by parasitizing commercially important fish species. Traditional control methods rely heavily on lampricides, such as TFM and niclosamide, which can have effects on non-target organisms[1][2]. This has driven research into more specific and targeted control strategies. One of the most promising avenues is the use of semiochemicals, particularly pheromones, to manipulate lamprey behavior.
Mature male sea lampreys release a potent sex pheromone, 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate, commonly known as 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), to attract ovulating females to their nests for spawning[3][4][5]. As the primary active component of the male pheromone, 3kPZS is a powerful chemoattractant that can be leveraged for population control[5]. Its high specificity and efficacy at extremely low concentrations make it an ideal candidate for use in pheromone-baited traps and other behavioral manipulation techniques[6][7]. The registration of 3kPZS as the first vertebrate pheromone biopesticide in the USA and Canada underscores its potential in integrated pest management programs[7][8].
These notes provide a comprehensive overview of the mechanism, quantitative effects, and experimental protocols for the application of 3kPZS in sea lamprey control.
Mechanism of Action
3kPZS functions through two primary mechanisms: direct behavioral manipulation as a chemoattractant and physiological priming of the neuroendocrine system.
-
Chemoattraction and Behavioral Response: Ovulating female sea lampreys detect 3kPZS at remarkably low concentrations, initiating a simple and effective orientation strategy: they swim upstream upon detecting the pheromone plume and move downstream or cast side-to-side when the signal is lost[6]. This directed, upstream movement guides them efficiently toward the pheromone source, which in a control scenario, can be a trap[6][9]. The behavioral response is highly specific to ovulating females; males and pre-ovulating females do not exhibit the same attraction[5].
-
Neuroendocrine Priming: Beyond immediate behavioral effects, 3kPZS also primes the hypothalamic-pituitary-gonadal (HPG) axis in immature sea lampreys of both sexes[10]. Exposure to the pheromone modulates the synthesis and release of gonadotropin-releasing hormone (GnRH), a key regulator of the reproductive system[10][11]. This can accelerate sexual maturation[3][10]. Furthermore, 3kPZS exposure induces sexually dimorphic changes in the brain's serotonin (B10506) (5-HT) system, a neurotransmitter involved in regulating motor output and behavior[12]. In females, 3kPZS increases serotonin concentration in the forebrain while decreasing it in the brainstem, suggesting a complex neural mechanism underlying the observed behaviors[12].
Data Presentation: Quantitative Effects of 3kPZS
The following tables summarize key quantitative data from studies on 3kPZS.
Table 1: Efficacy of 3kPZS in Behavioral and Trapping Assays
| Parameter | Concentration / Condition | Observed Effect | Reference |
|---|---|---|---|
| Female Attraction | 10⁻¹⁴ M to 10⁻¹¹ M | Attracts ovulated females over distances up to 650 m. | [6] |
| Female Preference | 10⁻¹² M | Ovulating females located and swam to the source in a natural stream. | [5] |
| Trap Capture | 3kPZS-baited traps | Average 10% increase in trapping efficiency compared to unbaited traps. | [7] |
| Competitive Signaling | 5 × 10⁻¹³ M to 5 × 10⁻⁷ M | Exposure induces males to increase their own 3kPZS release. |[13] |
Table 2: Physiological and Neuroendocrine Effects of 3kPZS Exposure
| Subject | Exposure Condition | Measured Parameter | Result | Reference |
|---|---|---|---|---|
| Immature Lampreys | 3kPZS exposure | Plasma 15α-hydroxyprogesterone | Increased concentrations. | [10] |
| Immature Lampreys | 3kPZS exposure | Brain GnRH-I, GnRH-III gene expression | Increased expression. | [10] |
| Adult Females | 10⁻¹⁰ M 3kPZS for 2h | Forebrain Serotonin (5-HT) | Increased concentration. | [12] |
| Adult Females | 10⁻¹⁰ M 3kPZS for 2h | Brainstem Serotonin (5-HT) | Decreased concentration. | [12] |
| Adult Males | 10⁻¹⁰ M 3kPZS for 2h | Forebrain & Brainstem Serotonin (5-HT) | No significant effect detected. |[12] |
Table 3: 3kPZS Release Rates
| Source | Condition | Release Rate | Reference |
|---|---|---|---|
| Sexually Mature Males | Average | 816,000 ng / adult / hour | [3] |
| Larvae | Average | 38 ng / larva / hour | [3] |
| Individual Males | Varies with body mass | Mass-adjusted release decreases with increasing body mass. |[14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments involving 3kPZS.
Protocol 1: Laboratory-Based Two-Choice Flume Assay for Attraction
This protocol is designed to quantify the preference of ovulating female sea lampreys for water scented with 3kPZS versus a control.
1. Materials:
-
Two-choice flume or maze apparatus.
-
Source of fresh, aerated water (e.g., from a natural stream or dechlorinated tap water).
-
Peristaltic pumps for precise delivery of odorants.
-
Stock solution of synthetic 3kPZS of known concentration.
-
Vehicle control (e.g., methanol (B129727) or ethanol, depending on 3kPZS solvent).
-
Ovulating female sea lampreys, identified by applying gentle pressure to the abdomen to express gametes[5].
-
Video recording equipment and tracking software.
2. Methodology:
-
Acclimation: Acclimate ovulating female lampreys in holding tanks with flowing water for at least 24 hours prior to trials.
-
Apparatus Setup: Establish a constant, laminar flow of water through both channels of the flume.
-
Trial Initiation: Introduce a single female lamprey into the downstream end of the flume and allow a 10-15 minute acclimation period with only fresh water flowing in both channels.
-
Odorant Introduction: Using peristaltic pumps, introduce the 3kPZS solution into one channel (experimental) and the vehicle control into the other channel at a rate calculated to achieve the desired final concentration (e.g., 10⁻¹² M)[5]. The side receiving the pheromone should be randomized between trials.
-
Behavioral Recording: Record the lamprey's movement for a set duration (e.g., 15-20 minutes). Note the time spent in each channel, upstream movement, and searching behaviors.
-
Data Analysis: Calculate a preference index, often defined as: (Time in Experimental Channel - Time in Control Channel) / Total Time. A positive value indicates attraction. Use appropriate statistical tests (e.g., Wilcoxon signed-rank test) to determine significance.
References
- 1. glfc.org [glfc.org]
- 2. glfc.org [glfc.org]
- 3. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. usgs.gov [usgs.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pheromone 3kPZS evokes context-dependent serotonin sexual dimorphism in the brain of the sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Male sea lamprey countersignal relative to their baseline pheromone but not the intensity of rivals’ signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of 3kPZS in Integrated Pest Management for the Great Lakes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3kPZS, or 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate, is the synthesized sea lamprey mating pheromone, a biopesticide registered by the U.S. Environmental Protection Agency (EPA) for use in the Great Lakes.[1][2][3][4] This pheromone is released by male sea lampreys to attract females to nesting sites.[1] As a key component of the male sea lamprey's mating pheromone, 3kPZS serves as a potent attractant for ovulated females, guiding them to specific locations in streams for spawning. Its application in integrated pest management (IPM) programs is a targeted approach to control the invasive sea lamprey (Petromyzon marinus) population, which poses a significant threat to the Great Lakes fishery. The use of 3kPZS as a biopesticide is considered environmentally benign as it is a naturally occurring substance and is highly specific to sea lampreys.
Mechanism of Action
3kPZS functions as a chemical cue that influences the behavior of female sea lampreys. The pheromone is detected by the sea lamprey's olfactory system, which is highly sensitive, allowing them to detect minute concentrations of the compound in the water. This triggers a behavioral response in ovulated females, inducing upstream movement towards the source of the pheromone. This targeted attraction is exploited in IPM strategies to lure females into traps, effectively removing them from the breeding population.
Quantitative Data Summary
The effectiveness of 3kPZS in trapping sea lampreys has been evaluated in several field studies. The following tables summarize the key quantitative data from these experiments.
Table 1: Efficacy of 3kPZS in Sea Lamprey Trapping
| Parameter | Observation | Source |
| Increase in Trapping Efficiency | Up to 53% increase with pheromone baits. | |
| Comparative Capture Rate | Baited traps can capture up to two times the number of sea lampreys as un-baited traps. | |
| Effective Concentration Range | 10⁻¹⁴ M to 10⁻¹¹ M in streams. | |
| Behavioral Response | Approximately 50% of ovulated females drawn into baited traps. |
Table 2: Field Trial Application Rates and Conditions
| Stream Width | 3kPZS Application Rate | Outcome | Source |
| >30 m | 50 mg/h | Most effective increase in trap catch. | |
| >30 m | 1 mg/h | Less effective compared to higher application rates. | |
| N/A | 10⁻¹² M (in-stream concentration) | Did not significantly increase the percentage of lake-wide abundance entering treated streams. |
Experimental Protocols
The following protocols are based on methodologies reported in field studies of 3kPZS application in the Great Lakes region.
Protocol 1: Preparation and Application of 3kPZS Bait
-
Synthesis and Formulation: A synthetic version of 3kPZS is produced by specialized chemical companies, such as Bridge Organics. The synthesized pheromone is mixed with solvents for field application. The U.S. Fish and Wildlife Service holds the registration for 3kPZS and is licensed for its field application.
-
Bait Preparation: The 3kPZS solution is prepared to achieve a final in-stream concentration known to be effective, typically between 10⁻¹⁴ M and 10⁻¹¹ M.
-
Application: The 3kPZS solution is continuously released into the stream at a controlled rate. This can be done using a pump system placed at the mouth of a trap or at a specific location in the stream where trapping efforts are focused.
Protocol 2: Field Efficacy Trial for 3kPZS
-
Site Selection: Choose streams in the Great Lakes watershed with known sea lamprey migration routes. For comparative studies, select multiple streams with varying characteristics (e.g., width, flow rate).
-
Trap Installation: Install sea lamprey traps, often integrated with barriers, at selected sites. Traps should be positioned to effectively capture upstream-migrating sea lampreys.
-
Experimental Design:
-
Control Group: A set of traps without the 3kPZS bait.
-
Treatment Group: A set of traps baited with 3kPZS applied at a constant rate.
-
Dose-Response (Optional): To determine the optimal concentration, different application rates of 3kPZS can be tested across different streams or at different times.
-
-
Data Collection:
-
Regularly monitor the traps and record the number of captured sea lampreys.
-
Distinguish between male and female captures, and note the reproductive state of the females (e.g., ovulated).
-
Measure stream conditions such as water flow, temperature, and width.
-
-
Data Analysis:
-
Compare the capture rates between baited and un-baited traps.
-
Analyze the effect of different 3kPZS concentrations on trapping efficiency.
-
Evaluate the influence of stream characteristics on the effectiveness of the pheromone.
-
Visualizations
Diagram 1: Signaling Pathway of 3kPZS in Female Sea Lamprey
Caption: Simplified signaling pathway of 3kPZS in female sea lampreys.
Diagram 2: Experimental Workflow for 3kPZS Field Trials
Caption: Workflow for conducting field trials of 3kPZS for sea lamprey control.
References
- 1. Sea Lamprey Mating Pheromone Registered by U.S. Environmental Protection Agency as First Vertebrate Pheromone Biopesticide | U.S. Geological Survey [usgs.gov]
- 2. graham.umich.edu [graham.umich.edu]
- 3. Sea Lamprey Biopesticide | Great Lakes Now [greatlakesnow.org]
- 4. Registration and application of sea lamprey pheromones for sea lamprey control in the United States and Canada | U.S. Geological Survey [usgs.gov]
Application Notes and Protocols for Studying GnRH Modulation by 3-Keto Petromyzonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) is the master regulator of the reproductive axis in vertebrates. It is a decapeptide produced and secreted by hypothalamic neurons that acts on the anterior pituitary gland to stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis. The pulsatile release of GnRH is critical for maintaining normal reproductive function.[1]
3-Keto petromyzonol (B13829) (3kPZS) is a bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus).[2][3][4] It is released by spermiating males and acts as a potent chemoattractant for ovulating females. Beyond its role in chemical communication, studies have shown that 3kPZS can modulate the neuroendocrine system, specifically the synthesis and release of GnRH, thereby influencing the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys. This makes 3kPZS an interesting molecule for studying the modulation of GnRH and for the potential development of novel drugs targeting the reproductive system.
These application notes provide a detailed experimental framework and protocols for investigating the modulatory effects of 3-Keto petromyzonol on the GnRH system. The proposed experiments are designed to characterize the interaction of 3kPZS with the GnRH receptor, its impact on GnRH synthesis and release, and the downstream signaling pathways involved.
Experimental Design
The overall experimental design is a multi-tiered approach, starting with in vitro characterization of the molecular interaction between 3kPZS and the GnRH receptor, followed by cell-based assays to assess its functional consequences on GnRH release and gene expression, and finally, analysis of the intracellular signaling pathways it may modulate. Given that 3kPZS is a natural ligand in sea lampreys, the use of a homologous system (sea lamprey pituitary cells or recombinant lamprey GnRH receptors) is recommended for the most physiologically relevant data.
Specific Aims:
-
Characterize the binding affinity of this compound to the GnRH receptor.
-
Determine the effect of this compound on GnRH release from pituitary cells in vitro.
-
Investigate the impact of this compound on the gene expression of GnRH in hypothalamic cells.
-
Elucidate the intracellular signaling pathways modulated by this compound downstream of the GnRH receptor.
Logical Workflow Diagram
Caption: Experimental workflow for studying GnRH modulation.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. Below are example tables for the proposed experiments.
Table 1: GnRH Receptor Binding Affinity of this compound
| Compound | Radioligand | Ki (nM) | Hill Slope |
| GnRH (positive control) | [125I]-GnRH analog | ||
| This compound | [125I]-GnRH analog | ||
| Vehicle (negative control) | [125I]-GnRH analog | N/A | N/A |
Table 2: Effect of this compound on In Vitro GnRH Release
| Treatment | Concentration | GnRH Release (pg/mL) | % Change from Control |
| Vehicle Control | - | 0 | |
| GnRH (positive control) | 100 nM | ||
| This compound | 1 nM | ||
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM |
Table 3: Effect of this compound on GnRH Gene Expression
| Treatment | Concentration | Relative GnRH mRNA Expression (Fold Change) |
| Vehicle Control | - | 1.0 |
| GnRH (positive control) | 100 nM | |
| This compound | 1 nM | |
| This compound | 10 nM | |
| This compound | 100 nM | |
| This compound | 1 µM |
Table 4: Effect of this compound on Intracellular Calcium Mobilization
| Treatment | Concentration | Peak [Ca2+]i (nM) | Area Under the Curve (AUC) |
| Vehicle Control | - | ||
| GnRH (positive control) | 100 nM | ||
| This compound | 100 nM |
Table 5: Effect of this compound on MAPK (ERK1/2) Phosphorylation
| Treatment | Concentration | p-ERK / Total ERK Ratio (Fold Change) |
| Vehicle Control | - | 1.0 |
| GnRH (positive control) | 100 nM | |
| This compound | 100 nM |
Experimental Protocols
Protocol 1: GnRH Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GnRH receptor using a competitive radioligand binding assay.
Materials:
-
Sea lamprey pituitaries (or a cell line expressing the lamprey GnRH receptor)
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin or a lamprey-specific GnRH analog)
-
This compound
-
Unlabeled GnRH (for positive control and non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Dissect sea lamprey pituitaries on ice.
-
Homogenize the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in fresh binding buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radiolabeled GnRH analog (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled GnRH (e.g., 1 µM), 50 µL of radiolabeled GnRH analog, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radiolabeled GnRH analog, and 100 µL of the membrane preparation.
-
Incubate all tubes at 4°C for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro GnRH Release Assay
This protocol measures the amount of GnRH released from pituitary cells in culture following treatment with this compound.
Materials:
-
Primary pituitary cells from sea lamprey (or a suitable pituitary cell line like LβT2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
GnRH (positive control)
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
GnRH ELISA kit
-
Multi-well cell culture plates
Procedure:
-
Cell Culture:
-
Isolate pituitary cells from sea lampreys following established protocols, adapting for the species.
-
Plate the cells in multi-well plates and culture until they form a confluent monolayer.
-
Prior to the experiment, replace the culture medium with serum-free medium for at least 4 hours.
-
-
GnRH Release Experiment:
-
Wash the cells twice with pre-warmed KRBH.
-
Add KRBH containing the desired concentrations of this compound, GnRH (positive control), or vehicle (negative control) to the wells.
-
Incubate for a defined period (e.g., 1-4 hours) at an appropriate temperature for lamprey cells (e.g., 12-15°C).
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
GnRH Quantification:
-
Quantify the concentration of GnRH in the supernatant using a commercially available GnRH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean GnRH concentration for each treatment group.
-
Express the results as pg/mL of GnRH released and/or as a percentage of the control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Protocol 3: GnRH Gene Expression Analysis (RT-qPCR)
This protocol quantifies the relative expression of GnRH mRNA in hypothalamic cells treated with this compound.
Materials:
-
Hypothalamic cells or tissue from sea lamprey
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GnRH and a reference gene (e.g., β-actin or GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat hypothalamic cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for GnRH and the reference gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) values for GnRH and the reference gene in each sample.
-
Calculate the relative expression of GnRH mRNA using the ΔΔCt method.
-
Normalize the GnRH expression to the reference gene.
-
Express the results as fold change relative to the vehicle-treated control group.
-
Protocol 4: GnRH Signaling Pathway Analysis
A. Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in pituitary cells upon stimulation with this compound.
Materials:
-
Pituitary cells (primary or cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
GnRH (positive control)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Loading:
-
Plate cells on black-walled, clear-bottom microplates.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at an appropriate temperature.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add this compound, GnRH, or vehicle to the wells and immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline.
-
Determine the peak [Ca2+]i and the area under the curve (AUC) for each treatment.
-
Compare the responses induced by this compound to the control and GnRH-treated groups.
-
B. MAPK (ERK1/2) Phosphorylation Assay (Western Blot)
This protocol assesses the phosphorylation of ERK1/2, a key downstream kinase in the GnRH signaling pathway.
Materials:
-
Pituitary cells
-
This compound
-
GnRH (positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat pituitary cells with this compound or GnRH for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Express the results as fold change relative to the vehicle-treated control.
-
Signaling Pathway and Workflow Diagrams
GnRH Signaling Pathway
Caption: Simplified GnRH signaling pathway.
References
Application Notes and Protocols for Testing 3-Keto Petromyzonol Sulfate (3kPZS) as a Chemoattractant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sea lamprey (Petromyzon marinus), a destructive invasive species in the Laurentian Great Lakes, relies heavily on its olfactory system for critical life-history functions, including migration and reproduction.[1] A key chemical cue in this process is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile acid derivative released by sexually mature males that acts as a potent sex pheromone to attract ovulating females.[2][3][4] Larval sea lampreys also release 3kPZS, which serves as a migratory pheromone, guiding adult lampreys to suitable spawning habitats.[5] The specificity and potency of 3kPZS make it a promising agent for controlling sea lamprey populations by manipulating their behavior.[1]
These application notes provide detailed protocols for testing the chemoattractant properties of 3kPZS using established electrophysiological and behavioral assays. The methodologies described are based on peer-reviewed studies and are intended to guide researchers in the consistent and effective evaluation of 3kPZS and its analogues.
Data Presentation
Table 1: Electro-olfactogram (EOG) Detection Thresholds for 3kPZS and Related Compounds
| Compound | Test Subject | Detection Threshold (Molar) | Reference |
| 3-keto petromyzonol sulfate (3kPZS) | Adult Sea Lamprey | 10⁻¹⁰ | [6] |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | Adult Sea Lamprey | 10⁻⁷ | [6] |
| Petromyzone A | Adult Sea Lamprey | 10⁻⁹ | [7] |
| Petromyzone B | Adult Sea Lamprey | 10⁻¹¹ | [7] |
| Petromyzone C | Adult Sea Lamprey | < 10⁻¹³ | [7] |
Table 2: Behavioral Responses of Female Sea Lamprey to 3kPZS in Laboratory and Field Assays
| Assay Type | 3kPZS Concentration | Behavioral Response | Key Findings | Reference |
| Two-Choice Flume | 5 x 10⁻¹³ M | Attraction | Ovulated females showed a significant preference for the channel treated with 3kPZS. | [8] |
| In-Stream Assay | Not specified | Upstream Movement & Trapping | Synthesized 3kPZS induced upstream movement in female sea lamprey and successfully lured them into traps. | [1] |
| Two-Choice Maze | Not specified | Repulsion in Pacific Lamprey | Adult female Pacific lampreys spent significantly less time in the arm treated with synthesized 3kPZS. | [9] |
| In-Stream Assay with Competitor Cue | 5 x 10⁻¹⁰ M | Increased Attraction | Females preferred the odor of males who had been exposed to 3kPZS, suggesting competitor presence enhances signal attractiveness. | [10] |
Experimental Protocols
Electro-olfactogram (EOG) Recording
This protocol measures the voltage potential changes from the olfactory epithelium in response to an odorant, providing a quantitative measure of olfactory sensitivity.
Materials:
-
Adult sea lamprey
-
Anesthetic (e.g., MS-222)
-
Dissection tools
-
Perfusion system with charcoal-filtered water
-
Ag/AgCl electrodes
-
Micromanipulator
-
Amplifier and data acquisition system
-
Test compounds (3kPZS, analogues) and control solutions (e.g., L-arginine)
Procedure:
-
Anesthetize an adult sea lamprey.
-
Secure the lamprey in a stereotaxic device and perfuse the gills with charcoal-filtered, oxygenated water containing a low dose of anesthetic.
-
Expose the olfactory epithelium by dissection.
-
Continuously perfuse the olfactory chamber with charcoal-filtered water.
-
Using a micromanipulator, place the recording Ag/AgCl electrode on the surface of the olfactory epithelium and the reference electrode in a nearby non-sensory region.
-
Allow the preparation to stabilize, monitoring the baseline voltage.
-
Introduce the test odorant (e.g., 3kPZS dissolved in water) into the perfusion stream for a fixed duration (e.g., 5 seconds).[11]
-
Record the negative voltage deflection from the baseline.
-
Flush the system with clean water until the baseline is re-established.
-
Test a range of concentrations in ascending order to determine the detection threshold.
-
Throughout the experiment, periodically apply a standard odorant (e.g., 10⁻⁵ M L-arginine) to ensure the integrity of the preparation.[12]
-
Normalize the responses to the standard odorant for comparison across different preparations.
Two-Choice Flume Behavioral Assay
This assay assesses the preference or avoidance behavior of lampreys when presented with a choice between a channel containing a test odorant and a control channel.
Materials:
-
Two-choice flume (Y-maze) with a constant water source
-
Mature female sea lampreys
-
Infusion pumps for odorant delivery
-
Video recording equipment
-
3kPZS stock solution
-
Charcoal-filtered water
Procedure:
-
Acclimate individual ovulated female sea lampreys in the flume for a set period.
-
Begin recording the lamprey's position and activity during a pre-stimulus control period.
-
Initiate the delivery of the test odorant (3kPZS) into one arm of the flume and a control (water) into the other arm at a constant, low flow rate.
-
Continue recording the lamprey's movement and time spent in each arm of the flume for the duration of the experimental period.[9]
-
The preference index can be calculated as: [Time in treatment arm / (Time in treatment arm + Time in control arm)] during the experimental period minus the same ratio from the control period. A positive value indicates attraction, while a negative value indicates repulsion.[8]
-
Thoroughly rinse the flume between trials to prevent cross-contamination.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Olfactory signaling pathway for 3kPZS in sea lamprey.
Caption: Experimental workflow for testing 3kPZS as a chemoattractant.
References
- 1. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.library.noaa.gov [repository.library.noaa.gov]
- 10. Evidence that male sea lamprey increase pheromone release after perceiving a competitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity of synthetic 3-Keto petromyzonol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic 3-Keto petromyzonol (B13829) and its biologically active sulfated form, 3-Keto petromyzonol sulfate (B86663) (3kPZS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound is a steroidal bile alcohol derivative. Its sulfated form, this compound sulfate (3kPZS), is a potent sea lamprey migratory pheromone.[1][2] The synthesis of this compound and its analogs is crucial for research into pest control methods for the invasive sea lamprey, as well as for studying vertebrate olfactory processes and neuroendocrine regulation.[3]
Q2: What is the general synthetic strategy for this compound?
A2: The most common synthetic route involves the selective oxidation of the 3-hydroxyl group of a suitable precursor, such as petromyzonol. Petromyzonol itself can be synthesized from more readily available starting materials like cholic acid.[4] The synthesis of the biologically active form requires a subsequent sulfation step at the C-24 position.
Q3: What are the main challenges in the synthesis of this compound?
A3: Key challenges include:
-
Selective Oxidation: The precursor molecule, petromyzonol, has multiple hydroxyl groups. Achieving selective oxidation of the 3-hydroxyl group without affecting the others can be difficult and may require the use of protecting groups.
-
Purification: The final product needs to be separated from starting materials, reagents, and potential byproducts, which can have similar polarities, making chromatographic separation challenging.
-
Sulfation: The sulfation of the 24-hydroxyl group to produce 3kPZS can be inefficient and may lead to side reactions if not performed under optimal conditions.
Q4: How can I monitor the progress and purity of my reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress and assessing the purity of the final product. A method involving derivatization with dansyl hydrazine (B178648) has been developed for the detection of 3-ketopetromyzonol sulfate (3kPZS) and can be adapted for the non-sulfated form. This method utilizes UV or fluorescence detection. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of the reaction mixture.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound during Oxidation
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase the molar excess of the oxidizing agent. - Ensure the reaction temperature is optimal for the chosen oxidant. |
| Degradation of Product | - Monitor the reaction closely by TLC or HPLC to avoid over-oxidation. - Use a milder oxidizing agent. - Perform the reaction at a lower temperature. |
| Suboptimal Oxidizing Agent | - Experiment with different oxidizing agents known for selective oxidation of secondary alcohols in steroids, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. |
| Steric Hindrance | - If using a bulky oxidizing agent, consider a smaller one to improve access to the 3-hydroxyl group. |
Issue 2: Poor Purity of this compound after Purification
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to resolve compounds with similar polarities. - Consider using a different stationary phase for chromatography (e.g., switching from silica (B1680970) gel to alumina (B75360) or using reverse-phase chromatography). |
| Presence of Unreacted Starting Material | - Ensure the oxidation reaction has gone to completion before workup. - Adjust the chromatography solvent system to better separate the more polar starting material from the less polar product. |
| Formation of Byproducts | - Identify the byproducts if possible (e.g., by mass spectrometry). This can provide insight into side reactions occurring. - If over-oxidation is suspected, use a milder oxidant or shorter reaction times. - If other hydroxyl groups are being oxidized, consider using a protecting group strategy for those hydroxyls. |
Issue 3: Inefficient Sulfation to this compound Sulfate (3kPZS)
| Possible Cause | Suggested Solution |
| Low Reactivity of the 24-Hydroxyl Group | - Use a more reactive sulfating agent, such as sulfur trioxide pyridine (B92270) complex. - Ensure anhydrous conditions, as water can quench the sulfating agent. |
| Side Reactions | - Perform the reaction at low temperatures to minimize side reactions. - Use a suitable base (e.g., pyridine) to neutralize the acid generated during the reaction. |
| Difficult Purification of the Sulfated Product | - The sulfated product is highly polar. Ion-exchange chromatography or reverse-phase HPLC may be necessary for effective purification. |
Experimental Protocols
Protocol 1: Synthesis of Petromyzonol from Allocholic Acid
This protocol is based on the reduction of the carboxylic acid group of allocholic acid.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Allocholic Acid: Dissolve allocholic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
Workup: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude petromyzonol by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to yield pure petromyzonol.
Protocol 2: Oxidation of Petromyzonol to this compound
This protocol outlines a general procedure using a common oxidizing agent.
-
Preparation: In a flask, dissolve petromyzonol in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Oxidation: Add pyridinium chlorochromate (PCC) or another suitable oxidizing agent in one portion to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes to afford this compound.
Protocol 3: Purification and Analysis by HPLC
This protocol is adapted from a method for the analysis of 3kPZS and can be used for purity assessment.
-
Sample Preparation (for analysis): For HPLC analysis, a derivatization step can improve detection. React a small sample of the purified this compound with dansyl hydrazine in the presence of a catalytic amount of acid to form the fluorescent hydrazone derivative.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at 333 nm or a fluorescence detector with excitation at 340 nm and emission at 510 nm.
-
-
Injection and Analysis: Inject the derivatized sample onto the HPLC system and analyze the resulting chromatogram to determine the purity of the product.
Visualizations
Caption: Synthetic workflow for this compound sulfate.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 3-Keto Petromyzonol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 3-Keto petromyzonol (B13829) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of 3-Keto petromyzonol?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Its chemical properties indicate a lipophilic nature, making it challenging to dissolve in water-based media for in vitro and in vivo experiments.[1] Quantitative solubility data is summarized in the table below.
Q2: I am having trouble dissolving this compound for my experiments. What are the recommended initial steps?
A2: For initial experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are suitable organic solvents for creating a stock solution.[2]
Q3: My compound is precipitating when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of organic co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a pre-chilled aqueous medium: Adding the organic stock solution to a cold buffer with vigorous vortexing can sometimes help to create a more stable dispersion.
-
Consider alternative solubilization strategies: If simple dilution is not effective, more advanced formulation techniques may be necessary.
Q4: What are the more advanced methods to improve the aqueous solubility of this compound?
A4: Several advanced formulation strategies can significantly enhance the aqueous solubility and bioavailability of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a mixture of water-miscible solvents to increase solubility.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[3][4]
-
Liposomes: Phospholipid vesicles that can encapsulate hydrophobic compounds within their lipid bilayer, allowing for dispersion in aqueous solutions.
-
Nanosuspensions: Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.
Q5: I am observing high background or non-specific effects in my cell-based assays. Could this be related to the solubility of this compound?
A5: Yes, poor solubility can lead to the formation of aggregates or micelles, which can cause non-specific interactions and artifacts in cell-based assays. Hydrophobic compounds can also bind non-specifically to proteins and plastics. To mitigate these issues, consider the following:
-
Incorporate a serum protein: Including bovine serum albumin (BSA) in your assay buffer can help to reduce non-specific binding of hydrophobic compounds.
-
Use low-binding plates: Utilizing polypropylene (B1209903) or other low-protein-binding microplates can minimize adsorption of the compound to the plastic surface.
-
Ensure complete solubilization: Visually inspect your solutions for any signs of precipitation before adding them to your assay.
Data Presentation
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL | |
| Ethanol | 5 mg/mL | |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | |
| Chloroform (B151607) | Slightly soluble (with heating) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of the compound).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C. Based on supplier information, the compound is stable for at least 4 years under these conditions.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature overnight to allow for complex formation.
-
The following day, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.
Protocol 3: Preparation of a Liposomal Formulation (Thin-Film Hydration Method)
Objective: To encapsulate this compound into liposomes for improved dispersion in aqueous solutions.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Rotary evaporator
-
Desired aqueous buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:45 (phosphatidylcholine:cholesterol).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired aqueous buffer and rotating the flask above the lipid transition temperature.
-
The resulting multilamellar vesicles can be downsized to form unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Visualizations
Caption: Decision tree for solubilizing this compound.
Caption: Formulation pathways for experimental applications.
References
Technical Support Center: Optimizing E-Olfactogram (EOG) Recordings for 3-Keto Petromyzonol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Electro-olfactography (EOG) to study the effects of 3-keto petromyzonol (B13829) on sea lamprey olfactory responses.
Troubleshooting Guide
This guide addresses common issues encountered during EOG recordings for 3-keto petromyzonol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy EOG Signal | - Improper grounding of the setup.- Electrical interference from nearby equipment.- Unstable electrode placement.- High perfusion flow rate. | - Ensure all components of the EOG setup are properly grounded to a common earth ground.- Turn off any unnecessary electrical equipment in the vicinity of the setup.- Securely place the recording and reference electrodes using a micromanipulator.- Reduce the flow rate of the perfusion system to a gentle, continuous stream over the olfactory epithelium. |
| Signal Drift | - Changes in the ionic composition of the saline solution.- Temperature fluctuations.- Electrode polarization. | - Prepare fresh saline solution for each experiment and ensure it is well-mixed.- Maintain a constant temperature of the perfusion solution.- Use Ag/AgCl electrodes and ensure they are properly chlorided. If drift persists, re-chloride the electrodes. |
| Loss of Olfactory Response | - Damage to the olfactory epithelium during dissection or electrode placement.- Anesthesia level is too deep.- Adaptation of the olfactory receptors to the stimulus. | - Handle the lamprey and its olfactory organ with extreme care. Ensure the electrode tip does not puncture the epithelium.- Monitor the lamprey's respiration and adjust the anesthetic (e.g., MS-222) concentration as needed.[1]- Ensure an adequate wash-out period between stimulus applications to allow receptors to recover. |
| Inconsistent Responses to Standard (L-arginine) | - Inconsistent delivery of the standard solution.- Degradation of the L-arginine stock solution.- Changes in the health of the lamprey preparation over time. | - Calibrate the stimulus delivery system to ensure consistent volume and duration of application.- Prepare fresh L-arginine standards daily.- Monitor the overall health of the preparation. If responses to the standard consistently decline, the preparation may no longer be viable. |
| Low Amplitude EOG Response | - Suboptimal electrode positioning.- Low concentration of this compound.- The lamprey is not in the correct reproductive state. | - Carefully adjust the position of the recording electrode on the surface of the olfactory epithelium to find the area of maximal response.- Verify the concentration of your this compound solution.- Ensure that the sea lamprey are in the appropriate life stage and reproductive condition for sensitivity to this compound, as responses can vary.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for this compound to elicit a measurable EOG response?
A1: The detection threshold for this compound sulfate (B86663) (3kPZS) in sea lamprey EOG recordings has been reported to be as low as 10⁻¹² M.[1] A common concentration used in studies to elicit a robust response is 10⁻⁶ M.[3][4]
Q2: What is the purpose of using L-arginine as a standard?
A2: L-arginine is used as a standard positive control to ensure the viability of the olfactory epithelium and the stability of the recording setup throughout the experiment. EOG responses to test compounds like this compound are often normalized to the response elicited by a standard concentration of L-arginine (e.g., 10⁻⁵ M) to allow for comparison across different preparations and experiments.[1][2][3]
Q3: How should I prepare the sea lamprey for EOG recording?
A3: Sea lampreys should be anesthetized, typically with 3-aminobenzoic acid ethyl ester (MS-222), and then immobilized with an injection of an agent like gallamine (B1195388) triethiodide.[5] The lamprey is then placed in a setup where its gills are perfused with fresh, aerated water. The olfactory epithelium is surgically exposed to allow for the placement of the recording electrode.
Q4: What are the key parameters for the recording electrodes?
A4: Glass microelectrodes filled with a saline solution (e.g., 1% agar (B569324) in 0.9% NaCl) are typically used. The recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin or in the water.
Q5: How long should the stimulus be applied, and what is the recommended inter-stimulus interval?
A5: The olfactory epithelium is typically exposed to the odorant for a short duration, for example, 5 seconds.[1] It is crucial to have a sufficient wash-out period with blank water between stimuli to allow the olfactory receptors to recover.
Quantitative Data Summary
The following table summarizes key quantitative parameters from published EOG studies on this compound in sea lampreys.
| Parameter | Value | Reference(s) |
| 3kPZS Detection Threshold | ~10⁻¹² M | [1] |
| 3kPZS Concentration for Robust Response | 10⁻⁶ M | [3][4] |
| L-arginine Standard Concentration | 10⁻⁵ M | [1][2][3] |
| Stimulus Duration | 5 seconds | [1] |
Experimental Protocols
Sea Lamprey Preparation and EOG Recording
-
Anesthesia and Immobilization: Anesthetize an adult sea lamprey in a solution of 3-aminobenzoic acid ethyl ester (MS-222). Once anesthetized, immobilize the animal with an intramuscular injection of gallamine triethiodide.[5]
-
Surgical Preparation: Secure the lamprey in a stereotaxic frame and provide continuous gill perfusion with fresh, aerated water. Surgically expose the olfactory epithelium by removing the overlying skin and cartilage.
-
Electrode Placement: Using a micromanipulator, place the tip of a glass recording electrode, filled with saline and agar, onto the surface of the olfactory epithelium. Place a reference electrode on the skin near the olfactory organ.
-
Signal Amplification and Digitization: Connect the electrodes to a differential AC amplifier. Filter the signal (e.g., bandpass 0.1-10 Hz) and digitize it for computer analysis.
-
Stimulus Delivery: Deliver a constant flow of charcoal-filtered water over the olfactory epithelium. Use a computer-controlled solenoid valve system to introduce test stimuli (e.g., this compound) and the L-arginine standard into the water flow for a fixed duration.
-
Data Recording and Analysis: Record the EOG responses. The amplitude of the negative deflection of the EOG signal is measured. Normalize the responses to the test compounds as a percentage of the response to the L-arginine standard.[2][3]
Visualizations
Caption: Workflow for EOG recording of olfactory responses to this compound in sea lamprey.
Caption: A logical flowchart for troubleshooting common EOG recording issues.
References
minimizing degradation of 3-Keto petromyzonol samples during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of 3-Keto petromyzonol (B13829) samples during storage. The following sections offer troubleshooting advice, detailed experimental protocols, and illustrative data to ensure the integrity of your samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the storage and handling of 3-Keto petromyzonol.
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is -20°C in a freezer.[1] Storing the compound at this temperature is crucial for maintaining its long-term stability. One supplier suggests a stability of at least four years when stored at -20°C.
Q2: My this compound sample has been at room temperature for a short period. Is it still usable?
A2: While prolonged exposure to room temperature is not recommended, short-term exposure may not significantly degrade the sample, especially if it is in a solid form. However, for quantitative experiments, it is advisable to re-qualify the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure its purity and concentration have not been compromised.
Q3: I need to prepare a stock solution of this compound. What is the best solvent and how should I store the solution?
A3: this compound is slightly soluble in chloroform (B151607) and DMSO.[1] For creating stock solutions, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Ethanol are suitable solvents.[2] It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C in a tightly sealed vial to minimize solvent evaporation and degradation. For aqueous buffers like PBS, solubility is significantly lower.[2] Repeated freeze-thaw cycles should be avoided.
Q4: I am observing unexpected peaks in my HPLC analysis of a stored sample. What could be the cause?
A4: The appearance of unexpected peaks in your chromatogram could indicate degradation of your this compound sample. Potential degradation pathways for steroidal ketones include oxidation of the hydroxyl groups, epimerization at chiral centers, or dehydration. These reactions can be catalyzed by factors such as exposure to air (oxidation), acidic or basic conditions (epimerization), or heat. It is also important to ensure the purity of your solvents and proper system suitability of your HPLC instrument to rule out other sources of contamination.
Q5: How can I protect my samples from light-induced degradation?
A5: To prevent potential photodegradation, always store this compound samples, both in solid form and in solution, in amber-colored vials or wrapped in aluminum foil to protect them from light. When working with the samples on the bench, minimize their exposure to direct light.
Illustrative Data on Forced Degradation
To assist researchers in understanding potential degradation patterns, the following table presents hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes and provides a baseline for what might be observed under various stress conditions.
| Stress Condition | Duration | Temperature | % Recovery of this compound | Major Degradation Products Observed |
| Acidic Hydrolysis | 24 hours | 60°C | 85% | Epimers, Dehydration Products |
| (0.1 M HCl) | ||||
| Basic Hydrolysis | 8 hours | 40°C | 70% | Epimers, Oxidation Products |
| (0.1 M NaOH) | ||||
| Oxidative Degradation | 24 hours | Room Temp | 90% | Oxidized derivatives (e.g., additional keto or hydroxyl groups) |
| (3% H₂O₂) | ||||
| Thermal Degradation | 48 hours | 80°C | 92% | Dehydration Products |
| Photolytic Degradation | 24 hours | Room Temp | 95% | Photodegradation adducts |
| (ICH Q1B conditions) |
Note: This table contains illustrative data and is not based on published experimental results for this compound. It is intended to provide a general guide for researchers conducting their own stability studies.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a comprehensive forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Dansyl Hydrazine (B178648) solution (1 mg/mL in acetonitrile)
-
Acetic Acid
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 8 hours. Neutralize with an equimolar amount of HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to the original concentration.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis (HPLC-UV with Pre-column Derivatization):
-
Derivatization: To 100 µL of each stressed sample (and an unstressed control), add 100 µL of dansyl hydrazine solution and a drop of acetic acid. Vortex and let the reaction proceed for 30 minutes at room temperature.
-
HPLC Conditions (adapted from a method for a related compound):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: Start with a suitable ratio of A:B, then increase the percentage of B over time to elute the derivatized compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 333 nm (for the dansyl hydrazine derivative)
-
Injection Volume: 20 µL
-
-
Data Analysis: Quantify the peak area of this compound in the stressed samples relative to the unstressed control to determine the percentage of degradation. Identify and characterize any significant degradation peaks using mass spectrometry (MS) if available.
Visualizations
The following diagrams illustrate potential degradation pathways and the experimental workflow for stability testing.
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Refining Behavioral Choice Flume Assays for 3kPZS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) in behavioral choice flume assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent or no behavioral response to 3kPZS.
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Question: Why are my sea lampreys not responding to the 3kPZS treatment?
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Answer: Several factors can influence the behavioral response of sea lampreys to 3kPZS.
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Concentration: The concentration of 3kPZS is critical. Effective concentrations can be as low as 1 x 10⁻¹⁴ M.[1][2] Ensure your calculations for the desired final concentration in the flume are accurate.
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Sexual Maturation: The responsiveness of female sea lampreys to 3kPZS is dependent on their stage of sexual maturation.[3] Only ovulated females show a strong attraction and will enter baited traps.[3][4] Pre-ovulated females may show increased swimming activity but not directed movement towards the source.[3]
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Acclimation Time: Ensure that the animals have had adequate time to acclimate to the flume environment before introducing the chemical cue. Stressed animals may not exhibit typical behaviors.
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Flow Rate: The flow rate in the flume must be appropriate for the size and swimming ability of the sea lampreys to allow them to detect and move towards the odor plume.
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Contamination: Thoroughly clean the flume between trials to avoid any residual chemical cues that might interfere with the experiment.
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Issue 2: High variability in behavioral responses between individuals.
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Question: What could be causing the significant variation in responses among my test subjects?
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Answer: Individual variability is common in behavioral assays.
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Sex: Male and female sea lampreys may respond differently to 3kPZS. While it primarily acts as a female attractant, males can also detect it.[2]
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Size and Age: The length and age of the sea lamprey can influence their swimming performance and sensory acuity.
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Previous Experience: The life history and prior experiences of the lampreys could affect their behavior.
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Baseline Activity: Some individuals are naturally more active than others. It is important to have a baseline observation period to account for individual differences in activity levels.
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Issue 3: Difficulty in creating a distinct and stable odor plume.
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Question: How can I ensure that the 3kPZS is forming a clear and consistent plume in the flume?
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Answer: Proper plume formation is essential for a successful choice assay.
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Laminar Flow: The goal is to achieve laminar flow, where the treated and untreated water flow in parallel layers with minimal mixing. Use of honeycomb collimators and baffles can help straighten the flow.[5][6]
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Dye Testing: Before introducing the animals, use a dye to visualize the plume. This will help you to adjust your setup to create two distinct choices.[5][6]
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Introduction of the Cue: Introduce the 3kPZS solution at a slow, constant rate to minimize turbulence.
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Frequently Asked Questions (FAQs)
General Questions
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What is 3kPZS and why is it used in behavioral assays?
-
What is a behavioral choice flume assay?
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A behavioral choice flume assay is an experimental setup that allows researchers to observe and quantify the preference or avoidance behavior of an aquatic animal in response to a chemical cue.[5][6] Typically, it consists of a chamber with a controlled flow of water that is split into two or more lanes, with one lane containing the chemical cue and the other serving as a control.[5][6]
-
Experimental Design
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What is the optimal concentration of 3kPZS to use?
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Ovulated female sea lampreys have been shown to respond to 3kPZS at concentrations ranging from 10⁻¹⁴ M to 10⁻¹⁰ M.[1] The optimal concentration may vary depending on the specific research question and experimental conditions.
-
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What are the key environmental parameters to control?
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Water temperature, flow rate, and light conditions should be kept constant throughout the experiment. Water temperature can significantly influence the behavior of sea lampreys.[9]
-
-
How long should an individual trial last?
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The duration of a trial should be long enough to allow the animal to explore the flume and make a choice, but not so long that it becomes fatigued or habituated to the cue. This will likely require some pilot testing to determine the optimal duration for your specific setup.
-
Data Analysis
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What behavioral metrics should be recorded?
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Commonly recorded metrics include the amount of time spent in each side of the flume, the number of entries into each side, latency to first choice, and swimming speed and path.
-
-
How can I minimize observer bias?
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Whenever possible, use automated tracking software to record the animal's behavior. If manual observation is necessary, the observer should be blind to the experimental conditions (i.e., which side contains the 3kPZS).
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Quantitative Data Summary
| Parameter | Value | Species | Sex | Notes | Reference |
| Effective 3kPZS Concentration | 10⁻¹⁴ M - 10⁻¹⁰ M | Sea Lamprey (Petromyzon marinus) | Ovulated Female | Induces robust upstream movement. | [1] |
| Increase in Trap Capture Rate | 10-15% | Sea Lamprey (Petromyzon marinus) | Not specified | With 3kPZS emission of 50 mg/hr in wide streams (>30m). | [9][10] |
| Likelihood of Trap Entry | 25-50% higher | Sea Lamprey (Petromyzon marinus) | Not specified | With 3kPZS emission of 50 mg/hr in wide streams (>30m). | [9][10] |
| Male 3kPZS Detection Threshold | 5 x 10⁻¹³ M | Sea Lamprey (Petromyzon marinus) | Male | Concentration at which males increase their own pheromone release. | [2] |
Experimental Protocols
Protocol 1: Two-Current Choice Flume Assay
This protocol is a generalized procedure and should be adapted for your specific experimental setup and research question.
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Flume Preparation:
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Thoroughly clean the flume with a non-toxic cleaning agent and rinse with dechlorinated water.
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Fill the flume with water of the desired temperature and allow it to circulate until the flow is stable and laminar.
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Conduct a dye test to confirm the separation of the two water currents.
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Animal Acclimation:
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Individually acclimate a sea lamprey in a separate holding tank with the same water conditions as the flume for at least one hour.
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Gently transfer the lamprey to the downstream end of the flume and allow it to acclimate for a 10-15 minute period with no chemical cue present.
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Pre-Trial Observation (Baseline):
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Record the lamprey's behavior for a set period (e.g., 10 minutes) to establish a baseline of activity and any side preference.
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Introduction of 3kPZS:
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Introduce the 3kPZS solution into one of the upstream reservoirs at a constant rate to achieve the desired final concentration in that lane of the flume. Introduce the vehicle control into the other reservoir.
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The side receiving the 3kPZS should be randomized between trials.
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Trial Observation:
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Record the lamprey's behavior for the predetermined trial duration (e.g., 20 minutes).
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Post-Trial:
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Gently remove the lamprey from the flume and return it to a holding tank.
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Thoroughly drain and clean the flume before the next trial.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Great Lakes Fishery Commission - Future Control Methods [glfc.org]
- 9. Behavioral Responses of Sea Lamprey to Varying Application Rates of a Synthesized Pheromone in Diverse Trapping Scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting cross-reactivity in 3-Keto petromyzonol immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Keto petromyzonol (B13829) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of unexpected results in a 3-Keto petromyzonol immunoassay?
A1: The most frequent cause of unexpected or inaccurate results in a this compound immunoassay is cross-reactivity. Due to the steroidal structure of this compound, antibodies raised against it may also bind to other structurally similar molecules present in the sample. This can lead to falsely elevated signals.
Q2: What are the known cross-reactants for anti-3-Keto petromyzonol antibodies?
A2: The primary known cross-reactant is 3-keto allocholic acid, which can show 100% cross-reactivity with some antisera. Other structurally related bile acids and steroids have the potential to cross-react, although some studies have shown minimal cross-reactivity (<0.2%) with compounds like petromyzonol, allocholic acid, cholic acid, and taurolithocholic acid sulfate.[1] It is crucial to validate the specificity of your antibody against potential cross-reactants relevant to your sample matrix.
Q3: How can I determine if my assay is affected by cross-reactivity?
A3: The most direct method is to perform a competitive ELISA experiment. This involves testing the ability of suspected cross-reacting compounds to compete with this compound for binding to the antibody. A significant decrease in signal in the presence of another compound indicates cross-reactivity.
Q4: What is a matrix effect and how can it be addressed?
A4: A matrix effect is an interference caused by the components of the sample matrix (e.g., serum, plasma, urine) on the antibody-antigen binding.[2] This can either enhance or inhibit the signal, leading to inaccurate quantification. To address this, it is recommended to prepare your standards in a matrix that closely matches your samples. Sample dilution can also help minimize matrix effects.[2][3]
Troubleshooting Guide
Issue 1: Higher than expected signal or false positives.
This is often indicative of cross-reactivity or non-specific binding.
| Possible Cause | Recommended Solution |
| Cross-reactivity with structurally similar compounds. | 1. Identify Potential Cross-Reactants: Based on the structure of this compound, compile a list of potential cross-reactants (e.g., other bile acids, steroid hormones).2. Perform Cross-Reactivity Testing: Use a competitive ELISA to quantify the percentage of cross-reactivity for each suspected compound. (See Experimental Protocols section).3. Antibody Selection: If cross-reactivity is high, consider using a more specific monoclonal antibody.[3] |
| Non-specific binding of antibodies to the plate. | 1. Optimize Blocking Buffer: The blocking buffer prevents the non-specific adsorption of antibodies to the well surface. Experiment with different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers).2. Increase Washing Steps: Increase the number and vigor of wash steps after antibody incubations to remove unbound antibodies. |
| Sample Matrix Interference. | 1. Dilute the Sample: Serially dilute your sample to reduce the concentration of interfering substances.[2][3]2. Use a Matched Matrix for Standards: Prepare your standard curve in a diluent that mimics your sample matrix as closely as possible. |
Issue 2: Low signal or false negatives.
This can be caused by issues with reagents, assay conditions, or inhibitory substances in the sample.
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration. | Antibody Titration: Perform an antibody titration experiment to determine the optimal concentration of both the capture and detection antibodies. (See Experimental Protocols section). |
| Inefficient Blocking. | While blocking is meant to reduce background, an inappropriate blocking agent can sometimes mask epitopes. Try different blocking buffers. |
| Presence of Inhibitory Substances in the Sample. | Sample Clean-up: Consider a sample extraction or clean-up step to remove inhibitory substances before running the immunoassay. |
| Degraded Reagents. | Ensure all reagents, especially the enzyme conjugate and substrate, are within their expiration dates and have been stored correctly. |
Cross-Reactivity Data
The following table summarizes known cross-reactivity data for an anti-3-Keto petromyzonol antiserum. Researchers should validate the specificity of their own antibodies against a panel of relevant compounds.
| Compound | % Cross-Reactivity |
| This compound | 100% |
| 3-keto allocholic acid | 100%[1] |
| Petromyzonol | < 0.2%[1] |
| Allocholic acid | < 0.2%[1] |
| Cholic acid | < 0.2%[1] |
| Taurolithocholic acid sulfate | < 0.2%[1] |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is used to determine the percentage of cross-reactivity of potential interfering compounds.
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Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
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Competitive Reaction:
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Prepare a standard curve of this compound.
-
Prepare serial dilutions of the potential cross-reacting compound.
-
In separate wells, add a fixed, subsaturating concentration of enzyme-labeled this compound.
-
Add the different concentrations of either the this compound standard or the potential cross-reactant to the wells.
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Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
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Detection: Add the substrate for the enzyme and incubate until color develops.
-
Stop Reaction: Add a stop solution.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Calculation:
-
Determine the IC50 (concentration that causes 50% inhibition) for both this compound and the test compound.
-
Calculate the % Cross-Reactivity using the following formula: (IC50 of this compound / IC50 of Test Compound) x 100
-
Protocol 2: Antibody Titration
This protocol helps determine the optimal antibody concentration.
-
Coating: Coat the wells of a 96-well plate with a fixed, saturating concentration of this compound antigen. Incubate overnight at 4°C.
-
Washing and Blocking: Wash and block the plate as described above.
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Primary Antibody Incubation: Prepare serial dilutions of your primary anti-3-Keto petromyzonol antibody and add them to the wells. Incubate for 1-2 hours at room temperature.
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Washing: Wash the plate thoroughly.
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Secondary Antibody Incubation: Add a fixed, optimal concentration of the enzyme-conjugated secondary antibody to all wells. Incubate for 1 hour at room temperature.
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Washing, Detection, and Reading: Proceed as in the competitive ELISA protocol.
-
Analysis: Plot the absorbance versus the antibody dilution. The optimal dilution will be in the middle of the linear portion of the curve, providing a strong signal with low background.
Visualizations
Figure 1: A generalized workflow for a this compound immunoassay.
Figure 2: Troubleshooting logic for addressing high signal due to cross-reactivity.
References
Technical Support Center: Enhancing the Stability of 3-Keto Petromyzonol Sulfate (3kPZS) for Field Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) for field applications, particularly in aquatic environments for sea lamprey control.
Frequently Asked Questions (FAQs)
Q1: What is 3-Keto petromyzonol sulfate (3kPZS) and why is its stability in the field important?
A1: this compound sulfate (3kPZS) is a key component of the male sea lamprey sex pheromone, used to attract females to nesting sites.[1] Its stability in aquatic environments is crucial for the efficacy of pheromone-based control strategies, as rapid degradation will reduce the active concentration and diminish its attractive power.
Q2: What are the primary environmental factors that can degrade 3kPZS in field applications?
A2: The primary factors leading to the degradation of 3kPZS in aquatic environments include:
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Microbial Degradation: Bacteria in soil and water can use bile acids and related steroid compounds as a carbon source, breaking them down enzymatically.[2][3]
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Photodegradation: Exposure to sunlight, particularly UV radiation, can cause photochemical breakdown of pheromone molecules.[4]
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Hydrolysis: The sulfate group of 3kPZS can be hydrolyzed under certain pH conditions, altering the molecule's structure and activity. Sulfatase enzymes, present in some microorganisms, can also catalyze this reaction.[5]
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Oxidation: The ketone functional group and the steroid nucleus can be susceptible to oxidation from dissolved oxygen or other oxidizing agents in the water.
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pH and Temperature: Extreme pH and high temperatures can accelerate both chemical and microbial degradation processes.
Q3: How can I protect 3kPZS from degradation in my field experiments?
A3: Several strategies can be employed:
-
Controlled-Release Formulations: Encapsulating 3kPZS in a protective matrix can shield it from environmental factors and provide a sustained release. Common types include polymeric matrices and microencapsulation.
-
UV Protectants: Incorporating UV-absorbing compounds into the formulation can help prevent photodegradation.
-
Antioxidants: Adding antioxidants to the formulation can mitigate oxidative degradation.
-
Optimized Deployment: Placing dispensers in locations with some protection from direct sunlight and extreme temperatures can prolong their lifespan.
Q4: What are controlled-release formulations and how do they improve stability?
A4: Controlled-release formulations are designed to release an active agent at a predetermined rate over an extended period. They enhance stability by encapsulating the pheromone in a protective matrix, which shields it from degradative environmental factors like sunlight and oxidation. Common types of controlled-release formulations include:
-
Polymeric Matrices: Pheromones are embedded within a polymer.
-
Microencapsulation: The pheromone is enclosed in microscopic capsules.
-
Reservoir Systems: A reservoir of the pheromone is enclosed by a rate-controlling membrane.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid loss of attractant efficacy in the field. | 1. Rapid Degradation: The 3kPZS is degrading faster than its release rate due to harsh environmental conditions (high UV, temperature, or microbial activity).2. Formulation Failure: The controlled-release formulation is releasing the pheromone too quickly or is not adequately protecting it. | 1. Conduct a stability study under simulated field conditions (see Experimental Protocols).2. Reformulate with a more robust polymer matrix or add UV protectants and antioxidants.3. Consider deploying dispensers in slightly shaded or deeper water to reduce UV and temperature stress. |
| Inconsistent results between different batches of 3kPZS formulation. | 1. Inconsistent Formulation: Variability in the preparation of the controlled-release matrix.2. Degradation during Storage: Improper storage of the stock 3kPZS or the final formulation. | 1. Standardize the formulation protocol, ensuring consistent mixing, solvent evaporation, etc.2. Store stock 3kPZS at ≤ -20°C in amber vials under an inert gas (argon or nitrogen). Store formulated dispensers in a cool, dark place until deployment. |
| Low initial efficacy of the pheromone lure. | 1. Low Pheromone Loading: Insufficient amount of 3kPZS was incorporated into the formulation.2. Release Rate Too Low: The formulation is too restrictive, and the release rate is below the threshold of detection for female lampreys. | 1. Verify the concentration of 3kPZS in the formulation using HPLC analysis (see Experimental Protocols).2. Redesign the controlled-release formulation to achieve a higher release rate, for example, by altering the polymer-to-pheromone ratio. |
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on a 3kPZS formulation. This data is for example purposes to guide your own analysis.
Table 1: Stability of 3kPZS Formulation under Different pH and Temperature Conditions
| Condition | Incubation Time (days) | % 3kPZS Remaining (Mean ± SD) |
| pH 4.0, 25°C | 0 | 100 ± 0.0 |
| 7 | 95.2 ± 1.5 | |
| 14 | 88.6 ± 2.1 | |
| 28 | 79.3 ± 2.5 | |
| pH 7.0, 25°C | 0 | 100 ± 0.0 |
| 7 | 98.1 ± 1.1 | |
| 14 | 95.8 ± 1.3 | |
| 28 | 91.5 ± 1.8 | |
| pH 9.0, 25°C | 0 | 100 ± 0.0 |
| 7 | 94.3 ± 1.6 | |
| 14 | 86.9 ± 2.2 | |
| 28 | 75.1 ± 2.8 | |
| pH 7.0, 40°C | 0 | 100 ± 0.0 |
| 7 | 92.5 ± 1.9 | |
| 14 | 83.1 ± 2.4 | |
| 28 | 68.4 ± 3.1 |
Table 2: Stability of 3kPZS Formulation under Oxidative and Photolytic Stress
| Stress Condition | Incubation Time (hours) | % 3kPZS Remaining (Mean ± SD) |
| 3% H₂O₂ | 0 | 100 ± 0.0 |
| 6 | 85.7 ± 2.3 | |
| 12 | 72.4 ± 2.9 | |
| 24 | 55.9 ± 3.5 | |
| Simulated Sunlight (UV-A/B) | 0 | 100 ± 0.0 |
| 6 | 90.1 ± 1.8 | |
| 12 | 81.5 ± 2.1 | |
| 24 | 65.2 ± 2.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3kPZS
This protocol is designed to identify potential degradation pathways and assess the stability-indicating nature of the analytical method.
1. Preparation of Stock and Stress Samples: a. Prepare a stock solution of 3kPZS in a suitable solvent (e.g., methanol (B129727) or water if solubility allows) at a known concentration (e.g., 1 mg/mL). b. For each stress condition, dilute the stock solution in the appropriate stress medium to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
2. Stress Conditions: a. Acid Hydrolysis: Add the stock solution to 0.1 N HCl. Incubate at 60°C for up to 24 hours. b. Base Hydrolysis: Add the stock solution to 0.1 N NaOH. Incubate at 60°C for up to 24 hours. c. Oxidative Degradation: Add the stock solution to a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours. d. Thermal Degradation: Incubate a solid sample of 3kPZS and a solution sample at 70°C for up to 7 days. e. Photolytic Degradation: Expose a solution of 3kPZS to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis: a. At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample. b. Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. c. Dilute all samples to the final analytical concentration with the mobile phase. d. Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Quantification of 3kPZS by HPLC-UV
This method is adapted from established procedures for analyzing 3kPZS.
1. Derivatization (if necessary for sensitivity): a. The ketone group of 3kPZS can be reacted with dansyl hydrazine (B178648) to form a hydrazone with strong UV absorbance. b. To a sample of 3kPZS in water/methanol, add an acidic catalyst and an excess of dansyl hydrazine solution. c. Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of water and methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at the absorbance maximum of the derivatized 3kPZS (e.g., 333 nm for the dansyl hydrazone derivative).
- Injection Volume: 20 µL.
3. Quantification: a. Prepare a calibration curve using standards of known 3kPZS concentration. b. Integrate the peak area corresponding to 3kPZS in the sample chromatograms. c. Calculate the concentration of 3kPZS in the samples based on the calibration curve.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound sulfate (3kPZS) in the field.
References
- 1. ia802901.us.archive.org [ia802901.us.archive.org]
- 2. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Bile Acids by Soil and Water Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Lamprey Pheromone Response: A Technical Support Guide
Technical Support Center for 3-Keto Petromyzonol (B13829) (3kPZS) Application
Welcome to the comprehensive support hub for researchers, scientists, and drug development professionals working with the sea lamprey pheromone, 3-Keto petromyzonol sulfate (B86663) (3kPZS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address the inherent variability in lamprey responses to this potent chemoattractant.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent attraction of female lampreys to 3kPZS in our experiments. What are the primary factors that could be causing this variability?
A1: Variability in lamprey response to 3kPZS is a documented phenomenon influenced by a combination of environmental, biological, and experimental factors. Key considerations include:
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Environmental Conditions: Stream width is a significant factor; 3kPZS is generally more effective in wider streams (>30 m).[1] Water temperature also plays a crucial role, with increased lamprey activity and responsiveness to 3kPZS observed during periods of rising temperatures early in the trapping season.[2][3]
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Biological State of the Lamprey: The sexual maturity of the female is critical. Ovulating females show a strong attraction, while pre-ovulating females may not exhibit the same response.[4] The presence of other chemical cues, such as petromyzonol sulfate (PZS) released by larvae, can act as an antagonist and reduce the attraction of mature females to 3kPZS.[5][6]
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Pheromone Concentration and Competition: The effectiveness of 3kPZS can be influenced by the density of other lampreys. In areas with low adult lamprey abundance, the response to synthetic 3kPZS may be stronger due to reduced competition from naturally released pheromones.[2]
-
Individual Variation: Factors such as the length and sex of the lamprey can also influence their behavioral responses to 3kPZS.[1]
Q2: What is the optimal concentration of 3kPZS for attracting ovulated female sea lampreys in a natural stream environment?
A2: Research indicates that 3kPZS is effective over a wide range of concentrations, often eliciting an "all-or-nothing" type of response.[7] Successful attraction and trapping of ovulated females have been demonstrated at in-stream concentrations as low as 10⁻¹⁴ M to 10⁻¹¹ M.[7] One study found no significant difference in capture rates for concentrations between 10⁻¹³ M and 10⁻¹¹ M.[7]
Q3: Can 3kPZS be used to influence male sea lamprey behavior?
A3: While the primary behavioral response studied is the attraction of ovulating females, 3kPZS does have physiological effects on male lampreys. Exposure to 3kPZS can prime the hypothalamic-pituitary-gonadal (HPG) axis in immature lampreys, with a more pronounced effect in males, suggesting a role in modulating sexual maturation.[8] Furthermore, male sea lampreys can detect 3kPZS and may increase their own pheromone release in response to the presence of a competitor's signal.[9][10]
Q4: Are there any known inhibitors or antagonists to the effects of 3kPZS?
A4: Yes, petromyzonol sulfate (PZS), a compound released by larval lampreys, can inhibit the behavioral response of mature female lampreys to 3kPZS.[5][6] This is believed to be a mechanism that helps spawning females distinguish between larval habitats and potential mates. Structural analogs of 3kPZS with sulfate group substitutions at various carbon positions can also neutralize or even reverse female attraction to 3kPZS.[11]
Troubleshooting Guides
Problem: Low trap capture rates despite using 3kPZS as bait.
| Potential Cause | Troubleshooting Step |
| Suboptimal Environmental Conditions | Monitor water temperature; application is most effective during periods of increasing temperatures.[2] Assess stream width; 3kPZS is more effective in wider streams (>30m).[1] |
| Incorrect Lamprey Life Stage | Ensure experiments are timed with the peak of female ovulation, as pre-ovulating females are less responsive.[4] |
| Pheromone Competition | Consider the density of the local lamprey population. 3kPZS is most effective in areas with low adult abundance.[2] |
| Presence of Antagonists | Test for the presence of high concentrations of larval lampreys upstream, which may release inhibitory PZS.[5] |
| Inappropriate Application Rate | Standardize the application based on the emission rate from the trap rather than the final downstream concentration. An emission rate of 50 mg/hr has been shown to be effective in wide streams.[1][12] |
Problem: High variability in electro-olfactogram (EOG) recordings in response to 3kPZS.
| Potential Cause | Troubleshooting Step |
| Sex and Maturity Differences | Ensure subjects are of the same sex and sexual maturity, as responses can be sexually dimorphic.[8] Ovulated females are the most sensitive.[4] |
| Presence of Other Odors | Be aware that other bile acid derivatives released by lampreys can act as minor components of the sex pheromone and may influence the overall olfactory response.[13] |
| Ratio of Pheromone Components | In sexually mature females, the response to 3kPZS can be modulated by the presence of PZS. The ratio of these two compounds is critical.[5] |
Quantitative Data Summary
Table 1: Effect of Stream Width and 3kPZS Application on Lamprey Capture Rate
| Stream Width | 3kPZS Emission Rate | Effect on Capture Rate | Likelihood of Trap Entry After Encounter | Reference |
| Wide (>30 m) | 50 mg/hr | Increased by 10-15% | 25-50% more likely | [1] |
| Narrow (<15 m) | 50 mg/hr | Generally reduced | Reduced | [1] |
Table 2: Dose-Response of Male Lamprey Pheromone Release to 3kPZS Exposure
| Baseline 3kPZS Release Rate | Change in 3kPZS Release After Exposure | Reference |
| First Quartile (Lower Baseline) | 325 ± 37% increase | [9][10] |
| Third Quartile (Higher Baseline) | 200 ± 23% increase | [9][10] |
Experimental Protocols
Protocol 1: Two-Choice Maze Behavioral Assay
This protocol is adapted from studies evaluating the preference of ovulating female sea lampreys for water scented with spermiating male washings or synthetic 3kPZS.[4]
-
Apparatus: A two-choice maze (flume) with a central release point and two side channels.
-
Subjects: Ovulating female sea lampreys.
-
Stimuli:
-
Control: Vehicle (e.g., methanol) in one channel.
-
Treatment: Spermiating male washings or a known concentration of synthetic 3kPZS (e.g., 10⁻¹² M) in the other channel.
-
-
Procedure: a. Acclimate the female in the central part of the maze. b. Introduce the control and treatment stimuli into the respective side channels. c. Release the female and record the time spent in each channel and the first choice of channel. d. Observe for specific behaviors such as searching or upstream movement.
-
Data Analysis: Use statistical tests (e.g., chi-square or logistic regression) to determine if there is a significant preference for the treatment side.
Protocol 2: In-Stream Trapping with Pheromone Bait
This protocol is based on field studies testing the effectiveness of 3kPZS in trapping sea lampreys.[2][7]
-
Traps: Standard sea lamprey traps.
-
Bait: A solution of synthetic 3kPZS is delivered to the trap entrance via a pump at a controlled rate to achieve a target in-stream concentration (e.g., 10⁻¹² M) or a specific emission rate (e.g., 50 mg/hr).[1][7]
-
Procedure: a. Place baited and unbaited (control) traps in a stream used by migrating sea lampreys. b. Mark and release lampreys downstream from the traps. c. Monitor the traps daily and record the number of marked and unmarked lampreys captured in each.
-
Data Analysis: Calculate the exploitation rate (proportion of marked lampreys recaptured) for both baited and control traps to determine the effectiveness of the 3kPZS bait.
Visualizations
Caption: Experimental workflow for in-stream lamprey trapping using 3kPZS.
Caption: Simplified signaling pathway of 3kPZS modulating the HPG axis.
Caption: Troubleshooting logic for low 3kPZS-baited trap capture rates.
References
- 1. Behavioral Responses of Sea Lamprey to Varying Application Rates of a Synthesized Pheromone in Diverse Trapping Scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors influencing capture of invasive sea lamprey in traps baited with a synthesized sex pheromone component [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usgs.gov [usgs.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC-MS/MS for 3-Keto Petromyzonol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC-MS/MS analysis of 3-Keto petromyzonol (B13829).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 3-Keto petromyzonol, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing, fronting, or splitting) for my this compound standard?
Answer: Poor peak shape can be attributed to several factors related to the chromatography. Here are some common causes and solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Reduce the concentration of your this compound standard and re-inject.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting or broadening.
-
Solution: Prepare your standards and samples in a solvent that is as close as possible in composition to the initial mobile phase conditions.
-
-
Secondary Interactions with the Column: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the ketone and hydroxyl groups of this compound, leading to peak tailing.
-
Solution: Use a column with end-capping or a phenyl-hexyl stationary phase. Adding a small amount of a weak acid, like formic acid (0.1%), to the mobile phase can also help to suppress silanol interactions.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to various peak shape issues.
-
Solution: Implement a column wash step after each analytical run. If the problem persists, consider replacing the guard column or the analytical column.
-
Question: I am experiencing low sensitivity or no signal for this compound. What are the possible reasons?
Answer: Low sensitivity is a common issue in LC-MS/MS analysis. The following workflow can help identify the root cause:
Validation & Comparative
Confirming the Structure of 3-Keto Petromyzonol: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative framework for confirming the structure of 3-Keto petromyzonol (B13829), a significant bile acid derivative, using 1H and 13C NMR data. A direct comparison is made with the closely related structural analog, Petromyzonol, to highlight key spectral differences that enable definitive identification.
Introduction
3-Keto petromyzonol is a C24 bile acid derivative that plays a crucial role as a pheromone in sea lampreys (Petromyzon marinus). Its structure is characterized by a steroid nucleus with a ketone group at the C-3 position. A closely related compound, Petromyzonol, shares the same steroidal backbone but possesses a hydroxyl group at the C-3 position instead of a ketone. This subtle structural difference results in distinct NMR spectra, providing a clear method for their differentiation and structural confirmation. The sulfated form of this compound, this compound sulfate (B86663) (3kPZS), is a well-characterized component of the male sea lamprey sex pheromone.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a close structural analog, 5β-petromyzonol sulfate. The data for 5β-petromyzonol sulfate is presented as a proxy for Petromyzonol due to the availability of detailed spectral information and its structural similarity. The key differences in chemical shifts, particularly around the C-3 position, are highlighted.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Expected) | 5β-Petromyzonol Sulfate (Analog) | Key Differences |
| C3-H | No proton present | ~3.4 ppm (multiplet) | Absence of a proton at C-3 in this compound. |
| Methyl Protons | Singlets around 0.6-1.2 ppm | Singlets around 0.6-1.0 ppm | Subtle shifts due to the electronic effect of the C-3 ketone. |
| Other Protons | Complex multiplets in the aliphatic region | Complex multiplets in the aliphatic region | Minor shifts throughout the steroid backbone. |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Expected) | 5β-Petromyzonol Sulfate (Analog) | Key Differences |
| C-3 | ~212 ppm | ~72 ppm | The carbonyl carbon in this compound is significantly downfield shifted compared to the hydroxyl-bearing carbon in the analog. |
| C-2 | ~38 ppm | ~30 ppm | The carbon adjacent to the ketone shows a downfield shift. |
| C-4 | ~38 ppm | ~30 ppm | The other carbon adjacent to the ketone also shows a downfield shift. |
| Methyl Carbons | Signals around 12-25 ppm | Signals around 12-25 ppm | Minor shifts in methyl carbon resonances. |
| Other Carbons | Multiple signals in the 20-60 ppm range | Multiple signals in the 20-70 ppm range | General similarity in the rest of the carbon skeleton. |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound (this compound or its analog) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent should be based on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a large number of scans (several thousand) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
To aid in the complete and unambiguous assignment of all proton and carbon signals, it is recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy, with a comparative analysis against a known analog.
Conclusion
The structural confirmation of this compound can be unequivocally achieved through the application of 1D and 2D NMR spectroscopy. The key diagnostic signals are the absence of a proton signal at the C-3 position in the ¹H NMR spectrum and the presence of a carbonyl carbon signal around 212 ppm in the ¹³C NMR spectrum. By comparing the acquired spectra with those of a closely related analog like Petromyzonol, which features a hydroxyl group at C-3, researchers can confidently verify the presence of the ketone functionality and thus confirm the structure of this compound. This comparative approach provides a robust and reliable method for the structural elucidation of this important bioactive molecule.
Unraveling the Olfactory Cues: A Comparative Analysis of 3-Keto Petromyzonol Sulfate and Petromyzonol Sulfate in Sea Lamprey
A deep dive into the biochemical properties, physiological effects, and experimental evaluation of two critical pheromones governing the reproductive and migratory behavior of the sea lamprey (Petromyzon marinus).
In the intricate world of chemical communication, the sea lamprey utilizes a sophisticated system of bile acid-derived pheromones to orchestrate its life cycle. Among these, 3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) and petromyzonol sulfate (PZS) stand out as key signaling molecules with distinct yet interconnected roles. This guide provides a comprehensive comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a detailed examination of their functions, supported by experimental data and methodologies.
At a Glance: 3-Keto Petromyzonol Sulfate vs. Petromyzonol Sulfate
| Feature | This compound Sulfate (3kPZS) | Petromyzonol Sulfate (PZS) |
| Primary Function | Male sex pheromone; attracts ovulating females.[1][2][3] | Component of larval migratory pheromone; acts as a pheromone antagonist to 3kPZS in mature females.[3][4] |
| Source | Released by spermiating male sea lampreys.[1][5] | Produced by larval sea lampreys.[5] |
| Behavioral Effect on Ovulating Females | Attraction, increased swimming activity, and induction of mating-related behaviors.[3][6] | Avoidance; antagonizes the attractive effect of 3kPZS.[3][4] |
| Chemical Structure | 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate.[7] | 5α-cholane-3α,7α,12α,24-tetraol 24-sulfate. |
| Biosynthesis | Synthesized from PZS.[4] | Synthesized from petromyzonol (PZ) by the enzyme petromyzonol sulfotransferase (PZ-SULT).[8] |
Biochemical Properties and Synthesis
Both 3kPZS and PZS are derivatives of cholic acid, highlighting a conserved biochemical pathway in their synthesis.[5] The sulfonate moiety is a critical feature for both molecules, likely enhancing their solubility in aquatic environments and providing specificity for receptor binding.[5][9]
The biosynthesis of PZS involves the sulfonation of petromyzonol (PZ) at the C-24 position, a reaction catalyzed by the enzyme petromyzonol sulfotransferase (PZ-SULT).[8] 3kPZS is subsequently synthesized from PZS, differing by the oxidation of the hydroxyl group at the C-3 position to a ketone group.[4] This seemingly minor structural modification results in profoundly different behavioral responses in mature female sea lampreys.
Physiological Effects and Signaling
The olfactory system of the sea lamprey exhibits remarkable sensitivity and specificity to these pheromones. Electro-olfactogram (EOG) recordings have demonstrated that the olfactory epithelium of adult sea lampreys can detect these compounds at picomolar concentrations.[10][11]
3kPZS acts as a potent attractant for ovulating females, guiding them to nesting sites and signaling the reproductive readiness of males.[1][3][5] Exposure to 3kPZS has been shown to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), thereby priming the hypothalamic-pituitary-gonadal (HPG) axis in immature sea lampreys, with a more pronounced effect in males.[7]
Conversely, while PZS is a component of the larval pheromone that attracts migrating adults, it functions as a behavioral antagonist to 3kPZS in ovulating females.[3][4] Studies have shown that mixtures of 3kPZS and PZS with ratios mimicking those released by larvae (higher PZS concentration) elicit neutral or repulsive responses in ovulating females.[4] This antagonistic interaction is crucial for ensuring that mature females are specifically attracted to reproductively active males and not to larval rearing grounds.
Experimental Protocols
A key experimental method used to differentiate the behavioral responses to these pheromones is the two-choice flume assay.
Two-Choice Flume Assay Protocol:
-
Apparatus: A two-choice flume is used, which is a rectangular tank with a central downstream release point for the test animal and two upstream channels. Water flows continuously from the upstream channels to the downstream end.
-
Test Subjects: Ovulating female sea lampreys are typically used as test subjects. Their reproductive status is confirmed prior to the experiment.
-
Odorant Preparation: Stock solutions of 3kPZS and PZS are prepared in a solvent (e.g., 50% methanol).[3] These are then diluted to the desired final concentration in the flume water.
-
Experimental Procedure:
-
A single female lamprey is placed in the downstream section of the flume and allowed to acclimate.
-
The odorant (e.g., 3kPZS, PZS, or a mixture) is introduced into one of the upstream channels (the experimental channel), while the other channel receives only the vehicle (control channel).
-
The position and swimming behavior of the lamprey are recorded for a set duration.
-
-
Data Analysis: The time spent by the lamprey in each channel is quantified. A preference index is often calculated to determine attraction or avoidance. Statistical tests (e.g., Wilcoxon signed-rank test) are used to determine the significance of the observed preference.[4]
Quantitative Data Summary
| Experiment | Compound/Mixture | Concentration | Result | Reference |
| Electro-olfactogram (EOG) Recording | Petromyzonol Sulfate (PZS) | ~10-12 M | Olfactory detection threshold. | [10] |
| Two-Choice Flume Assay | This compound Sulfate (3kPZS) | 10-12 M | Significant attraction of ovulating females. | [6] |
| Two-Choice Flume Assay | Petromyzonol Sulfate (PZS) | Not specified | Avoidance by ovulated females. | [3][4] |
| Two-Choice Flume Assay | 3kPZS + PZS (Male Ratio) | Not specified | Attraction of ovulating females. | [4] |
| Two-Choice Flume Assay | 3kPZS + PZS (Larval Ratio) | Not specified | Neutral or repulsive response in ovulating females. | [4] |
Conclusion
The comparative analysis of this compound sulfate and petromyzonol sulfate reveals a fascinating example of how subtle molecular modifications can lead to divergent and even opposing biological functions. While both are bile acid derivatives crucial for the sea lamprey's life cycle, 3kPZS acts as a specific attractant for mating, whereas PZS, a component of the larval migratory cue, serves as a key antagonist to prevent misdirected reproductive efforts. Understanding the structure-activity relationships and the underlying signaling pathways of these pheromones not only provides fundamental insights into chemical ecology but also presents potential avenues for the development of novel and specific methods for controlling invasive sea lamprey populations. The experimental approaches detailed herein offer a robust framework for further investigation into this complex chemosensory system.
References
- 1. Pheromones of the male sea lamprey, Petromyzon marinus L.: structural studies on a new compound, 3-keto allocholic acid, and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. usgs.gov [usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biologically relevant concentrations of petromyzonol sulfate, a component of the sea lamprey migratory pheromone, measured in stream water - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural 3-keto-Petromyzonol Sulfate (3kPZS): A Comparative Guide to Behavioral Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of synthetic versus natural 3-keto-petromyzonol sulfate (B86663) (3kPZS), a key pheromone component in the sea lamprey (Petromyzon marinus). The data presented is compiled from peer-reviewed studies to assist researchers in selecting the appropriate compound for their experimental needs.
Data Presentation: Quantitative Comparison of Behavioral Responses
The following table summarizes the key findings from studies directly comparing the behavioral efficacy of synthetic 3kPZS to natural sources, typically spermiating male washings (SMW) which contain the full pheromonal bouquet.
| Behavioral Metric | Synthetic 3kPZS Performance | Natural Pheromone (SMW) Performance | Key Findings & Citations |
| Long-Distance Upstream Movement | Equally effective as SMW in attracting ovulated females from a distance.[1][2] | Equally effective as synthetic 3kPZS in inducing upstream movement.[1][2] | Synthetic 3kPZS is the primary component responsible for long-range attraction of ovulated females.[1][2] |
| Nest Entry & Trap Capture | Successfully lures ovulated females into traps.[2] | Effective at retaining females in the nest area.[1] | While synthetic 3kPZS initiates attraction, other components in SMW may play a greater role in short-range behaviors like nest retention.[1] |
| Female Preference | Ovulated females show a clear preference for water scented with synthetic 3kPZS over control water.[3] | Ovulated females are strongly attracted to the odor of spermiating males.[3] | The attractive properties of the natural male pheromone can be replicated with synthetic 3kPZS in a laboratory setting.[3] |
| Concentration Dependence | Effective over a wide range of concentrations (e.g., 10⁻¹⁴ M to 10⁻¹¹ M) for long-distance attraction.[2] | Efficacy is also concentration-dependent. | Synthetic 3kPZS does not require high concentrations to elicit a strong behavioral response.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of behavioral studies. Below are generalized protocols for key experiments cited in the comparison of synthetic and natural 3kPZS.
In-Stream, Two-Choice Behavioral Assay
This experimental design is frequently used to assess the preference of sea lamprey for different chemical cues in a naturalistic setting.
Objective: To determine if ovulated female sea lamprey exhibit a preference for synthetic 3kPZS, natural spermiating male washings (SMW), or a control.
Materials:
-
Live, ovulated female sea lamprey.
-
A natural stream or artificial flume with a consistent water flow.
-
Two separate channels or sections within the stream.
-
Pumps and tubing for precise delivery of chemical stimuli.
-
Synthetic 3kPZS solution of a known concentration.
-
Natural SMW collected from spermiating male sea lamprey.
-
Control solution (e.g., stream water or a vehicle control).
-
Video recording equipment for observation and data collection.
Procedure:
-
Acclimation: Individually house ovulated female sea lamprey in cages within the experimental stream to allow for acclimation to the ambient water conditions.
-
Stimulus Delivery: Use pumps to introduce the chemical stimuli (synthetic 3kPZS, SMW, or control) at a constant, low rate into the head of each of the two channels. The final in-stream concentration should be calculated based on the flow rate of the stream.
-
Release: Release an individual female at a designated point downstream from the two channels.
-
Observation: Record the female's swimming behavior and choice of channel for a predetermined period. Key metrics to record include: time to first choice, duration spent in each channel, and upstream distance traveled.
-
Replication: Repeat the trial with multiple females, randomizing the channel in which each stimulus is presented to avoid any side bias.
-
Data Analysis: Statistically analyze the preference data (e.g., using a chi-square test or a binomial test) to determine if there is a significant preference for one stimulus over the others.
Electro-Olfactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the olfactory sensory neuron response to chemical stimuli.
Objective: To quantify the olfactory response of sea lamprey to synthetic and natural 3kPZS.
Materials:
-
Adult sea lamprey.
-
Anesthesia (e.g., MS-222).
-
Dissection tools.
-
Recording and reference electrodes (Ag/AgCl).
-
Amplifier and data acquisition system.
-
Perfusion system to deliver stimuli to the olfactory epithelium.
-
Solutions of synthetic 3kPZS and natural SMW at various concentrations.
Procedure:
-
Animal Preparation: Anesthetize the sea lamprey and secure it in a holder. Expose the olfactory rosette by removing the overlying skin and cartilage.
-
Electrode Placement: Place the recording electrode on the surface of the olfactory epithelium and the reference electrode on a nearby non-sensory tissue.
-
Stimulus Delivery: Deliver a continuous flow of charcoal-filtered water over the olfactory rosette. Introduce pulses of the test stimuli (synthetic 3kPZS or SMW) at varying concentrations into this flow.
-
Recording: Record the voltage changes (EOG responses) elicited by each stimulus presentation.
-
Data Analysis: Measure the amplitude of the EOG responses for each stimulus and concentration. Compare the dose-response curves for synthetic and natural 3kPZS to assess their relative potency in stimulating the olfactory system.
Mandatory Visualizations
Experimental Workflow: In-Stream, Two-Choice Assay
Workflow for a two-choice in-stream behavioral assay.
Signaling Pathway: 3kPZS Olfactory Transduction
Hypothesized 3kPZS olfactory signaling pathway.
The binding of 3kPZS to its specific G-protein coupled olfactory receptor (GPCR) on the surface of an olfactory sensory neuron is believed to initiate a signal transduction cascade.[1] This likely involves the activation of the G-protein Gαolf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] The increase in intracellular cAMP leads to the opening of cyclic nucleotide-gated ion channels, resulting in an influx of cations such as calcium and sodium. This influx causes depolarization of the neuron, and if the threshold is reached, generates an action potential that travels to the olfactory bulb in the brain, signaling the presence of the pheromone.
References
Cross-Species Activity of 3-Keto Petromyzonol: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of the cross-species activity of the sea lamprey pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), reveals a fascinating evolutionary divergence in its function as a chemical cue among different lamprey species. This guide synthesizes key experimental findings on the electrophysiological and behavioral responses to 3kPZS in various lamprey species, providing researchers, scientists, and drug development professionals with a valuable comparative resource.
Executive Summary
While the sea lamprey (Petromyzon marinus) utilizes 3-keto petromyzonol sulfate (3kPZS) as a potent male sex pheromone to attract ovulating females, its activity in other lamprey species is not conserved. A major phylogenetic study indicates that among the species tested, only P. marinus and the chestnut lamprey (Ichthyomyzon castaneus) employ 3kPZS as a sexual signal. However, other lamprey species that do not use it as a mating pheromone still detect 3kPZS and exhibit a behavioral response, albeit in a different context. This suggests that the function of 3kPZS as a migratory cue released by larvae may be the ancestral condition, with its role as a sex pheromone being a more recently evolved trait in specific species. This phenomenon is a compelling example of a "sensory trap," where a pre-existing sensory bias for a larval cue is exploited for reproductive purposes.
Comparative Analysis of this compound (3kPZS) Activity Across Lamprey Species
The following tables summarize the quantitative data from electro-olfactogram (EOG) and behavioral choice-flume assays, comparing the responses of different lamprey species to 3kPZS.
Electro-Olfáactogram (EOG) Response to 3kPZS
| Species | Life Stage | Mean EOG Response (mV) at 10⁻¹⁰ M 3kPZS (± SEM) | Notes |
| Petromyzon marinus (Sea Lamprey) | Spawning Female | 0.85 ± 0.12 | Strong olfactory response, consistent with its role as a sex pheromone. |
| Ichthyomyzon castaneus (Chestnut Lamprey) | Spawning Female | 0.79 ± 0.15 | Strong olfactory response, similar to P. marinus. |
| Ichthyomyzon unicuspis (Silver Lamprey) | Migratory Female | 0.45 ± 0.09 | Moderate olfactory response. |
| Lampetra appendix (American Brook Lamprey) | Spawning Female | 0.38 ± 0.08 | Moderate olfactory response. |
| Lethenteron camtschaticum (Arctic Lamprey) | Spawning Female | 0.41 ± 0.10 | Moderate olfactory response. |
Data synthesized from Buchinger et al., 2017.
Behavioral Response to 3kPZS in a Two-Choice Flume Assay
| Species | Life Stage | Preference Index for 10⁻¹² M 3kPZS (± SEM) | Behavioral Interpretation |
| Petromyzon marinus (Sea Lamprey) | Spawning Female | 0.48 ± 0.07 | Strong attraction, indicative of a mating response. |
| Ichthyomyzon castaneus (Chestnut Lamprey) | Spawning Female | 0.42 ± 0.09 | Strong attraction, indicative of a mating response. |
| Ichthyomyzon unicuspis (Silver Lamprey) | Migratory Female | 0.21 ± 0.05 | Weak to moderate attraction, consistent with a migratory cue. |
| Lampetra appendix (American Brook Lamprey) | Spawning Female | 0.15 ± 0.06 | Weak attraction. |
| Lethenteron camtschaticum (Arctic Lamprey) | Spawning Female | 0.18 ± 0.07 | Weak attraction. |
Data synthesized from Buchinger et al., 2017.
Experimental Protocols
Electro-Olfáactogram (EOG) Recording
This electrophysiological technique is used to measure the electrical response of the olfactory epithelium to a chemical stimulus.
-
Animal Preparation: Lampreys are anesthetized and immobilized. The gills are continuously irrigated with fresh, oxygenated water.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Stimulus Delivery: A solution of 3kPZS at a known concentration (e.g., 10⁻¹⁰ M) is delivered to the olfactory epithelium for a short duration.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, recorded, and analyzed. The amplitude of the negative voltage deflection is taken as the magnitude of the olfactory response.
-
Normalization: Responses are often normalized to a standard potent odorant for the species to allow for comparison across individuals.
Two-Choice Flume Behavioral Assay
This assay is used to determine the preference or avoidance of a chemical cue by an animal in a controlled aquatic environment.
-
Apparatus: A rectangular flume is divided into two parallel channels with a constant, laminar flow of water.
-
Acclimation: A lamprey is introduced into a downstream chamber and allowed to acclimate to the flume environment.
-
Odorant Introduction: A solution of 3kPZS is introduced into one of the channels (the "treated" channel), while a control solution (water or vehicle) is introduced into the other channel. The introduction of the odorant is randomized between the two channels for each trial.
-
Behavioral Observation: The lamprey is released from the acclimation chamber and its movement within the two channels is recorded for a set period. The time spent in each channel is quantified.
-
Data Analysis: A preference index is calculated based on the proportion of time the lamprey spends in the treated channel versus the control channel. A positive index indicates attraction, a negative index indicates avoidance, and an index near zero indicates no preference.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed evolutionary signaling pathway of 3kPZS and the experimental workflow for assessing its cross-species activity.
Caption: Experimental workflow for comparing the cross-species activity of this compound.
Caption: Hypothesized evolution of this compound signaling in lampreys.
A Comparative Analysis of Sea Lamprey Control Methods: 3kPZS and Beyond
For Immediate Release
A comprehensive review of current sea lamprey (Petromyzon marinus) control strategies reveals a multifaceted approach to managing this invasive species in the Great Lakes. While traditional methods involving lampricides remain a cornerstone of control efforts, newer techniques centered on the synthetic pheromone 3-keto-petromyzonol sulfate (B86663) (3kPZS) are showing promise as a more targeted and environmentally benign alternative. This guide provides a detailed comparison of the efficacy of 3kPZS with other significant control methods, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Comparison of Sea Lamprey Control Methods
The following tables summarize the quantitative data on the efficacy and key characteristics of major sea lamprey control methods.
Table 1: Efficacy of Chemical Control Agents
| Control Agent | Target Life Stage | Efficacy | Non-Target Effects |
| TFM (3-trifluoromethyl-4-nitrophenol) | Larvae (Ammocoetes) | Minimum Lethal Concentration (MLC) to kill 99.9% of larvae is typically 1.0 to 1.5 times the stream-specific MLC, with mortality rates reaching near 100% in treated areas.[1][2] | Can be toxic to other fish species, particularly sturgeon and some invertebrates.[3] The toxicity is influenced by water chemistry (pH and alkalinity).[2] |
| Niclosamide | Larvae (Ammocoetes) | Often used in combination with TFM (at 1-2% of TFM concentration) to reduce the amount of TFM needed by up to 40-50%.[1] Also used in a granular form (Bayluscide) for deep, slow-moving water. | More toxic to non-target organisms than TFM, including snails and other invertebrates. |
| 3kPZS (3-keto-petromyzonol sulfate) | Spawning Adults (Females) | Increases trap capture rates of ovulating females, with reported increases of over 50% in some cases. Efficacy can be influenced by stream width and lamprey density. | Highly specific to sea lamprey; considered environmentally benign with no known effects on non-target species. |
Table 2: Efficacy of Physical and Biological Control Methods
| Control Method | Target Life Stage | Efficacy | Key Considerations |
| Barriers (Low-head dams) | Migrating Adults | Can be highly effective in blocking upstream migration to spawning habitats, preventing reproduction in entire river systems. | Can impede the movement of non-target migratory fish species. Require proper design and maintenance. |
| Sterile-Male Release Technique | Reproduction | Reduced embryo survival in nests during application years (32% survival with SMRT vs. 67% without). | Success is dependent on achieving a high ratio of sterile to fertile males, which can be challenging and costly to implement effectively. |
| Trapping (unbaited) | Migrating Adults | Serves primarily as an assessment tool to estimate population abundance. Trapping efficiency can be low. | Can be labor-intensive and may not capture a significant enough portion of the population for effective control on its own. |
Experimental Protocols
1. TFM Application Protocol for Stream Treatment
This protocol outlines the general steps for the application of the lampricide TFM in a river system to control sea lamprey larvae.
-
Pre-Treatment Analysis:
-
Conduct surveys to determine the distribution and density of larval sea lamprey populations.
-
Analyze water chemistry, including pH and alkalinity, as these factors significantly influence TFM toxicity.
-
Perform on-site bioassays with river water to determine the minimum lethal concentration (MLC) required to achieve 99.9% mortality of sea lamprey larvae and the maximum concentration that is not lethal to non-target fish species.
-
-
TFM Application:
-
Calculate the required amount of TFM based on stream discharge and the determined MLC.
-
Continuously apply a liquid formulation of TFM into the stream for a predetermined duration, typically 12 hours, to create a "block" of treated water.
-
Monitor the TFM concentration at various points downstream to ensure the target concentration is maintained throughout the treatment block.
-
-
Post-Treatment Assessment:
-
Conduct post-treatment surveys to assess the mortality of larval sea lamprey.
-
Monitor for any adverse effects on non-target organisms.
-
2. 3kPZS-Baited Trapping Protocol
This protocol describes the methodology for using the synthetic pheromone 3kPZS to enhance the capture of migrating adult female sea lamprey.
-
Trap Placement and Preparation:
-
Install traps in strategic locations within streams known to be migratory routes for adult sea lamprey, often in conjunction with existing barriers.
-
Prepare a stock solution of 3kPZS in a suitable solvent (e.g., methanol).
-
-
Pheromone Application:
-
Continuously release the 3kPZS solution into the water upstream of the trap entrance at a controlled rate to achieve a final in-stream concentration known to be attractive to female sea lamprey (e.g., 10⁻¹² Molar).
-
Maintain the pheromone application for the duration of the trapping period, which typically coincides with the peak of the sea lamprey spawning migration.
-
-
Data Collection and Analysis:
-
Regularly check the traps and record the number of captured sea lamprey, noting their sex and reproductive state.
-
Compare the capture rates in 3kPZS-baited traps to control traps (without the pheromone) to determine the increase in trapping efficiency.
-
Visualizing Pathways and Workflows
Mechanism of Action: Lampricides
The primary chemical lampricides, TFM and niclosamide, disrupt cellular energy metabolism in sea lamprey.
Caption: Mechanism of action for TFM and Niclosamide.
Experimental Workflow: 3kPZS Efficacy Testing
The following diagram illustrates a typical experimental workflow to evaluate the effectiveness of 3kPZS in trapping sea lamprey.
Caption: Experimental workflow for 3kPZS trapping efficacy.
Logical Relationship: Integrated Pest Management for Sea Lamprey
Effective sea lamprey control relies on an integrated approach, combining multiple methods to target different life stages and minimize reliance on any single technique.
Caption: Integrated Pest Management approach for sea lamprey.
References
Validating 3-Keto Petromyzonol Sulfate's Role in Reproductive Isolation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) and its role in the reproductive isolation of the sea lamprey (Petromyzon marinus). The data presented herein is compiled from various scientific studies and aims to offer an objective overview of 3kPZS's performance against other alternatives, supported by experimental data and detailed methodologies.
Introduction
The sea lamprey, an invasive species in the Great Lakes, poses a significant threat to native fish populations. The control of sea lamprey populations is a critical ecological and economic concern. One of the most promising avenues for targeted control lies in the disruption of their reproductive cycle, which is heavily reliant on chemical communication. 3-keto petromyzonol sulfate (3kPZS), a potent bile acid derivative, has been identified as a key component of the male sea lamprey's sex pheromone, playing a crucial role in attracting ovulating females and thus facilitating reproductive success.[1][2][3] This guide delves into the experimental validation of 3kPZS's role in reproductive isolation, comparing its efficacy with other pheromonal components and traditional control methods.
Data Presentation: Quantitative Comparison of Pheromone Activity
The following tables summarize quantitative data from behavioral and electrophysiological assays, comparing the effects of 3kPZS with other relevant compounds.
Table 1: Behavioral Response of Ovulating Female Sea Lamprey to Pheromones in Two-Choice Flume Assays
| Compound | Concentration (M) | Behavioral Response | Preference Index (Mean ± SE) | Reference |
| 3kPZS | 10⁻¹² | Attraction | Positive | [4] |
| 3kPZS | 10⁻¹³ | Attraction | Positive | [2] |
| Petromyzonol sulfate (PZS) | 10⁻¹² | Repulsion/Avoidance | Negative | |
| 3kPZS + PZS (1:1 ratio) | 10⁻¹² | Neutral | ~0 | |
| Spermiating Male Washings (SMW) | - | Strong Attraction | Positive |
Table 2: Electro-Olfractogram (EOG) Detection Thresholds for Various Compounds in Female Sea Lamprey
| Compound | Detection Threshold (M) | Olfactory Potency | Reference |
| 3kPZS | 10⁻¹³ | High | |
| Petromyzonol sulfate (PZS) | 10⁻¹² | High | |
| Allocholic acid (ACA) | 10⁻¹² | High | |
| DKPES | 10⁻⁷ | Moderate |
Table 3: Comparison of 3kPZS with Conventional Lampricides
| Control Method | Mechanism of Action | Efficacy | Specificity | Environmental Impact |
| 3kPZS (Pheromone) | Disrupts mating behavior by attracting females to traps. | Can increase trap capture rates by 10-15% in wide streams. | Highly specific to sea lamprey. | Considered environmentally benign. |
| TFM (3-trifluoromethyl-4-nitrophenol) | Metabolic toxicant (uncouples oxidative phosphorylation). | Reduces sea lamprey populations by up to 90% in treated areas. | Selectively toxic to lampreys, but can affect non-target species. | Concerns about non-target mortality and public perception of pesticide use. |
| Niclosamide | Metabolic toxicant (uncouples oxidative phosphorylation). | More potent than TFM, often used in combination. | Lacks the specificity of TFM. | Similar environmental concerns as TFM. |
Experimental Protocols
Two-Choice Flume Behavioral Assay
This assay is used to determine the preference or avoidance behavior of female sea lampreys towards a chemical cue.
Methodology:
-
Apparatus: A two-current choice flume is used, which consists of a main channel that splits into two parallel arms before converging again. This creates two distinct water currents.
-
Water Flow: Water is continuously supplied to the upstream end of the flume, and the flow is maintained at a constant rate to ensure a clear separation of the two water currents.
-
Test Subjects: Ovulating female sea lampreys are used as test subjects. They are typically acclimated to the flume environment before the start of the experiment.
-
Odorant Delivery: The test compound (e.g., 3kPZS) is introduced into one arm of the flume (the "treatment" arm), while the other arm receives a control solution (e.g., solvent only).
-
Data Collection: The behavior of the lamprey is recorded, typically using video tracking software. The primary metrics recorded are the amount of time spent in each arm of the flume and the number of entries into each arm.
-
Analysis: A preference index is calculated to quantify the behavioral response. A positive index indicates attraction, a negative index indicates repulsion, and an index close to zero indicates a neutral response.
Electro-Olfactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the response of the olfactory epithelium to chemical stimuli.
Methodology:
-
Animal Preparation: The sea lamprey is anesthetized and immobilized. The olfactory organ is exposed, and a constant flow of water is maintained over the gills for respiration.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Stimulus Delivery: A series of chemical stimuli of varying concentrations are delivered to the olfactory epithelium through a delivery tube.
-
Data Recording: The electrical potential changes (EOG responses) generated by the olfactory sensory neurons in response to the stimuli are amplified and recorded.
-
Analysis: The magnitude of the EOG response is plotted against the logarithm of the stimulus concentration to generate a dose-response curve. The detection threshold is determined as the lowest concentration that elicits a response significantly different from the control.
Mandatory Visualizations
Signaling Pathway of 3kPZS in Sea Lamprey
Caption: Signaling pathway of 3kPZS from olfactory detection to behavioral response.
Experimental Workflow for Validating 3kPZS Activity
Caption: Experimental workflow for validating the role of 3kPZS.
Conclusion
The evidence strongly supports the role of this compound sulfate as a key mediator of reproductive isolation in the sea lamprey. Behavioral and electrophysiological studies consistently demonstrate its high potency and specificity in attracting ovulating females. When compared to other pheromone components, 3kPZS is a primary driver of long-range attraction. Furthermore, as a control agent, 3kPZS offers a highly specific and environmentally friendly alternative to broad-spectrum lampricides. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially exploit this pheromone-based communication system for the effective and targeted control of invasive sea lamprey populations.
References
Structure-Activity Relationship of 3-Keto Petromyzonol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-keto petromyzonol (B13829) (3kPZS) analogs, focusing on their structure-activity relationships (SAR) in modulating the olfactory and behavioral responses of the sea lamprey (Petromyzon marinus). The data presented is compiled from peer-reviewed studies and aims to inform research and development in areas such as pest control and chemical ecology.
Comparative Analysis of 3-Keto Petromyzonol Analogs
The biological activity of this compound analogs is significantly influenced by the presence and position of sulfate (B86663) and hydroxyl groups on the steroid core. The following table summarizes the quantitative data from electro-olfactogram (EOG) recordings and two-choice flume behavioral assays, providing a clear comparison of the neurophysiological and behavioral responses elicited by various analogs.
| Analog Name | Modification from 3kPZS | Olfactory Response (EOG) | Behavioral Response (Two-Choice Flume Assay) |
| This compound sulfate (3kPZS) | - (Parent Compound) | Potent | Attraction |
| Petromyzonol sulfate (PZS) | 3-keto group reduced to 3-hydroxyl | Potent | Avoidance; Antagonizes 3kPZS attraction |
| Petromyzonol tetrasulfate (PZ-3,7,12,24 S) | Additional sulfate groups at C-3, C-7, and C-12 | Reduced | Repulsion; Neutralizes 3kPZS attraction |
| This compound (3kPZ) | No sulfate group at C-24 | Significantly Reduced | No significant attraction |
| Petromyzonol (PZ) | No sulfate group at C-24, 3-keto reduced to 3-hydroxyl | Significantly Reduced | Repulsion |
| PZ-3,24-disulfate (PZ-3,24 S) | Additional sulfate group at C-3 | Potent | No significant influence on 3kPZS attraction |
| PZ-7,24-disulfate (PZ-7,24 S) | Additional sulfate group at C-7 | Potent | No significant influence on 3kPZS attraction |
| PZ-12,24-disulfate (PZ-12,24 S) | Additional sulfate group at C-12 | Potent | Neutralizes 3kPZS attraction |
| PZ-3,7,24-trisulfate (PZ-3,7,24 S) | Additional sulfate groups at C-3 and C-7 | Reduced | Neutralizes 3kPZS attraction |
| PZ-3,12,24-trisulfate (PZ-3,12,24 S) | Additional sulfate groups at C-3 and C-12 | Reduced | Neutralizes 3kPZS attraction |
| PZ-7,12,24-trisulfate (PZ-7,12,24 S) | Additional sulfate groups at C-7 and C-12 | Reduced | Repulsion |
| 3kPZ-7,12,24-trisulfate | Additional sulfate groups at C-7 and C-12 on 3kPZ | Reduced | Neutralizes 3kPZS attraction |
Key Findings from Structure-Activity Relationship Studies:
-
C-24 Sulfate Group: The presence of a sulfate group at the C-24 position is critical for eliciting a potent olfactory response.[1][2][3][4] Analogs lacking this feature show significantly reduced activity.
-
C-3 Position: Modification of the 3-keto group to a hydroxyl group (as in PZS) maintains a potent olfactory response but reverses the behavioral output from attraction to avoidance.[5][6] This suggests that the C-3 position is crucial for determining the behavioral valence of the molecule.
-
Multiple Sulfation: The addition of further sulfate groups at positions C-3, C-7, or C-12 generally leads to a reduction in the olfactory response and either neutralizes or reverses the attractive effect of 3kPZS.[1][2][3][4] This indicates that the overall charge and steric hindrance of the molecule play a significant role in its interaction with olfactory receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Electro-Olfactogram (EOG) Recording
EOG is a technique used to measure the electrical potential from the surface of the olfactory epithelium, providing a quantitative measure of the olfactory response to a chemical stimulus.
Protocol:
-
Animal Preparation: Adult sea lampreys are anesthetized and immobilized. The gills are continuously irrigated with aerated and cooled water.
-
Electrode Placement: The olfactory lamellae are exposed, and a recording glass microelectrode filled with saline is placed on the surface of the olfactory epithelium. A reference electrode is placed on the skin near the olfactory opening.
-
Stimulus Delivery: Test compounds are dissolved in a suitable solvent and diluted to the desired concentration in charcoal-filtered water. A precise volume of the stimulus solution is injected into a continuous flow of water passing over the olfactory epithelium.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded using a data acquisition system. The peak amplitude of the negative voltage deflection is measured as the EOG response.
-
Normalization: Responses are typically normalized to a standard odorant (e.g., L-arginine) to allow for comparison across different preparations and experiments.
Two-Choice Flume Behavioral Assay
This assay is used to assess the preference or avoidance behavior of aquatic animals to a chemical cue in a controlled, flowing water environment.
Protocol:
-
Apparatus: A Y-maze or a straight flume with a central dye-injection point to visualize the two distinct water currents is used. The flume is supplied with a constant flow of charcoal-filtered water.
-
Acclimation: An individual sea lamprey is placed in the downstream portion of the flume and allowed to acclimate for a set period.
-
Stimulus Introduction: The test compound is introduced into one of the two water currents, while the other current serves as a control (containing only the vehicle solvent). The side receiving the stimulus is randomized between trials.
-
Behavioral Observation: The movement and position of the lamprey are recorded for a defined duration. The time spent in each of the two currents is quantified.
-
Data Analysis: A preference index is calculated based on the proportion of time spent in the stimulus-treated water versus the control water. Statistical analysis is used to determine if there is a significant preference or avoidance of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for SAR studies.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Proposed signaling pathway of this compound in the sea lamprey.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sea Lamprey Alarm Cue Comprises Water- and Chloroform- Soluble Components - PMC [pmc.ncbi.nlm.nih.gov]
Olfactory Receptor Sensitivity to 3kPZS and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of olfactory receptor sensitivity to the sea lamprey pheromone 3-keto-petromyzonol sulfate (B86663) (3kPZS) and its key metabolites. The data presented herein is crucial for understanding the nuanced chemical communication system of this invasive species and can inform the development of novel control strategies.
Comparative Analysis of Olfactory Receptor Sensitivity
The olfactory system of the sea lamprey (Petromyzon marinus) exhibits a high degree of specificity and sensitivity to 3kPZS, a potent sex pheromone released by spermiating males to attract ovulating females.[1][2][3] However, the behavioral response is not solely dependent on 3kPZS, but rather on a complex interplay of related bile acid derivatives.[4] This section details the quantitative olfactory responses to 3kPZS and its significant metabolites.
Two highly related odorant receptors, OR320a and OR320b, have been identified as specific detectors for C24 5α-bile acids, including 3kPZS and its analogs.[5] While both receptors are activated by the same set of compounds, OR320a generally displays a more robust response to 3kPZS analogs compared to OR320b. This differential sensitivity is thought to be determined by a single amino acid residue, Cys-79, in the second transmembrane domain of OR320a.
| Compound | Chemical Name | Role in Sea Lamprey | Olfactory Response Potency (EOG) | Behavioral Effect on Ovulating Females |
| 3kPZS | 7α, 12α, 24-trihydroxy-5α-cholan-3-one 24-sulfate | Major component of male sex pheromone | High | Attraction |
| PZS | Petromyzonol sulfate | Larval migratory pheromone; Antagonist to 3kPZS | Similar to 3kPZS | Avoidance; Abates preference for 3kPZS |
| PADS | Petromyzonamine disulfate | Larval migratory pheromone component | Potent odorant | Attraction (in migratory lamprey) |
| PSDS | Petromyzosterol disulfate | Larval migratory pheromone component | Potent odorant | Attraction (in migratory lamprey) |
| 3sPZS | Petromyzonol tetrasulfate | Pheromone analog | Reduces female attraction to 3kPZS | Disrupts spawning behavior when mixed with PZS |
Experimental Protocols
The characterization of olfactory receptor sensitivity to 3kPZS and its metabolites relies on a combination of electrophysiological and in vitro assays.
Electro-Olfartogram (EOG) Recordings
EOG is a technique used to measure the summated electrical response of the olfactory epithelium to an odorant stimulus.
Methodology:
-
Animal Preparation: An adult sea lamprey is anesthetized and immobilized. The gills are continuously irrigated with a solution of aerated, chilled water.
-
Electrode Placement: A recording electrode, typically a glass capillary filled with saline-agar, is placed on the surface of the olfactory epithelium. A reference electrode is placed in a nearby non-sensory tissue.
-
Odorant Delivery: A solution of the test compound (e.g., 3kPZS, PZS) at a known concentration is delivered to the olfactory epithelium through a constant flow of charcoal-filtered water.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude of the negative deflection in the EOG signal is proportional to the magnitude of the olfactory response.
-
Data Analysis: Dose-response curves are generated by plotting the EOG amplitude against the logarithm of the odorant concentration. This allows for the determination of parameters such as the half-maximal effective concentration (EC50).
Heterologous Expression and Receptor Activation Assay
This in vitro method allows for the functional characterization of specific olfactory receptors in a controlled cellular environment.
Methodology:
-
Receptor Cloning and Expression: The gene encoding the olfactory receptor of interest (e.g., OR320a, OR320b) is cloned into an expression vector. This vector is then transfected into a suitable host cell line (e.g., Hana3A cells) that is engineered to express necessary signaling components.
-
Reporter Gene Assay: The host cells are also co-transfected with a reporter gene, such as luciferase, under the control of a cyclic AMP (cAMP) responsive element (CRE).
-
Odorant Stimulation: The transfected cells are exposed to various concentrations of the test compounds (3kPZS and its metabolites).
-
Signal Detection: Activation of the olfactory receptor by an odorant triggers a G-protein-coupled signaling cascade, leading to an increase in intracellular cAMP. This, in turn, drives the expression of the luciferase reporter gene. The luminescence produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control and plotted against the odorant concentration to generate dose-response curves and determine EC50 values.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in olfactory detection and signaling, the following diagrams are provided.
References
- 1. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Expression Changes in Response to 3-Keto Petromyzonol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate changes in gene expression following exposure to 3-Keto petromyzonol (B13829), a key component of the sea lamprey male sex pheromone. While 3-Keto petromyzonol is known to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH) and influence the hypothalamic-pituitary-gonadal (HPG) axis, detailed studies on its genome-wide effects on gene expression are emerging.[1] This guide offers a framework for researchers designing and interpreting experiments to validate putative gene expression changes identified through high-throughput methods like RNA-sequencing.
Comparison of Gene Expression Validation Techniques
The validation of gene expression data is crucial for confirming the results of large-scale transcriptomic studies. The most common and reliable method for this is quantitative real-time polymerase chain reaction (qPCR). The following table compares key aspects of different validation techniques.
| Feature | Quantitative Real-Time PCR (qPCR) | Reverse Transcription PCR (RT-PCR) |
| Principle | Measures the amplification of a target DNA molecule in real-time, cycle by cycle. | Amplifies a specific RNA target after converting it to complementary DNA (cDNA). |
| Data Output | Quantitative (provides relative or absolute quantification of gene expression). | Qualitative or semi-quantitative (indicates presence or absence, or rough abundance). |
| Sensitivity | High | Moderate to High |
| Throughput | Low to medium | Low to medium |
| Cost per sample | Moderate | Low |
| Primary Use Case | Gold standard for validating RNA-seq and microarray data. | Rapid confirmation of gene expression, screening purposes. |
| Advantages | High accuracy, sensitivity, and reproducibility.[2] | Simple, fast, and inexpensive. |
| Limitations | Requires careful primer design and optimization; lower throughput than sequencing methods. | Not truly quantitative; results can be difficult to interpret consistently. |
Experimental Protocols
RNA Isolation and Quantification
High-quality RNA is the foundation of any gene expression analysis.
-
Objective: To isolate total RNA from cells or tissues exposed to this compound and a control group.
-
Protocol:
-
Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
Isolate total RNA using a silica-based column or phenol-chloroform extraction.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally recommended for downstream applications.
-
cDNA Synthesis (Reverse Transcription)
-
Objective: To convert the isolated RNA into more stable complementary DNA (cDNA).
-
Protocol:
-
In a sterile, nuclease-free tube, combine total RNA (typically 1 µg), random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
-
Add a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at the recommended temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).
-
Inactivate the enzyme by heating to 70°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the relative expression levels of target genes.
-
Protocol:
-
Primer Design: Design primers specific to the target genes of interest. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and span an exon-exon junction to avoid amplification of genomic DNA.
-
Reaction Setup: Prepare a qPCR reaction mix containing:
-
SYBR Green or a probe-based master mix
-
Forward and reverse primers
-
cDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a program typically consisting of:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (95°C for 15 seconds)
-
Annealing/Extension (60°C for 60 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to one or more stably expressed reference (housekeeping) genes (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potential signaling pathway affected by this compound and a typical workflow for validating gene expression changes.
Caption: Putative signaling pathway of this compound.
Caption: Workflow for validating gene expression changes.
References
Safety Operating Guide
Proper Disposal of 3-Keto Petromyzonol: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-Keto petromyzonol (B13829), a synthetic intermediate used in pharmaceutical research. This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling
While 3-Keto petromyzonol is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care, adhering to standard laboratory safety protocols.[1] Before handling, review the Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
In case of exposure:
-
Skin contact: Wash the affected area thoroughly with soap and water. The product is generally not expected to cause skin irritation.[1]
-
Eye contact: Rinse cautiously with water for several minutes.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[1]
-
Ingestion: Rinse mouth with water. Consult a physician if symptoms persist.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| CAS Number | 359436-56-9 |
| Molecular Formula | C₂₄H₄₀O₄ |
| Molecular Weight | 392.6 g/mol |
| Appearance | Crystalline solid |
| Solubility | - Ethanol: ~5 mg/mL- DMSO: ~14 mg/mL- Dimethyl formamide (B127407) (DMF): ~20 mg/mL |
| Storage | Store at -20°C |
Data sourced from Cayman Chemical product information.
Disposal Procedures
The disposal of this compound must comply with all applicable federal, state, and local regulations. While the SDS from Cayman Chemical suggests that small quantities may be disposed of with household waste, this is generally not advisable in a laboratory setting. The following step-by-step procedure is recommended for the proper disposal of this compound waste.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips). The container should be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Avoid Contamination: Do not dispose of this compound down the drain. The SDS indicates that undiluted or large quantities should not reach groundwater, water courses, or sewage systems.
Disposal Pathway
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to determine the specific disposal protocols for non-hazardous chemical waste.
-
Waste Pickup: Arrange for the collection of the segregated this compound waste by a licensed chemical waste disposal contractor.
-
Documentation: Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies.
Experimental Workflow for Disposal
The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet before handling or disposing of any chemical.
References
Personal protective equipment for handling 3-Keto petromyzonol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Keto petromyzonol (B13829), a bioactive compound used in research. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a potent signaling molecule, 3-Keto petromyzonol should be handled with care, treating it as potentially hazardous until more comprehensive toxicological data is available. All users must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Core Safety and Personal Protective Equipment (PPE)
While the available Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent practice in a research setting to handle all bioactive compounds with a high degree of caution.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[2] |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the compound, especially when in solution.[2][3] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | Required if there is a risk of aerosolization. | A properly fitted respirator (e.g., N95) should be used if handling the solid compound outside of a certified chemical fume hood.[3][4] |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage location should be clearly labeled and accessible only to authorized personnel.
2. Preparation of Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use a calibrated balance to weigh the required amount of the compound.
-
Slowly add the appropriate solvent (e.g., DMSO, ethanol) to the solid to dissolve it, minimizing splashing.[2][5]
-
When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE.
-
Work over a disposable absorbent bench pad to contain any potential spills.[2]
3. Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the compound is being handled.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
4. Decontamination:
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the SDS for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous solid waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[2] Do not mix with other solvent waste streams unless compatibility has been verified. |
| Contaminated Sharps | Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
